Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLNJWOULYVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55738-37-9 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55738-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8041876 | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5826-73-3, 3014-58-2 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5826-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC-46421 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl carbate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a pivotal intermediate in organic synthesis. The core of this synthesis is the elegant and efficient Diels-Alder reaction, a cornerstone of modern chemistry. This document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, justify experimental choices, and provide a robust, self-validating protocol for its preparation and characterization. We will delve into the theoretical foundations of the [4+2] cycloaddition, present a detailed experimental workflow from reactant preparation to final product validation, and discuss the compound's utility in further chemical transformations.
Introduction: The Strategic Importance of the Bicyclo[2.2.1]heptene Scaffold
The bicyclo[2.2.1]heptene, or norbornene, framework is a rigid, strained bicyclic structure that serves as a versatile building block in the synthesis of complex molecules, polymers, and pharmaceutical agents.[1][2] Its unique stereochemical and electronic properties make it an ideal starting material for a variety of transformations. This compound (CAS No. 5826-73-3)[3] is a prominent derivative, featuring two ester functionalities that provide handles for further modification and a reactive double bond for subsequent elaboration.
The most direct and atom-economical route to this target molecule is the [4+2] cycloaddition, famously known as the Diels-Alder reaction, between cyclopentadiene and dimethyl acetylenedicarboxylate (DMAD).[4] This guide will comprehensively detail this powerful synthetic strategy.
Theoretical Foundation: Mastering the [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring through the interaction of a 4π-electron system (a conjugated diene) and a 2π-electron system (a dienophile).[5][6] Its success is governed by thermodynamics, kinetics, and orbital symmetry.
The Reactants: A Tale of a Reactive Diene and an Activated Dienophile
-
The Diene: Cyclopentadiene Cyclopentadiene is an exceptionally reactive diene in Diels-Alder reactions. Its reactivity stems from its planar structure, which locks the conjugated dienes in the requisite s-cis conformation, minimizing the entropic barrier to reaction.[7] At room temperature, however, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form the more stable dimer, dicyclopentadiene. Therefore, a critical preparatory step is the "cracking" of this dimer via a retro-Diels-Alder reaction to generate the fresh, monomeric cyclopentadiene immediately before use.[8][9]
-
The Dienophile: Dimethyl Acetylenedicarboxylate (DMAD) Alkynes can serve as effective dienophiles, particularly when activated by electron-withdrawing groups.[4] In DMAD, the two methoxycarbonyl (-CO₂CH₃) groups strongly polarize the alkyne's triple bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction significantly.[6]
The Mechanism: A Concerted and Stereospecific Transformation
The reaction proceeds through a single, cyclic transition state where three π-bonds are broken, and two new σ-bonds and one new π-bond are formed simultaneously.[6] This concerted mechanism is thermally allowed by the Woodward-Hoffmann rules. The conversion of two weaker π-bonds into two stronger σ-bonds provides a strong enthalpic driving force for the reaction.[7]
Below is a diagram illustrating the flow of electrons in this concerted cycloaddition.
Caption: The Diels-Alder reaction mechanism.
Experimental Protocol: From Reagents to Purified Product
This section provides a detailed, step-by-step methodology. Adherence to safety protocols, including the use of a fume hood and personal protective equipment, is mandatory.
Workflow Overview
The synthesis follows a logical progression from reactant preparation to final product isolation and verification.
Sources
- 1. CAS 36897-94-6: 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dica… [cymitquimica.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
- 8. sciforum.net [sciforum.net]
- 9. The Diels-Alder Reaction [cs.gordon.edu]
An In-depth Technical Guide to Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
This guide provides a comprehensive technical overview of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a versatile bicyclic compound with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its synthesis, chemical properties, and reactivity.
Introduction and Molecular Overview
This compound, also known as dimethyl 5-norbornene-2,3-dicarboxylate, is a diester derivative of norbornene. Its rigid, strained bicyclic structure and the presence of both an alkene and two ester functionalities make it a valuable building block in a variety of chemical transformations. The molecule exists as stereoisomers, primarily the endo and exo diastereomers, which can exhibit different reactivity and physical properties.
Key Molecular Identifiers:
-
Chemical Formula: C₁₁H₁₄O₄
-
Molecular Weight: 210.23 g/mol
-
CAS Number: 5826-73-3
-
IUPAC Name: this compound
Synthesis and Stereochemistry
The primary synthetic route to this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This reaction involves the concerted addition of a conjugated diene, cyclopentadiene, to a dienophile, dimethyl acetylenedicarboxylate (DMAD).
The Diels-Alder Reaction
The reaction is typically facile and can often be performed at or slightly above room temperature. The use of freshly cracked cyclopentadiene (from its dimer, dicyclopentadiene) is crucial for high yields.
Experimental Protocol: Synthesis via Diels-Alder Cycloaddition
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate or solvent-free).
-
Diene Addition: Slowly add freshly prepared cyclopentadiene (1.0-1.5 eq) to the stirred solution. The reaction can be vigorous, and cooling in an ice bath may be necessary to control the exotherm.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Stereochemical Considerations: Endo vs. Exo Isomers
The Diels-Alder reaction between a cyclic diene and a substituted dienophile can lead to the formation of endo and exo diastereomers. In the case of cyclopentadiene and maleic anhydride (an analogous dienophile), the endo product is kinetically favored due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile. However, the exo isomer is often the thermodynamically more stable product. The ratio of endo to exo products can be influenced by reaction temperature and time.
Below is a diagram illustrating the formation of endo and exo isomers.
Caption: Workflow for the ROMP of this compound.
Other Synthetic Applications
Beyond polymerization, the functionalities of this compound can be manipulated for various synthetic purposes:
-
Hydrogenation: The double bond can be selectively hydrogenated to yield the corresponding saturated diester, dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate.
-
Epoxidation and Ozonolysis: The alkene is susceptible to electrophilic attack, allowing for reactions such as epoxidation and ozonolysis to introduce new functional groups.
-
Hydrolysis: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can serve as a ligand or a monomer in condensation polymerizations.
Potential Applications
The unique properties of this compound and its polymeric derivatives suggest potential applications in various fields:
-
Pesticides: A report from 1976 mentions that this compound was found to be effective against certain mosquito species.
-
Polymers and Materials Science: The ability to form functional polymers and hydrogels opens up possibilities in areas such as drug delivery, tissue engineering, and specialty coatings.
-
Fine Chemicals and Pharmaceuticals: The rigid bicyclic scaffold can be utilized as a starting material for the synthesis of complex organic molecules with potential biological activity.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound of significant interest due to its accessible synthesis via the Diels-Alder reaction and its versatile reactivity. Its utility as a monomer in ROMP for the creation of functional polymers highlights its importance in materials science. Further exploration of its chemical transformations will undoubtedly lead to new and innovative applications in organic synthesis and beyond.
References
-
Click Chemistry with Cyclopentadiene. (n.d.). PMC - NIH. [Link]
-
Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. (n.d.). PubChem. [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (n.d.). Sciforum. [Link]
-
RSC Advances. (n.d.). [Link]
-
Diethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. (n.d.). PubChem. [Link]
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry. [Link]
-
Diels-Alder reactions in the presence of a minimal amount of water. (n.d.). Taylor & Francis. [Link]
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. (1976, May 30). New Mexico Highlands University. [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. (2016, May 24). ResearchGate. [Link]
-
Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. (n.d.). Sciforum. [Link]
-
Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. (n.d.). DSpace@MIT. [Link]
-
Synthesis and Crystal Structure of Dimethyl7-oxabicyclo[2.2.1]hept-5-ene exo , exo -2,3-dicarboxylate. (2025, August 7). ResearchGate. [Link]
-
Ring-Opening Metathesis Polymerization of (+) and (+ or -)-endo,exo-5,6- Dimethylbicyclo(2.2.1)hept-2-ene by Mo(CH-t-Bu)(N-2,6-C. (n.d.). DTIC. [Link]
-
Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate. (n.d.). NIST WebBook. [Link]
-
Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. (2017, September 8). Master Organic Chemistry. [Link]
- Ozonolysis of alkenes and reactions of polyfunctional compounds. XXXI. Ozonolysis of cyclic olefins in solvents of ether type for the case of dimethyl endo,cis-bicyclo(2. 2. 1
An In-depth Technical Guide to the Physical Properties of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a molecule of significant interest in synthetic chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth explanations of the underlying stereochemical principles that govern its physical characteristics and providing detailed experimental protocols for its synthesis and characterization.
Introduction: Stereoisomerism in the Bicyclo[2.2.1]heptene Framework
This compound is a diester commonly synthesized via the Diels-Alder reaction between cyclopentadiene and dimethyl maleate. The rigid, bicyclic structure of the norbornene framework gives rise to distinct stereoisomers, primarily the endo and exo diastereomers. The spatial orientation of the two methoxycarbonyl groups relative to the double bond defines these isomers and profoundly influences their physical properties.
The endo isomer, with the ester groups situated on the same side as the carbon-carbon double bond, is the kinetically favored product of the Diels-Alder reaction. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.[1][2][3] Conversely, the exo isomer, where the ester groups are oriented away from the double bond, is the thermodynamically more stable product due to reduced steric hindrance.[1][4] This thermodynamic stability difference is a key factor that can be exploited in the separation and purification of the isomers.
Comparative Physical Properties of Endo and Exo Isomers
The distinct stereochemistry of the endo and exo isomers of this compound leads to measurable differences in their physical properties. While a comprehensive set of experimentally determined data for each pure isomer is not exhaustively available in the literature, the following table summarizes known and calculated values, providing a basis for their differentiation.
| Property | General (Isomer Mixture) | endo,endo-Isomer | exo,exo-Isomer | Data Source |
| Molecular Formula | C₁₁H₁₄O₄ | C₁₁H₁₄O₄ | C₁₁H₁₄O₄ | PubChem[5] |
| Molecular Weight | 210.23 g/mol | 210.23 g/mol | 210.23 g/mol | PubChem[5] |
| CAS Number | 5826-73-3 | 17812-27-0 | - | PubChem[5], Chemsrc[6] |
| Boiling Point | 284.6 ± 40.0 °C (calculated) | - | - | chemBlink[7] |
| Density | 1.2 ± 0.1 g/cm³ (calculated) | - | - | chemBlink[7] |
| Refractive Index | 1.509 (calculated) | - | - | chemBlink[7] |
It is important to note that properties such as melting point and solubility are highly dependent on the purity of the respective isomer. The separation of these isomers is a critical step for accurate characterization.
Synthesis and Isomer Separation: A Practical Workflow
The synthesis of this compound is a classic example of a [4+2] cycloaddition. The following protocol outlines a robust procedure for its preparation and the subsequent separation of the endo and exo isomers.
Part 1: Diels-Alder Cycloaddition
This synthesis is typically performed at room temperature to favor the formation of the kinetic endo product.
Materials:
-
Dicyclopentadiene
-
Dimethyl maleate
-
Toluene (or other suitable solvent)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce a retro-Diels-Alder reaction, yielding cyclopentadiene monomer (boiling point ~41 °C).
-
Reaction Setup: In a separate flask, dissolve dimethyl maleate in a minimal amount of toluene.
-
Cycloaddition: Slowly add the freshly distilled cyclopentadiene to the dimethyl maleate solution with stirring. The reaction is exothermic. Maintain the temperature at or below room temperature to maximize the yield of the endo adduct.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield a crude mixture of the endo and exo isomers.
dot graph TD { A[Dicyclopentadiene] -- "Heat (Retro-Diels-Alder)" --> B(Cyclopentadiene); C[Dimethyl Maleate] -- "Dissolve in Toluene" --> D(Dimethyl Maleate Solution); B -- "Slow Addition" --> D; D -- "Exothermic Reaction" --> E{endo/exo Mixture}; subgraph "Reaction" D; end subgraph "Purification" E -- "Solvent Removal" --> F[Crude Product]; end }
Caption: Workflow for the Diels-Alder synthesis of this compound.
Part 2: Isomer Separation by Column Chromatography
The separation of the endo and exo isomers can be effectively achieved by column chromatography, exploiting the differences in their polarity.
Materials:
-
Crude product mixture from Part 1
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of the eluent (a low polarity mixture of hexane and ethyl acetate, e.g., 95:5) and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar exo isomer will elute first, followed by the more polar endo isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the pure isomer fractions.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated endo and exo products.
dot graph LR { subgraph "Column Chromatography" A[Crude Mixture] -- "Load onto Silica Column" --> B(Silica Gel Column); C[Low Polarity Eluent(e.g., 95:5 Hexane:EtOAc)] -- "Elute" --> B; B -- "Elution" --> D{Separation}; D -- "Less Polar" --> E[exo-Isomer]; D -- "More Polar" --> F[endo-Isomer]; end E -- "Solvent Removal" --> G(Pure exo-Isomer); F -- "Solvent Removal" --> H(Pure endo-Isomer); }
Caption: Separation of endo and exo isomers via column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and differentiation of the endo and exo isomers.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers exhibit distinct chemical shifts and coupling patterns, particularly for the protons on the bicyclic framework.
-
endo,endo-isomer: The protons at the 2 and 3 positions typically appear as a doublet around 3.28 ppm. The olefinic protons at positions 5 and 6 show a multiplet around 6.25 ppm. The bridgehead protons at positions 1 and 4 are observed as a multiplet around 3.15 ppm. The bridge protons at position 7 show two distinct signals, a doublet at approximately 1.31 ppm and a multiplet around 1.46 ppm. The methyl ester protons appear as a singlet around 3.60 ppm.
-
exo,exo-isomer: The protons at the 2 and 3 positions are shifted downfield and appear as a doublet at approximately 2.61 ppm. The olefinic protons are observed as a multiplet around 6.20 ppm. The bridgehead protons appear as a multiplet around 3.08 ppm. The bridge protons at position 7 show a multiplet at about 1.49 ppm and a doublet at 2.10 ppm. The methyl ester protons are seen as a singlet at approximately 3.65 ppm.
¹³C NMR Spectroscopy
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Both isomers will show characteristic strong carbonyl stretching frequencies for the ester groups, typically in the range of 1720-1740 cm⁻¹. Differences in the fingerprint region may be observable due to the different symmetries of the molecules.
-
Mass Spectrometry (MS): Both isomers will have the same molecular ion peak. The fragmentation patterns may show subtle differences, but are often not sufficient for unambiguous isomer identification without chromatographic separation.
Conclusion
The physical properties of this compound are intrinsically linked to its stereochemistry. The ability to synthesize and separate the endo and exo isomers is crucial for their application in various fields, including polymer synthesis and as building blocks in complex organic molecules. The protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound. A thorough understanding of the principles of kinetic and thermodynamic control in the Diels-Alder reaction is paramount for achieving desired stereochemical outcomes.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
An In-Depth Technical Guide to Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained three-dimensional structure, represents a privileged scaffold in medicinal chemistry. Its unique topology allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, bearing the Chemical Abstracts Service (CAS) registry number 5826-73-3 , is a key derivative of this scaffold.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its burgeoning applications in the development of novel therapeutics. The inherent strain and defined stereochemistry of the bicyclo[2.2.1]heptane core offer a distinct advantage in drug design, enabling the exploration of chemical space that is inaccessible with more flexible aliphatic or aromatic systems.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 5826-73-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Varies; can be a colorless to yellow oil or a low-melting solid | |
| Boiling Point | ~119-120 °C at 0.4 mmHg | |
| Solubility | Soluble in most common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) |
Synthesis via Diels-Alder Cycloaddition: A Detailed Protocol
The cornerstone of synthesizing this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and dimethyl acetylenedicarboxylate (the dienophile). The causality behind this choice of reactants lies in the high reactivity of cyclopentadiene as a diene due to its locked s-cis conformation and the electron-deficient nature of the alkyne in dimethyl acetylenedicarboxylate, which acts as a potent dienophile.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Part 1: Preparation of Cyclopentadiene Monomer
-
Rationale: Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction to form dicyclopentadiene. To obtain the reactive monomer, a retro-Diels-Alder reaction is necessary.[3][4]
-
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distilling flask.
-
Gently heat the dicyclopentadiene to its boiling point (approximately 170 °C). The dimer will "crack" to yield the cyclopentadiene monomer (boiling point ~41 °C).[3]
-
Collect the freshly distilled, colorless cyclopentadiene monomer in a receiver cooled in an ice bath. It is crucial to use the monomer immediately to prevent redimerization.[3][4]
-
Part 2: Diels-Alder Reaction and Purification
-
Rationale: The cycloaddition is typically exothermic and is therefore controlled by cooling. The purification by column chromatography is essential to remove any unreacted starting materials and potential side products.
-
Procedure:
-
In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate (1.0 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction to stir in the ice bath for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a colorless to pale yellow oil.
-
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the olefinic, bridgehead, and ester protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the olefinic carbons, the bridgehead carbons, and the methylene bridge carbon, confirming the bicyclic structure.
Applications in Drug Development: A Scaffold for Innovation
The rigid bicyclo[2.2.1]heptane core of this compound serves as an excellent starting point for the synthesis of a diverse range of biologically active molecules. Its constrained nature allows for the presentation of pharmacophoric elements in well-defined spatial arrangements, which can lead to enhanced potency and selectivity.
Signaling Pathway Modulation in Drug Discovery
Caption: Derivatization of the core scaffold for various therapeutic applications.
Case Studies and Potential Applications
-
Antiviral Agents: The constrained bicyclic framework is an attractive template for the design of inhibitors of viral enzymes. For instance, derivatives of the related 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been utilized as intermediates in the synthesis of anti-influenza drugs like oseltamivir (Tamiflu) and anti-HIV agents.[7] The defined stereochemistry of the bicyclo[2.2.1]heptane ring system allows for precise interactions with the active sites of viral proteases and neuraminidases.
-
Central Nervous System (CNS) Agents: The lipophilic and rigid nature of the bicyclo[2.2.1]heptane scaffold makes it suitable for targeting receptors in the central nervous system. Derivatives have been explored for their potential as antidepressant and anxiolytic agents. For example, novel N-substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have shown analgesic activity in preclinical studies.[8]
-
Antibacterial Agents: The bicyclo[2.2.1]heptane skeleton can be functionalized to mimic the structures of natural antimicrobial peptides. By attaching cationic groups to this rigid scaffold, researchers have developed compounds with potent activity against a range of pathogenic bacteria.
-
Other Potential Uses: The dienophilic and dienic properties of related bicyclic compounds suggest their utility in the synthesis of complex natural products and other biologically active molecules. Furthermore, this compound has been noted for its effectiveness as an insect repellent against certain species of mosquitoes.[9]
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Diels-Alder reaction, coupled with the unique structural and stereochemical features of the bicyclo[2.2.1]heptane scaffold, provides a robust platform for the design and development of novel therapeutic agents. As the demand for new drugs with improved efficacy and selectivity continues to grow, the strategic application of such rigid scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (2016). Sciforum. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
THE DIELS-‐ALDER REACTION. (n.d.). Mercer University. Retrieved from [Link]
- Taylor, R. T., Goins, C. M., & Taylor, K. R. (2012). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Molbank, 2012(2), M764.
- Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. (2020). Russian Journal of Organic Chemistry, 56(11), 1863-1871.
-
asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Chemistry 210 Experiment 9. (n.d.). Retrieved from [Link]
- Structure and NMR spectra of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid and its anhydride. (2003). Magnetic Resonance in Chemistry, 41(10), 833-836.
-
Supporting Information Halide exchanged Hoveyda-type complexes in olefin metathesis. (n.d.). Retrieved from [Link]
-
Investigation into the stereoelectronics of the thiol-promoted... (n.d.). Retrieved from [Link]
-
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate. (n.d.). SpectraBase. Retrieved from [Link]
-
Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]
- Bicyclo (2. 2. 1)hept-5-ene-2, 3-dicarboxylic acid anhydrides. (1963). U.S.
- ChemInform Abstract: Synthesis of 2,3-Dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid N-Carboxyphenylimides (V). (2012). Russian Journal of Organic Chemistry, 48(8), 1234-1237.
- Chemicals, compositions, and methods for treatment and prevention of orthopoxvirus infections and associated diseases. (2011). U.S.
-
2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylthio)propenamide. (n.d.). Retrieved from [Link]
- Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2021). Catalysis Science & Technology, 11(2), 435-453.
- Synthesis and Crystal Structure of Dimethyl7-oxabicyclo[2.2.1]hept-5-ene exo , exo -2,3-dicarboxylate. (2007). Journal of Chemical Crystallography, 37(8), 555-560.
- Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid. (2012).
- Antiviral coating agent, antiviral agent, laminated body, and package or container. (2024). U.S.
- APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. (1976). New Mexico Highlands University.
-
Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]
- 2-aza-bicyclo[2.2.1]heptane derivatives. (2009).
- One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. (2004). Arkivoc, 2004(8), 28-36.
- Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide. (2021). Organic Process Research & Development, 25(12), 2736-2746.
- Structure and Reactivity of Bicyclo[2.2.1]hept-2-ene-endo-5, endo-6-dicarboxylic (endic) Acid Hydrazide. (2017). Russian Journal of General Chemistry, 87(8), 1826-1835.
Sources
- 1. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. US20240315244A1 - Antiviral coating agent, antiviral agent, laminated body, and package or container - Google Patents [patents.google.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
An In-depth Technical Guide to the Endo and Exo Isomers of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis, stereochemistry, and characterization of the endo and exo isomers of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This bicyclic compound, a product of the Diels-Alder reaction, serves as a valuable building block in organic synthesis, polymer chemistry, and materials science. Understanding the nuances of its stereoisomers is critical for controlling the properties of resulting materials and the efficacy of synthesized molecules.
The Diels-Alder Reaction: A Foundation of Stereochemical Control
The synthesis of this compound is a classic example of the [4+2] cycloaddition known as the Diels-Alder reaction.[1] This powerful transformation involves the reaction of a conjugated diene, in this case, cyclopentadiene, with a dienophile, dimethyl acetylenedicarboxylate or its alkene analogs (dimethyl maleate or dimethyl fumarate), to form a six-membered ring. A key feature of the Diels-Alder reaction is its high degree of stereospecificity and stereoselectivity, leading to the formation of distinct endo and exo isomers.[1][2]
The "Endo Rule": Kinetic vs. Thermodynamic Control
The stereochemical outcome of the Diels-Alder reaction is governed by the principles of kinetic and thermodynamic control.[3][4][5]
-
Kinetic Control (The Endo Product): At lower reaction temperatures, the reaction is under kinetic control, and the major product is the endo isomer.[3][4] This preference, often referred to as the "endo rule," is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene in the transition state.[2] These stabilizing interactions lower the activation energy for the formation of the endo product, making it the faster-forming isomer.
-
Thermodynamic Control (The Exo Product): At higher reaction temperatures, the Diels-Alder reaction can become reversible.[6] Under these conditions of thermodynamic control, the more stable isomer is favored. The exo isomer is generally more stable due to reduced steric hindrance between the substituent groups on the dienophile and the diene.[3][4][7] Given sufficient thermal energy, the initially formed endo product can revert to the starting materials, which can then recombine to form the more stable exo product.
Figure 1: Energy profile illustrating the kinetic and thermodynamic control of the Diels-Alder reaction leading to endo and exo isomers.
Synthesis of Endo and Exo Isomers
The selective synthesis of the endo and exo isomers of this compound can be achieved by carefully controlling the reaction conditions. While a direct, one-pot synthesis from cyclopentadiene and dimethyl acetylenedicarboxylate is possible, a more controlled and often higher-yielding approach involves a two-step process via the corresponding anhydride.
Preparation of Cyclopentadiene Monomer
Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to its monomeric form before use in the Diels-Alder reaction.[3][4]
Experimental Protocol: Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus with a distilling flask and a receiving flask cooled in an ice bath.
-
Place dicyclopentadiene in the distilling flask and heat it to its boiling point (approximately 170 °C).
-
The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form the cyclopentadiene monomer.
-
Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in the cooled receiving flask.
-
The cyclopentadiene monomer should be used immediately as it will readily dimerize back to dicyclopentadiene at room temperature.[3][4]
Synthesis of endo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (Kinetic Control)
The endo isomer is preferentially formed at lower temperatures. The synthesis is typically carried out by first forming the endo-anhydride, followed by esterification.
Experimental Protocol: Synthesis of endo-cis-Norbornene-5,6-dicarboxylic Anhydride
-
In a flask, dissolve maleic anhydride in ethyl acetate with gentle warming.
-
Add an equal volume of a non-polar solvent like hexane or petroleum ether.
-
Cool the solution in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the cold solution with stirring.
-
A white precipitate of the endo-anhydride will form.
-
The product can be purified by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexane).[1][3]
Experimental Protocol: Esterification to endo,endo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
-
Reflux the synthesized endo-anhydride in an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether), washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the endo,endo-diester.
Synthesis of exo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (Thermodynamic Control)
The more stable exo isomer is favored at higher temperatures. This can be achieved either by direct synthesis at elevated temperatures or by isomerization of the endo isomer.
Experimental Protocol: Synthesis of exo,exo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
-
Direct Synthesis: A mixture of dicyclopentadiene and dimethyl maleate can be heated in a sealed tube at high temperatures (e.g., 180-200 °C) for several hours. This method directly favors the formation of the thermodynamically more stable exo product.
-
Isomerization: The purified endo-anhydride can be heated at a high temperature (e.g., 190-200 °C) for an extended period to induce thermal rearrangement to the more stable exo-anhydride. The resulting exo-anhydride can then be esterified using the same procedure as for the endo isomer.
Synthesis of exo,endo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
The exo,endo-isomer can be synthesized using a similar Diels-Alder reaction, but with dimethyl fumarate (the trans-isomer of the dienophile) instead of dimethyl maleate (cis-isomer).
Experimental Protocol: Synthesis of exo,endo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
-
React freshly cracked cyclopentadiene with dimethyl fumarate. The reaction can be carried out at room temperature or with gentle heating.
-
The resulting product will be the exo,endo-diester.
-
Purification can be achieved by column chromatography or recrystallization.
Figure 2: Workflow for the synthesis of endo and exo isomers of this compound.
Spectroscopic Characterization of Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the endo and exo isomers. The distinct spatial arrangement of the ester groups in each isomer leads to characteristic differences in the chemical shifts and coupling constants of the protons and carbons in the bicyclic framework.
¹H NMR Spectroscopy
The ¹H NMR spectra of the endo,endo, exo,exo, and exo,endo isomers exhibit unique patterns that allow for their unambiguous identification.
| Isomer | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| Exo,exo | 1.49 (m, 1H, C7Hα), 2.10 (d, 1H, C7Hβ), 2.61 (d, 2H, C2H, C3H), 3.08 (m, 2H, C1H, C4H), 3.65 (s, 6H, OCH₃), 6.20 (m, 2H, C5H, C6H) |
| Exo,endo | 1.45 (d, 1H, C7Hα), 1.61 (d, 1H, C7Hβ), 2.68 (m, 1H, C3H), 3.12 (bs, 1H, C4H), 3.26 (bs, 1H, C1H), 3.37 (m, 1H, C2H), 3.64 (s, 3H, OCH₃), 3.71 (s, 3H, OCH₃), 6.06 (dd, 1H, C6H), 6.27 (dd, 1H, C5H) |
| Endo,endo | 1.31 (d, 1H, C7Hα), 1.46 (m, 1H, C7Hβ), 3.15 (m, 2H, C1H, C4H), 3.28 (d, 2H, C2H, C3H), 3.60 (s, 6H, OCH₃), 6.25 (m, 2H, C5H, C6H) |
Data sourced from RSC Advances.
¹³C NMR Spectroscopy
| Carbon | Approximate ¹³C NMR Chemical Shift (δ, ppm) |
| C=O | 170-175 |
| C5, C6 (alkene) | 135-140 |
| C1, C4 (bridgehead) | 45-50 |
| C2, C3 | 40-50 |
| C7 (bridge) | 45-50 |
| OCH₃ | 50-55 |
Note: These are approximate ranges, and the exact chemical shifts will vary between isomers.
Applications in Polymer Science and Materials Chemistry
The endo and exo isomers of this compound are valuable monomers in Ring-Opening Metathesis Polymerization (ROMP).[1] The stereochemistry of the monomer unit significantly influences the properties of the resulting polymer.
The strained bicyclic ring system readily undergoes ring-opening polymerization in the presence of appropriate catalysts, such as Grubbs-type ruthenium catalysts. The resulting polymers possess unique properties, including high thermal stability and tunable mechanical characteristics, making them suitable for a range of applications, including specialty plastics and advanced materials. The ester functionalities also provide sites for further chemical modification, allowing for the creation of functional polymers with tailored properties.
Conclusion
The endo and exo isomers of this compound represent a fascinating case study in stereochemical control and its impact on molecular properties and applications. By understanding the principles of kinetic and thermodynamic control in the Diels-Alder reaction, researchers can selectively synthesize the desired isomer for specific applications in organic synthesis and polymer science. The detailed spectroscopic data provided in this guide serves as a crucial reference for the unambiguous characterization of these important bicyclic compounds.
References
-
Diels–Alder reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Exo-Endo Isomerism in Diels-Alder Reaction - AK Lectures. (n.d.). Retrieved January 4, 2026, from [Link]
-
Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
-
Diels-Alder Reaction: Kinetic vs Thermodynamic Control. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]
-
Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. (2023, April 30). JoVE. Retrieved January 4, 2026, from [Link]
-
16.7: Diels-Alder Stereochemistry. (2020, May 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018, September 3). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Diels-Alder reaction - endo vs exo - transition states. (n.d.). ChemTube3D. Retrieved January 4, 2026, from [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). Retrieved January 4, 2026, from [Link]
-
Endo and Exo Selectivity in the Diels-Alder Reaction. (2018, August 18). YouTube. Retrieved January 4, 2026, from [Link]
-
-
Kinetic vs Thermodynamic Control'. (n.d.). UC Homepages. Retrieved January 4, 2026, from [Link]
-
-
Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. (2020, January 7). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Chemistry 210 Experiment 9. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
An In-depth Technical Guide to the Synthesis of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate via the Diels-Alder Reaction
This guide provides a comprehensive overview of the synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a bridged bicyclic compound, through the renowned Diels-Alder reaction. This [4+2] cycloaddition reaction is a cornerstone of modern organic synthesis, valued for its efficiency in forming six-membered rings with a high degree of stereochemical control.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the final product, offering insights valuable to researchers, scientists, and professionals in drug development.
Theoretical Framework: The Elegance of the [4+2] Cycloaddition
The Diels-Alder reaction is a concerted process involving a conjugated diene and a substituted alkene, known as the dienophile, to create a substituted cyclohexene derivative.[1] This reaction is classified as a thermally allowed [4+2] cycloaddition.[1] In the synthesis of this compound, cyclopentadiene serves as the diene, and dimethyl acetylenedicarboxylate (DMAD) acts as the dienophile.
A critical aspect of the diene's reactivity is its conformation. For the reaction to proceed, the diene must adopt an s-cis conformation. Acyclic dienes exist in equilibrium between the lower energy s-trans and the reactive s-cis conformations.[2] However, cyclic dienes like cyclopentadiene are locked in the highly reactive s-cis conformation, making them particularly effective reactants in Diels-Alder reactions.[2]
The dienophile's reactivity is enhanced by the presence of electron-withdrawing groups.[2] In our case, the two ester groups on dimethyl acetylenedicarboxylate significantly increase its electrophilicity, facilitating the reaction with the electron-rich cyclopentadiene.
The stereochemistry of the Diels-Alder reaction is a key feature. When a cyclic diene is used, a bicyclic product is formed.[2] The reaction between cyclopentadiene and a dienophile results in a bridged bicyclic system.[2] The substituents on the dienophile can be oriented in one of two ways relative to the diene, leading to either an endo or exo product. The endo product, where the substituents are positioned under the newly formed six-membered ring, is often the kinetically favored product due to secondary orbital interactions.[2]
Reaction Mechanism: A Concerted Dance of Electrons
The synthesis of this compound is a prime example of a [4+2] cycloaddition. The reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step via a cyclic transition state.[1][2]
Below is a diagram illustrating the flow of electrons from the diene (cyclopentadiene) to the dienophile (dimethyl acetylenedicarboxylate) to form the bicyclic adduct.
Caption: Diels-Alder reaction of cyclopentadiene and dimethyl acetylenedicarboxylate.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the synthesis of this compound.
3.1. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| Dicyclopentadiene | C10H12 | 132.20 | 77-73-6 |
| Dimethyl acetylenedicarboxylate (DMAD) | C6H6O4 | 142.11 | 762-42-5 |
| Solvents (e.g., Ethyl Acetate, Hexane) | Varies | Varies | Varies |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 |
3.2. Equipment
-
Round-bottom flasks
-
Fractional distillation apparatus
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
IR spectrometer
3.3. Safety Precautions
-
Cyclopentadiene: Highly flammable and volatile. It can form explosive mixtures with air and dimerizes at room temperature.[3] Handle in a well-ventilated fume hood, away from ignition sources.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Dimethyl acetylenedicarboxylate (DMAD): Corrosive and causes severe skin burns and eye damage.[5] It is also harmful if swallowed, inhaled, or in contact with skin.[5] Use in a fume hood with proper ventilation and wear appropriate PPE.[5][6]
-
Dicyclopentadiene: Flammable liquid and vapor. Handle with care and avoid contact with skin, eyes, and clothing.[7]
3.4. Procedure
Step 1: Cracking of Dicyclopentadiene
Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. To obtain the reactive monomer, a retro-Diels-Alder reaction, known as "cracking," is necessary.[2]
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the flask to approximately 180 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer.
-
The lower-boiling cyclopentadiene (b.p. 41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath to prevent re-dimerization.[8][9]
Step 2: Diels-Alder Reaction
-
In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate in a suitable solvent, such as ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene to the solution of DMAD with stirring. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by techniques such as column chromatography or distillation under reduced pressure to obtain the pure this compound.
Characterization of the Product
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
4.1. Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the vinyl protons, bridgehead protons, methylene bridge proton, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the bicyclic structure. |
| ¹³C NMR | Resonances for the alkene carbons, the ester carbonyl carbons, the bridgehead carbons, the methylene bridge carbon, and the methyl ester carbons.[10] |
| IR Spectroscopy | Characteristic absorption bands for the C=C double bond, C-H bonds of the bicyclic frame, and the C=O stretching of the ester functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C11H14O4, M.W. = 210.23 g/mol ).[10] |
Conclusion
The Diels-Alder reaction between cyclopentadiene and dimethyl acetylenedicarboxylate provides an efficient and elegant route to the synthesis of this compound. This guide has outlined the theoretical principles, a detailed experimental procedure with an emphasis on safety, and the methods for characterizing the final product. The principles and techniques discussed herein are broadly applicable in the field of organic synthesis and are of particular relevance to professionals engaged in the design and development of novel molecular architectures.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. nbinno.com [nbinno.com]
- 4. novachem.com [novachem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 9. The Diels-Alder Reaction [cs.gordon.edu]
- 10. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic ester of significant interest in organic synthesis and materials science. Its rigid, strained ring system, a consequence of the Diels-Alder reaction used in its synthesis, provides a unique scaffold for the development of novel polymers and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the analysis of its subsequent chemical transformations. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, with a focus on interpreting the spectra to elucidate its structure and stereochemistry.
The synthesis of this compound is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and dimethyl acetylenedicarboxylate. The stereochemical outcome of this reaction can lead to the formation of different isomers, primarily the exo and endo products, each with distinct spectroscopic signatures. This guide will delve into the characterization of these isomers, providing a framework for their unambiguous assignment.
Synthesis and Stereochemistry
The primary route to this compound involves the Diels-Alder reaction of cyclopentadiene with dimethyl acetylenedicarboxylate. The stereochemistry of the resulting bicyclic adduct is a critical aspect of its characterization. The orientation of the two methoxycarbonyl groups relative to the longest bridge of the bicyclo[2.2.1]heptene framework defines the exo and endo isomers. In the endo isomer, the substituents are on the same side as the longest bridge, while in the exo isomer, they are on the opposite side. The reaction can produce a mixture of these isomers, and their separation and identification are crucial for subsequent applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, allowing for the definitive assignment of its constitution and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectra of the exo,exo, exo,endo, and endo,endo isomers of this compound exhibit distinct chemical shifts and coupling constants, which are invaluable for their differentiation.
Table 1: ¹H NMR Spectroscopic Data for Isomers of this compound (in CDCl₃)
| Proton | exo,exo-isomer | exo,endo-isomer | endo,endo-isomer |
| H5, H6 (alkene) | 6.20 (m) | 6.06 (dd), 6.27 (dd) | 6.25 (m) |
| H1, H4 (bridgehead) | 3.08 (m) | 3.12 (bs), 3.26 (bs) | 3.15 (m) |
| H2, H3 | 2.61 (d) | 2.68 (m), 3.37 (m) | 3.28 (d) |
| H7a, H7b (bridge) | 1.49 (m), 2.10 (d) | 1.45 (d), 1.61 (d) | 1.31 (d), 1.46 (m) |
| -OCH₃ | 3.65 (s) | 3.64 (s), 3.71 (s) | 3.60 (s) |
Causality Behind Experimental Choices: The choice of a high-resolution NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns observed in the spectra of these isomers. Deuterated chloroform (CDCl₃) is a common solvent as it is relatively inert and dissolves the compound well. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Interpretation and Insights: The chemical shifts of the olefinic protons (H5 and H6) are typically found in the range of 6.0-6.3 ppm. The bridgehead protons (H1 and H4) resonate around 3.1-3.3 ppm. The most significant differences between the isomers are observed in the chemical shifts and coupling constants of the H2 and H3 protons, which are directly attached to the carbons bearing the ester groups. The spatial orientation of the ester groups influences the magnetic environment of these protons, leading to distinct spectral patterns. For instance, in the exo,endo-isomer, the two methoxycarbonyl groups are in different environments, resulting in two separate singlets for the methyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information to the ¹H NMR data, confirming the carbon framework and the presence of different functional groups.
Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers
| Carbon | Expected Chemical Shift Range (ppm) |
| C=O (ester) | 170-175 |
| C5, C6 (alkene) | 135-140 |
| C1, C4 (bridgehead) | 45-55 |
| C2, C3 | 40-50 |
| C7 (bridge) | 65-75 |
| -OCH₃ | 50-55 |
Interpretation and Insights: The carbonyl carbons of the ester groups are the most downfield signals, appearing in the 170-175 ppm region. The olefinic carbons resonate around 135-140 ppm. The chemical shifts of the bridgehead carbons (C1, C4) and the carbons bearing the ester groups (C2, C3) are sensitive to the stereochemistry of the molecule. A Bruker WM-360 instrument has been used to acquire ¹³C NMR spectra for this compound[1].
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (ester) | Stretch | 1720-1740 |
| C=C (alkene) | Stretch | 1630-1680 |
| C-O (ester) | Stretch | 1000-1300 |
| =C-H (alkene) | Stretch | 3010-3100 |
| C-H (alkane) | Stretch | 2850-3000 |
Interpretation and Insights: The most prominent absorption band in the IR spectrum is the strong C=O stretch of the ester groups, typically appearing around 1730 cm⁻¹. The presence of the carbon-carbon double bond is confirmed by a weaker absorption in the 1630-1680 cm⁻¹ region and the =C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ester groups give rise to strong bands in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.
Table 4: Key Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Major Fragment Ions (m/z) | 179, 151, 120, 91, 66 |
Interpretation and Insights: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 210. A characteristic fragmentation pathway for this type of molecule is a retro-Diels-Alder reaction, which would lead to the formation of cyclopentadiene (m/z 66) and dimethyl maleate or fumarate. Other significant fragments can arise from the loss of a methoxy group (-OCH₃) to give an ion at m/z 179, or the loss of a methoxycarbonyl group (-COOCH₃) to give an ion at m/z 151. The retro-Diels-Alder reaction is a diagnostically important decomposition process for bicyclo[2.2.1]hept-5-ene derivatives under electron ionization[2].
Experimental Protocols
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dimethyl acetylenedicarboxylate
-
Anhydrous diethyl ether
Procedure:
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the cyclopentadiene on ice.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of freshly cracked cyclopentadiene in anhydrous diethyl ether to the stirred solution of dimethyl acetylenedicarboxylate over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the isomers.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the reaction is proceeding. The purity of the final product and the ratio of isomers can be determined by gas chromatography (GC) and NMR spectroscopy.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive toolkit for the identification and characterization of this compound and its isomers. A combined analysis of NMR, IR, and MS data allows for an unambiguous determination of the molecular structure and stereochemistry. This detailed understanding is essential for researchers and professionals working with this versatile compound in the fields of organic synthesis, polymer chemistry, and drug development, ensuring the integrity and reproducibility of their scientific endeavors.
References
Sources
The Bridged Ring: A Technical Guide to the Discovery and Enduring Legacy of Norbornene Derivatives
This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of norbornene and its derivatives. From a Nobel Prize-winning chemical reaction to the development of advanced polymers and therapeutics, the journey of this unique bicyclic olefin is a testament to the power of fundamental research in driving innovation across scientific disciplines. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.
Genesis: The Diels-Alder Reaction and the Birth of Norbornene
The story of norbornene is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. In 1928, German chemists Otto Diels and Kurt Alder published their seminal work on the reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene.[1] This elegant and highly efficient [4+2] cycloaddition reaction provided a straightforward method for synthesizing complex cyclic compounds.[2] Their groundbreaking discovery was of such fundamental importance that they were jointly awarded the Nobel Prize in Chemistry in 1950.[2][3]
Norbornene, also known as bicyclo[2.2.1]hept-2-ene, is a direct product of the Diels-Alder reaction between cyclopentadiene (the diene) and ethylene (the dienophile).[4][5] The molecule's structure is characterized by a cyclohexene ring bridged by a methylene group, which introduces significant ring strain.[4][5] This inherent strain in the double bond is the primary driver for the high reactivity of norbornene and its derivatives, making it a valuable building block in organic synthesis.[4]
The initial synthesis of norbornene itself was first reported in 1941 by Joshel and his colleagues.[6] This pivotal moment laid the groundwork for decades of research into the derivatization and polymerization of this fascinating molecule.
Synthetic Avenues: Mastering the Norbornene Scaffold
The versatility of the norbornene framework stems from the diverse synthetic methodologies available for its creation and modification. The Diels-Alder reaction remains the cornerstone for accessing a wide array of substituted norbornenes.[7][8][9]
The Diels-Alder Reaction: A Timeless Approach
The reaction of cyclopentadiene with various dienophiles allows for the introduction of a vast range of functional groups onto the norbornene scaffold. This has been instrumental in creating monomers for subsequent polymerization and for synthesizing molecules with specific biological or material properties.[9]
Experimental Protocol: Synthesis of a Norbornene Derivative via Diels-Alder Reaction
This protocol outlines the general procedure for the synthesis of a functionalized norbornene via the Diels-Alder reaction between cyclopentadiene and an α-olefin containing an electron-withdrawing group.
Materials:
-
Dicyclopentadiene (DCPD)
-
α-olefin with electron-withdrawing group (e.g., maleic anhydride, acrylonitrile)
-
Solvent (e.g., toluene, diethyl ether)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating and stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Cracking of Dicyclopentadiene: Gently heat dicyclopentadiene to its cracking temperature (around 170 °C) to generate fresh cyclopentadiene monomer. Distill the cyclopentadiene directly into a cooled receiving flask. Causality: Freshly cracked cyclopentadiene is crucial as it readily dimerizes back to dicyclopentadiene at room temperature.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the dienophile in a suitable solvent.
-
Cycloaddition: Slowly add the freshly distilled cyclopentadiene to the solution of the dienophile with stirring. The reaction is often exothermic. Depending on the reactivity of the dienophile, the reaction may proceed at room temperature or require gentle heating.
-
Monitoring and Workup: Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography). Once the reaction is complete, the product can be isolated by various methods such as precipitation, crystallization, or solvent evaporation followed by purification (e.g., column chromatography).
-
Characterization: Confirm the structure and purity of the synthesized norbornene derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
Ring-Opening Metathesis Polymerization (ROMP): A Polymer Powerhouse
While the Diels-Alder reaction provides access to norbornene monomers, Ring-Opening Metathesis Polymerization (ROMP) has been the key to unlocking their potential in materials science.[10][11] ROMP is a chain-growth polymerization that proceeds via the cleavage and reformation of the double bond within the strained norbornene ring, leading to the formation of unsaturated polymers with unique properties.[12]
The development of well-defined transition-metal catalysts, particularly those based on ruthenium and molybdenum (e.g., Grubbs' and Schrock's catalysts), has revolutionized ROMP, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity.[5][13] The high tolerance of these catalysts to various functional groups enables the polymerization of a wide range of functionalized norbornene monomers.[13]
Experimental Workflow: Ring-Opening Metathesis Polymerization of a Norbornene Derivative
Caption: A typical workflow for the synthesis and characterization of polynorbornenes via ROMP.
A Spectrum of Applications: From Advanced Materials to Life Sciences
The unique structural and chemical properties of norbornene derivatives have led to their application in a multitude of fields.
Polymer and Materials Science
The ability to precisely tailor the properties of polynorbornenes through the choice of monomer and polymerization technique has made them highly valuable in materials science.
-
Cyclic Olefin Copolymers (COCs): Norbornene is a key monomer in the production of cyclic olefin copolymers, which are known for their high transparency, low moisture absorption, and excellent thermal and chemical resistance.[14][15] These properties make them ideal for applications in optical lenses, medical packaging, and electronic components.[14]
-
Low-k Dielectric Materials: The bulky and rigid nature of the polynorbornene backbone can create materials with low dielectric constants, which are crucial for the fabrication of advanced microelectronic devices.[16]
-
Porous Organic Polymers: The controlled synthesis of polynorbornenes can lead to materials with high surface areas and large free volumes, making them suitable for applications in gas storage, separation, and catalysis.[17]
-
Rubber Industry: Polynorbornene is utilized in the rubber industry for its excellent vibration damping and anti-impact properties.[4]
| Property | Norbornene-Based Polymer | Application |
| High Transparency | Cyclic Olefin Copolymer (COC) | Optical lenses, medical vials |
| Low Dielectric Constant | Fluorinated Polynorbornenes | Microelectronics |
| High Gas Permeability | Porous Polynorbornenes | Gas separation membranes |
| Vibration Damping | Polynorbornene Elastomers | Anti-vibration mounts |
Drug Development and Life Sciences
The rigid and well-defined structure of the norbornene scaffold has also captured the attention of medicinal chemists and drug development professionals.
-
Scaffolds for Anticancer Agents: The norbornene framework has emerged as a promising scaffold in the design of novel anticancer agents.[18] Structural modifications to norbornene derivatives can influence their antitumor properties and mechanisms of action.[18]
-
Hydrophobic Tagging in Protein Degradation: Recently, norbornene has been identified as a novel hydrophobic tag for targeted protein degradation.[19][20] This technology, known as Proteolysis Targeting Chimeras (PROTACs), is a rapidly growing area in drug discovery.
-
Drug Delivery Systems: The ability to functionalize norbornene-based polymers makes them suitable for use in drug delivery systems, where they can act as carriers for chemotherapeutic agents.[18]
-
Pharmaceutical Intermediates: Norbornene and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[5][15]
Future Outlook: The Enduring Potential of a Bridged System
The journey of norbornene, from its theoretical underpinnings in the Diels-Alder reaction to its current status as a versatile building block, is far from over. Ongoing research continues to expand the library of functionalized norbornene monomers and develop more sophisticated polymerization techniques. The unique combination of a rigid, strained scaffold with tunable functionality ensures that norbornene derivatives will continue to be at the forefront of innovation in materials science, catalysis, and medicine for the foreseeable future. The continued exploration of this remarkable bicyclic system promises to yield even more exciting discoveries and applications.
References
-
The Nobel Prize in Chemistry 1950. NobelPrize.org. [Link]
-
Discovery of Norbornene as a Novel Hydrophobic Tag Applied in Protein Degradation. (2023). Angewandte Chemie International Edition, 62(13), e202217246. [Link]
-
Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. (2020). Polymer Chemistry. [Link]
-
Synthesis of Norbornene Derivative Using Diels-Alder Reaction. (2011). Advanced Materials Research, 421, 136-139. [Link]
-
Ring-Opening Metathesis Polymerization of Norbornene by Cp*2Os2Br4 and Related Compounds. (1995). Organometallics, 14(11), 5456-5469. [Link]
-
Discovery of Norbornene as a Novel Hydrophobic Tag Applied in Protein Degradation. (2023). Angewandte Chemie, 135(13). [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3. (2001). Molecules, 6(12), 994-1002. [Link]
-
Kurt Alder. (2025). In Encyclopædia Britannica. [Link]
-
Otto Diels. (n.d.). In Wikipedia. [Link]
-
Otto Paul Hermann Diels. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). Molecules, 27(23), 8233. [Link]
-
Otto Diels and Kurt Alder. (n.d.). [Link]
-
Norbornene. (n.d.). In Wikipedia. [Link]
-
Synthesis of Norbornene Derivative Using Diels-Alder Reaction. (2011). Scientific.Net. [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. (2017). ACS Macro Letters, 6(11), 1209-1213. [Link]
-
Synthesis of norbornene derivatives by Diels-Alder cycloaddition and subsequent copolymerization with maleic anhydride. (2004). Journal of Polymer Science Part A: Polymer Chemistry, 42(10), 2494-2504. [Link]
-
Diels-Alder Reaction: Synthesis of Cis-Norbornene. (n.d.). Scribd. [Link]
-
Norbornene. (n.d.). chemeurope.com. [Link]
-
Design and Synthesis of Porous Organic Polymeric Materials from Norbornene Derivatives. (2022). Polymer Reviews, 62(2), 316-348. [Link]
-
Norbornene Market Size, Share, Growth Analysis, 2035. (2025). Business Research Insights. [Link]
-
Approaches to the synthesis of Si-containing norbornenes: Diels–Alder... (2019). ResearchGate. [Link]
-
Norbornene-based polymers for low-k dielectric applications. (2022). AIP Conference Proceedings, 2419(1), 020011. [Link]
-
Discovery and characterization of a terpene biosynthetic pathway featuring a norbornene-forming Diels-Alderase. (2022). Nature Communications, 13(1), 2568. [Link]
-
Norbornene Derivatives in Advanced Synthesis: The Role of Dicarboxylic Anhydrides. (n.d.). [Link]
-
The Chemistry of Norbornene Monomers and Polymers and Products and Application Areas. (n.d.). Promerus. [Link]
-
Main polymerization mechanisms of norbornene and resulting materials (FG=functional group). (n.d.). ResearchGate. [Link]
-
Norbornene – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Palladium-Catalyzed Synthesis of Norbornene-Based Polar-Functionalized Polyolefin Elastomers. (2021). Macromolecules, 54(15), 7119-7128. [Link]
- Production process for norbornene. (2024).
-
Norbornene, norbornadiene and their derivatives as prospective semiproducts for organic syntheses and obtaining polymer materials. (2025). ResearchGate. [Link]
-
Kurt Alder. (n.d.). In Wikipedia. [Link]
-
Otto Paul Hermann Diels (1876–1954) (left) and Kurt Alder (1902–1958). (n.d.). ResearchGate. [Link]
-
Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. (2020). High Performance Polymers, 32(6), 661-670. [Link]
-
Chinese scientists patent new norbornene derivatives. (2025). BioWorld. [Link]
-
Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization. (2001). Macromolecules, 34(25), 8649-8657. [Link]
-
The polymerization mechanisms of norbornene. (n.d.). ResearchGate. [Link]
Sources
- 1. Kurt Alder | Nobel Prize, Organic Chemistry, Synthesis | Britannica [britannica.com]
- 2. Otto Diels - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Norbornene - Wikipedia [en.wikipedia.org]
- 5. Norbornene [chemeurope.com]
- 6. WO2024139679A1 - Production process for norbornene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Norbornene Derivative Using Diels-Alder Reaction | Scientific.Net [scientific.net]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. businessresearchinsights.com [businessresearchinsights.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Norbornene as a Novel Hydrophobic Tag Applied in Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
thermodynamic properties of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
An In-Depth Technical Guide to the Thermodynamic Properties of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Abstract
This technical guide provides a comprehensive framework for the determination of the , a molecule of significant interest in materials science and drug development. Recognizing the current scarcity of a complete public dataset for this compound, this document serves as a methodological roadmap for researchers. It details the synthesis, isomer separation, and structural characterization of the endo and exo diastereomers. The core of this guide presents detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Modulated Differential Scanning Calorimetry (MDSC), and the Knudsen Effusion method. These protocols are designed to enable the precise measurement of key thermodynamic parameters including thermal stability, melting point, enthalpy of fusion, heat capacity, vapor pressure, and enthalpy of vaporization. By following these self-validating systems, researchers, scientists, and drug development professionals can generate the high-quality data necessary for computational modeling, process optimization, and formulation development.
Introduction: The Significance of Stereoisomerism and Thermodynamics
The bicyclo[2.2.1]heptene framework, commonly known as the norbornene system, is a rigid and strained bicyclic structure that serves as a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry. This compound exists as two primary diastereomers: endo and exo. The spatial orientation of the dicarboxylate groups relative to the main bicyclic ring profoundly influences the molecule's physical, chemical, and, critically, its thermodynamic properties.
The Diels-Alder reaction used in its synthesis typically yields a mixture of these isomers, with the endo product often being the kinetically favored product, while the exo isomer is generally the more thermodynamically stable.[1][2] A thorough understanding of the thermodynamic landscape—including thermal stability, phase behavior, heat capacity, and volatility—is paramount for applications ranging from predicting reaction outcomes to designing stable pharmaceutical formulations and high-performance polymers. This guide provides the necessary experimental workflows to fully characterize these properties.
Synthesis, Isomer Separation, and Structural Verification
A robust thermodynamic analysis begins with a well-characterized sample of high purity. This section outlines the synthesis of this compound and the critical steps for isomer identification.
Synthesis via Diels-Alder Cycloaddition
The compound is readily synthesized through the [4+2] Diels-Alder cycloaddition of cyclopentadiene and dimethyl maleate. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.
-
Kinetic vs. Thermodynamic Control : At lower temperatures, the reaction is under kinetic control and preferentially forms the endo isomer. This preference is often explained by secondary orbital interactions that stabilize the endo transition state.[3] At elevated temperatures, the reversible nature of the Diels-Alder reaction allows for equilibration to the more sterically favored and thermodynamically stable exo isomer.[1][2]
Isomer Purification and Characterization
The resulting mixture of endo and exo isomers must be separated and their identities confirmed.
-
Purification : Techniques such as fractional crystallization or column chromatography are effective for separating the isomers based on their differing physical properties.
-
Structural Verification by Nuclear Magnetic Resonance (NMR) : High-resolution NMR spectroscopy is the definitive method for distinguishing between the endo and exo isomers. Key differences in the ¹H NMR spectra, particularly in the chemical shifts of the vinyl and bridgehead protons, allow for unambiguous assignment.[4] Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations that confirm the spatial relationship of the ester groups relative to the bicyclic framework.[5][6] For example, a NOESY cross-peak between the ester methyl protons and the bridge protons would be indicative of the exo isomer.
Experimental Determination of Thermodynamic Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the core thermodynamic properties of the purified endo and exo isomers.
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical data on thermal stability and decomposition profiles.[7][8]
Protocol for TGA Analysis:
-
Instrument Calibration : Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation : Accurately weigh 5-10 mg of the purified isomer into a clean, tared TGA crucible (typically alumina or platinum).[9]
-
Experimental Setup : Place the crucible in the TGA furnace.
-
Atmosphere and Flow Rate : Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[10]
-
Temperature Program :
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).
-
Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a final temperature beyond the point of complete decomposition (e.g., 600 °C).[7]
-
-
Data Acquisition : Record the sample mass as a function of temperature.
-
Data Analysis :
-
Plot the percent mass loss versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Caption: TGA Experimental Workflow.
Phase Behavior: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting and crystallization.[11][12]
Protocol for DSC Analysis:
-
Instrument Calibration : Calibrate the DSC for temperature and enthalpy using a high-purity standard with a known melting point and enthalpy of fusion (e.g., indium).
-
Sample Preparation : Accurately weigh 2-5 mg of the purified isomer into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent mass loss due to sublimation or evaporation during the experiment.[10] Prepare an empty, sealed pan as a reference.
-
Temperature Program :
-
Place the sample and reference pans into the DSC cell.
-
Heat-Cool-Heat Cycle : To remove any prior thermal history, subject the sample to a cycle:
-
Heat to a temperature above the melting point (e.g., 60 °C) at a rate of 20 °C/min.
-
Cool back to a sub-ambient temperature (e.g., -20 °C) at 20 °C/min.
-
Hold for 2-5 minutes to ensure thermal equilibrium.[10]
-
-
Data Collection Ramp : Heat the sample at a slower, controlled rate (e.g., 2-5 °C/min) through the melting transition. A slower rate enhances the resolution of the transition.
-
-
Data Acquisition : Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis :
-
Plot the heat flow versus temperature. The melting event will appear as an endothermic peak.
-
Melting Point (Tm) : Determine the melting point from the extrapolated onset of the melting peak.
-
Enthalpy of Fusion (ΔHfus) : Integrate the area of the melting peak. The instrument software will calculate this value, typically in J/g. Convert to kJ/mol using the molecular weight of the compound.
-
Caption: DSC Experimental Workflow.
Heat Capacity: Modulated DSC (MDSC)
MDSC provides a more accurate measurement of heat capacity (Cp) than standard DSC by superimposing a sinusoidal temperature oscillation on the linear heating ramp. This allows for the separation of the heat flow into reversing (heat capacity) and non-reversing (kinetic) components.[13][14]
Protocol for MDSC Heat Capacity Measurement:
-
Instrument and Heat Capacity Calibration : Perform the standard temperature and enthalpy calibrations for the DSC. Additionally, perform a specific heat capacity calibration using a sapphire standard, as its Cp is well-known over a wide temperature range.[15]
-
Sample Preparation : Prepare a sample of the isomer (10-15 mg) and an empty reference pan as described in the DSC protocol. Accurate mass measurement is critical for Cp determination.[14]
-
Temperature Program :
-
Select a temperature range that covers both the solid and liquid states of the compound, avoiding the melting transition itself.
-
Modulation Parameters : Set the modulation parameters. Typical starting conditions are a heating rate of 2-3 °C/min, a modulation period of 100-120 seconds, and a temperature amplitude of ±1.0 °C.[14] These parameters ensure sufficient time for complete heat transfer during each cycle.
-
-
Data Acquisition : Run the MDSC experiment on the empty reference pan (baseline), the sapphire standard, and finally the sample, all under identical conditions.
-
Data Analysis :
-
The instrument software uses the baseline, sapphire, and sample runs to calculate the absolute heat capacity of the sample.
-
Plot the specific heat capacity (Cp), in J/(g·K), as a function of temperature for both the solid and liquid phases.
-
Caption: MDSC Heat Capacity Workflow.
Vapor Pressure and Enthalpy of Vaporization: Knudsen Effusion Method
For compounds with low volatility, such as the target diester, the Knudsen effusion method is a reliable technique for measuring vapor pressure. It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[16][17]
Protocol for Vapor Pressure Measurement:
-
Apparatus Setup : Utilize a thermogravimetric analyzer capable of high vacuum or a dedicated Knudsen effusion apparatus. The core component is a "Knudsen cell" with a precisely machined orifice of known area.
-
Sample Preparation : Load the sample into the Knudsen cell and place it within the vacuum microbalance.
-
Experimental Procedure :
-
Evacuate the system to a high vacuum (e.g., < 10⁻⁵ mbar).
-
Heat the sample to a desired constant temperature and allow it to equilibrate.
-
Measure the rate of mass loss ( dm/dt ) over time. This rate should be linear once steady-state effusion is achieved.[16]
-
Repeat this measurement at several different temperatures.
-
-
Data Analysis :
-
Vapor Pressure Calculation : Calculate the vapor pressure (P) at each temperature (T) using the Knudsen-Hertz equation: P = ( dm/dt ) / A * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant, and M is the molar mass of the substance.
-
Enthalpy of Vaporization (ΔHvap) : Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R. This allows for a direct calculation of the enthalpy of vaporization.[16]
-
Data Synthesis and Application
The experimental data acquired through these protocols provide a comprehensive thermodynamic profile of the endo and exo isomers of this compound.
Summary of Thermodynamic Properties
The collected data should be organized into clear tables for easy comparison and use in further calculations.
Table 1: Thermal Stability and Phase Transition Properties
| Property | Experimental Method | endo-isomer Value | exo-isomer Value |
|---|---|---|---|
| Decomposition Onset (°C) | TGA | (experimental) | (experimental) |
| Melting Point, Tm (°C) | DSC | (experimental) | (experimental) |
| Enthalpy of Fusion, ΔHfus (kJ/mol) | DSC | (experimental) | (experimental) |
Table 2: Heat Capacity and Volatility Properties
| Property | Experimental Method | endo-isomer Value | exo-isomer Value |
|---|---|---|---|
| Solid Heat Capacity, Cp(s) (J/mol·K) | MDSC | (f(T)) | (f(T)) |
| Liquid Heat Capacity, Cp(l) (J/mol·K) | MDSC | (f(T)) | (f(T)) |
| Enthalpy of Vaporization, ΔHvap (kJ/mol) | Knudsen Effusion | (experimental) | (experimental) |
| Vapor Pressure, P (mbar at T) | Knudsen Effusion | (f(T)) | (f(T)) |
Gibbs Free Energy and Isomer Stability
The Gibbs free energy (G) is the ultimate determinant of thermodynamic stability and spontaneity. It can be calculated from the experimentally determined enthalpy (H) and entropy (S) values (G = H - TS). The entropy of fusion (ΔSfus), for instance, can be calculated directly from the experimental melting point and enthalpy of fusion (ΔSfus = ΔHfus / Tm). By comparing the Gibbs free energies of the two isomers under various conditions, their relative stabilities can be quantified, providing crucial insights for controlling reaction outcomes and predicting long-term material stability.
For many norbornene derivatives, the exo isomer is thermodynamically more stable due to reduced steric strain.[1] The experimental data generated using this guide will allow for the quantitative confirmation of this principle for the target compound. In cases where experimental data is unattainable, computational techniques such as group contribution methods can provide estimations for properties like the enthalpy of formation, which can be used to approximate the Gibbs free energy of formation.[18][19][20]
Conclusion
This technical guide provides a rigorous and comprehensive set of protocols for determining the key thermodynamic properties of the endo and exo isomers of this compound. By adhering to these methodologies, researchers can generate the precise and reliable data required for advanced material design, reaction engineering, and pharmaceutical development. The structured approach, from synthesis and characterization to detailed thermal analysis, ensures the scientific integrity and utility of the resulting thermodynamic dataset, empowering further innovation in the application of this versatile bicyclic compound.
References
-
Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. Link
-
TA Instruments. (n.d.). Heat Capacity Measurements Using Modulated DSC (MDSC) – Both Ramping and Quasi-isothermal Methods. TA Instruments Application Note. Link
-
Šimon, P. (n.d.). Measurement of Heat Capacity by Differential Scanning Calorimetry. Link
-
Keary, C. M., et al. (2021). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. PMC. Link
-
Shibata, E., et al. (2018). Vapor Pressure Measurements of AgBr by the Knudsen Effusion Method. Materials Transactions, 59(11), 1833-1837. Link
-
Polo, V., et al. (2014). On the origin of the endo/exo selectivity in Diels–Alder reactions. Chemical Communications. Link
-
Linseis. (n.d.). Specific heat capacity (Cp) with modulated DSC. Link
-
Chemistry Steps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. Link
-
TA Instruments. (n.d.). Modulated DSC Paper #9 Measurement of Accurate Heat Capacity Values. TA Instruments Application Note. Link
-
AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. Link
-
Houk, K. N., et al. (1995). A Theoretical Study of the Endo/Exo Selectivity of the Diels−Alder Reaction between Cyclopropene and Butadiene. Journal of the American Chemical Society. Link
-
Hitachi High-Tech. (n.d.). Introducing the Temperature Modulated DSC. Link
-
University of Wisconsin-Madison. (2022). Knudsen Effusion. Link
-
Surface Measurement Systems. (2021). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. YouTube. Link
-
Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Master Organic Chemistry. Link
-
Yaws, C. L. (n.d.). GIBBS ENERGY OF FORMATION. Access Engineering. Link
-
Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). SFU Summit. Link
-
D'Amelia, R., & Fisenne, T. (2014). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Link
-
ResearchGate. (n.d.). Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of.... Link
-
Kumar, A., & Maranas, C. D. (2018). Thermodynamically consistent estimation of Gibbs free energy from data: data reconciliation approach. Bioinformatics. Link
-
ResearchGate. (n.d.). 2D NMR characterisation of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane. Link
-
Niwayama, S., & Hiraga, Y. (2008). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. Link
-
Niwayama, S., & Hiraga, Y. (2008). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Link
-
Wikipedia. (n.d.). Differential scanning calorimetry. Link
-
Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. Link
-
Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Link
-
Van Krevelen, D. W. (1952). Erratum: Estimation of the free enthalpy (Gibbs free energy) of formation of organic compounds from group contributions). R Discovery. Link
-
D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Link
-
Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Link
-
Sciforum. (n.d.). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Link
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Link
-
Yılmaz, M., & Simsek Kus, N. (2017). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. ACG Publications. Link
-
Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Link
-
ResearchGate. (n.d.). Thermo gravimetric analysis (TGA) of complex ester F1. Link
-
Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Link
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Link
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Link
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Link
-
Just, G., & Grozinger, K. (1975). A Total Synthesis of Dimethyl 2,3-O-Isopropylidene-l-O-oxalyl-β-DL-ribo-hexofuran-5-ulosuronate. Canadian Journal of Chemistry. Link
-
PubChem. (n.d.). Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. Link
-
SciSpace. (n.d.). Syntheses of Dimethyl (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-dicarboxylate and Its Enantiomer. Link
-
NIST. (n.d.). Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate. NIST WebBook. Link
-
ResearchGate. (n.d.). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates.. Link
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. researchgate.net [researchgate.net]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tainstruments.com [tainstruments.com]
- 14. tainstruments.com [tainstruments.com]
- 15. linseis.com [linseis.com]
- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. jpyro.co.uk [jpyro.co.uk]
- 20. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols: The Use of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in Advanced Polymer Synthesis
Introduction: A Versatile Monomer for High-Performance Polymers
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a diester derivative of norbornene, serves as a critical building block in the synthesis of advanced functional polymers. Its strained bicyclic structure readily undergoes Ring-Opening Metathesis Polymerization (ROMP), a powerful and versatile polymerization technique that allows for the creation of well-defined macromolecular architectures.[1] The presence of two carboxylate functional groups provides a handle for further post-polymerization modification, enabling the tuning of polymer properties such as solubility, thermal stability, and adhesion. This makes the resulting polynorbornene derivatives highly attractive for a range of applications, from high-performance materials in information technology to specialized biomedical devices.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis. We will delve into the underlying polymerization mechanisms, present detailed experimental protocols, and discuss the characterization and properties of the resulting polymers.
Polymerization Mechanisms: Ring-Opening Metathesis Polymerization (ROMP)
The primary route for polymerizing this compound is through Ring-Opening Metathesis Polymerization (ROMP). This chain-growth polymerization is catalyzed by transition metal carbene complexes, most notably ruthenium-based catalysts such as Grubbs' first, second, and third-generation catalysts.[3] The high ring strain of the norbornene moiety is the driving force for the polymerization, leading to the formation of unsaturated polymers with the functional groups preserved as side chains.
The general mechanism of ROMP involves the reaction of the cyclic olefin with the metal carbene catalyst to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal carbene species, which can then react with another monomer unit to propagate the polymer chain. The living nature of ROMP, when conducted under appropriate conditions, allows for precise control over molecular weight and the synthesis of block copolymers.[4]
Key Considerations in ROMP:
-
Catalyst Selection: The choice of catalyst is crucial and depends on the desired polymer properties and reaction conditions. Grubbs' second and third-generation catalysts offer higher activity and better functional group tolerance compared to the first-generation catalyst.[5]
-
Monomer Stereochemistry: Norbornene derivatives can exist as endo and exo stereoisomers. The reactivity of these isomers in ROMP can differ, with the exo isomer generally exhibiting higher reactivity.[6]
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the polymerization kinetics and the stereochemistry of the resulting polymer backbone (cis/trans vinylene content).[7]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via ROMP
This protocol describes a general procedure for the ROMP of this compound using a Grubbs' second-generation catalyst.
Materials:
-
This compound (monomer)
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a desired amount of this compound in anhydrous DCM to achieve a target monomer concentration (e.g., 0.5 M).
-
Catalyst Solution Preparation: In a separate vial, also under an inert atmosphere, dissolve the required amount of Grubbs' second-generation catalyst in a small volume of anhydrous DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer (see Table 1).
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature. The reaction mixture may become more viscous as the polymerization proceeds. Allow the reaction to stir for a specified time (e.g., 1-2 hours).[8][9]
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for an additional 20-30 minutes.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of DCM. Re-precipitate the polymer in cold methanol. Repeat this dissolution-precipitation step two more times to remove any residual monomer and catalyst.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum to a constant weight.
Table 1: Representative Monomer-to-Catalyst Ratios and Expected Polymer Properties
| Monomer:Catalyst Ratio | Target Degree of Polymerization | Solvent | Reaction Time (h) | Expected Mn ( g/mol ) |
| 100:1 | 100 | DCM | 1 | ~21,000 |
| 200:1 | 200 | DCM | 1.5 | ~42,000 |
| 500:1 | 500 | 1,2-dichloroethane | 2 | ~105,000 |
Note: Expected Mn (number-average molecular weight) is calculated as (Monomer:Catalyst Ratio) x (Monomer Molecular Weight). Actual values may vary and should be determined experimentally by techniques such as Gel Permeation Chromatography (GPC).
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of poly(this compound) via ROMP.
Caption: Workflow for ROMP of this compound.
Characterization of the Resulting Polymer
The synthesized poly(this compound) can be characterized by a variety of analytical techniques to determine its structure, molecular weight, and thermal properties.
Table 2: Common Characterization Techniques and Expected Observations
| Technique | Parameter Measured | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure and purity | Disappearance of the monomer's olefinic protons (~6.0-6.5 ppm) and appearance of the polymer's backbone olefinic protons (~5.0-5.5 ppm).[10] |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | A monomodal distribution with a low PDI (typically < 1.2 for living polymerizations) indicates a well-controlled polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Presence of characteristic C=O stretching of the ester groups (~1730 cm⁻¹) and C=C stretching of the backbone double bonds.[11] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | The Tg will depend on the molecular weight and stereochemistry of the polymer. |
| Thermogravimetric Analysis (TGA) | Thermal stability | The polymer is expected to exhibit good thermal stability, with decomposition temperatures typically above 300 °C.[2] |
Advanced Applications and Future Directions
The versatility of poly(this compound) and its derivatives opens up a wide range of potential applications.
-
Drug Delivery: The ester functionalities can be hydrolyzed to yield carboxylic acid groups, which can then be used to conjugate drugs or targeting ligands for controlled release applications.
-
Membranes for Separations: By tuning the side-chain chemistry, polymers with specific permeability and selectivity for gases or liquids can be designed.
-
Advanced Coatings and Adhesives: The good thermal stability and solubility of these polymers make them suitable for high-performance coatings and adhesives.
-
Functional Materials: The polymer backbone can be hydrogenated to improve its thermo-oxidative stability, further expanding its utility in demanding applications.[5][6]
Conclusion
This compound is a highly valuable monomer for the synthesis of functional polynorbornenes via Ring-Opening Metathesis Polymerization. The ability to precisely control the polymerization and the presence of versatile ester functionalities make it an ideal platform for the development of novel materials with tailored properties for a wide array of scientific and industrial applications.
References
-
Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties. MDPI. Available at: [Link]
-
Synthesis and ring-opening metathesis polymerization (ROMP) of new N-fluoro-phenylnorbornene dicarboximides by 2nd generation ruthenium alkylidene catalysts. Express Polymer Letters. Available at: [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum. Available at: [Link]
-
Structure and Properties of Polynorbornene Derivatives: Poly(norbornene dicarboxylic acid dialkyl ester)s and Poly(norbornene di. ResearchGate. Available at: [Link]
-
Synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization. ResearchGate. Available at: [Link]
-
Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous. Semantic Scholar. Available at: [Link]
-
Poly(norbornene carboxylic acid ester)s: Synthesis and properties. ResearchGate. Available at: [Link]
-
Novel Polymers Based on Dimethyl Esters of Norbornene Dicarboxylc Acids Synthesized Using Metathesis Ring-Opening Polymerization. ResearchGate. Available at: [Link]
-
Kinetic study of ring-opening metathesis polymerization of norbornene dicarboxylic acid esters. RSC Advances. Available at: [Link]
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. Available at: [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabic PDF. Scribd. Available at: [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. ResearchGate. Available at: [Link]
-
Polynorbornenes: Synthesis and Application of Silicon-Containing Polymers. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structure of Dimethyl7-oxabicyclo[2.2.1]hept-5-ene exo , exo -2,3-dicarboxylate. ResearchGate. Available at: [Link]
-
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. Chemchart. Available at: [Link]
-
Polynorbornene copolymers combining flexible ether side chains and rigid hydrophobic segments for AEMWE. Journal of Materials Chemistry A. Available at: [Link]
-
Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. PubChem. Available at: [Link]
-
Kinetic study of ring-opening metathesis polymerization of norbornene dicarboxylic acid esters. RSC Advances. Available at: [Link]
- Polymers based on bicyclo(2.2.1) hept-5-en-2,3-dicarboxylic acid anhydride. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 5. Express Polymer Letters [expresspolymlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scribd.com [scribd.com]
Application Notes and Protocols: Experimental Guide to the Polymerization of Norbornene Derivatives
For distribution to: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.
Introduction: The Versatility of Norbornene Derivatives in Polymer Science
Norbornene and its derivatives are a cornerstone class of monomers in modern polymer chemistry, primarily due to the high ring strain of the bicyclic system, which provides a powerful thermodynamic driving force for ring-opening metathesis polymerization (ROMP). This process allows for the synthesis of polymers with a wide array of functionalities and architectures, making them invaluable in fields ranging from materials science to drug delivery. The tolerance of ROMP catalysts, particularly ruthenium-based systems like Grubbs catalysts, to various functional groups, has further expanded the utility of norbornene derivatives.[1][2][3]
This guide provides a comprehensive overview of the experimental protocols for the polymerization of norbornene derivatives, with a focus on ROMP. We will delve into the critical considerations for monomer selection and preparation, catalyst choice, reaction setup, and polymer characterization. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for both novice and experienced researchers in the field.
Foundational Principles: Understanding Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization reaction that proceeds via an olefin metathesis mechanism. The reaction is initiated by a metal alkylidene complex, which reacts with the strained double bond of a cyclic olefin, like norbornene, to form a metallacyclobutane intermediate.[4] This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal alkylidene species that is attached to the growing polymer chain. This process continues until the monomer is consumed.[4]
The "living" nature of many ROMP systems, especially when using well-defined catalysts, allows for precise control over polymer molecular weight and distribution, as well as the synthesis of block copolymers.[5][6] This level of control is crucial for designing polymers with specific physical and biological properties.
Visualizing the ROMP Workflow
The following diagram illustrates the general workflow for the ROMP of norbornene derivatives.
Caption: General workflow for ROMP of norbornene derivatives.
PART 1: Monomer and Catalyst Selection and Preparation
The success of a ROMP reaction is highly dependent on the purity of the monomers and the appropriate choice of catalyst. Functional groups on the norbornene monomer can influence the polymerization kinetics and catalyst stability.[7]
Monomer Considerations
-
Purity: Monomers should be free of impurities that can poison the catalyst, such as water, alcohols, and amines.[8] Purification techniques like recrystallization, distillation, or column chromatography are often necessary.
-
Stereochemistry: Norbornene derivatives can exist as exo and endo isomers. Exo isomers are generally more reactive in ROMP due to better accessibility of the double bond for the catalyst.[9][10]
-
Functional Groups: While Grubbs catalysts are known for their functional group tolerance, certain groups can interact with the ruthenium center and affect the polymerization.[1][7] For instance, strongly coordinating ligands can slow down or even inhibit the reaction.
Catalyst Selection
The choice of catalyst is critical and depends on the desired polymerization characteristics, such as initiation rate, propagation rate, and stability.
| Catalyst Generation | Common Name | Key Features & Applications |
| First Generation | Grubbs' Catalyst, 1st Gen (G1) | Good stability, suitable for less demanding ROMP of simple norbornenes.[1] |
| Second Generation | Grubbs' Catalyst, 2nd Gen (G2) | Higher activity and better functional group tolerance than G1.[5] Widely used for a variety of monomers. |
| Third Generation | Grubbs' Catalyst, 3rd Gen (G3) | Fast initiation rates, ideal for living polymerizations and achieving low polydispersity.[2][5] |
| Chelated Catalysts | Hoveyda-Grubbs Catalysts | Increased stability and are often used for polymerizations requiring higher temperatures or for monomers with coordinating functional groups.[9] |
Expert Insight: For living polymerizations aiming for narrow molecular weight distributions, the third-generation Grubbs catalyst is often the preferred choice due to its rapid initiation relative to propagation.[2][5] However, for bulk polymerizations or with monomers prone to side reactions, the more stable second-generation or Hoveyda-Grubbs catalysts might be more suitable.
Visualizing the Catalytic Cycle
The following diagram illustrates the simplified catalytic cycle for ROMP initiated by a Grubbs catalyst.
Caption: Simplified catalytic cycle of ROMP.
PART 2: Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical ROMP of a functionalized norbornene derivative.
Materials and Reagents
-
Norbornene derivative monomer (purified)
-
Grubbs' catalyst (e.g., 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Ethyl vinyl ether (quenching agent)
-
Methanol or other non-solvent for precipitation
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Inert atmosphere glovebox or Schlenk line
Protocol for a Small-Scale ROMP Reaction
This protocol is for a typical small-scale polymerization targeting a specific degree of polymerization (DP).
1. Preparation of Monomer and Catalyst Solutions:
- Inside a glovebox: Accurately weigh the desired amount of norbornene derivative monomer into a vial. Dissolve it in the anhydrous, degassed solvent to a known concentration (e.g., 0.1-1.0 M).
- Inside a glovebox: Prepare a stock solution of the Grubbs' catalyst in the same anhydrous, degassed solvent. A typical concentration is 1-2 mg/mL. The amount of catalyst needed is determined by the desired monomer-to-catalyst ratio ([M]/[I]), which in turn dictates the target molecular weight of the polymer.
2. Polymerization Reaction:
- In a clean, dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere, add the monomer solution.
- Stir the monomer solution at the desired reaction temperature (typically room temperature).
- Using a syringe, rapidly inject the calculated volume of the catalyst stock solution into the stirring monomer solution. The initiation of the polymerization is often accompanied by a color change.
- Allow the reaction to proceed for the desired time (from minutes to several hours), which can be monitored by techniques like ¹H NMR by taking aliquots from the reaction mixture.
3. Termination and Polymer Isolation:
- To terminate the polymerization, add a few drops of a quenching agent, such as ethyl vinyl ether.[4] This reacts with the active ruthenium center to form a stable, inactive species.
- After quenching, dilute the viscous polymer solution with a small amount of the reaction solvent if necessary.
- Precipitate the polymer by slowly adding the polymer solution to a large volume of a stirred non-solvent (e.g., cold methanol).[4] The polymer should precipitate as a solid.
- Collect the polymer by filtration or decantation.
- Wash the collected polymer with fresh non-solvent to remove any residual monomer, catalyst, or quenching agent.
- Dry the polymer under vacuum to a constant weight.
Self-Validation: The success of the polymerization can be initially assessed by the visible increase in viscosity of the reaction mixture and the successful precipitation of a solid polymer.
PART 3: Polymer Characterization
Thorough characterization of the resulting polymer is essential to confirm its structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: NMR is used to confirm the structure of the polymer and to determine the extent of monomer conversion.[7] The disappearance of the monomer's olefinic protons and the appearance of the polymer's broad olefinic signals are key indicators of successful polymerization.[11]
Size Exclusion Chromatography (SEC)
-
Molecular Weight and Polydispersity: SEC (also known as Gel Permeation Chromatography or GPC) is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. For a well-controlled "living" polymerization, the PDI should be low (typically < 1.2).
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA provides information on the thermal stability of the polymer, while DSC is used to determine the glass transition temperature (Tg) and any melting or crystallization events.[12]
Typical Characterization Data Summary
| Characterization Technique | Information Obtained | Typical Expected Results for Controlled ROMP |
| ¹H NMR | Polymer structure, monomer conversion | Disappearance of monomer olefinic peaks, appearance of broad polymer olefinic peaks.[7] |
| SEC/GPC | Mn, Mw, PDI | PDI < 1.2, molecular weight controlled by [M]/[I] ratio.[9] |
| TGA | Thermal stability | Decomposition temperature indicative of polymer backbone stability. |
| DSC | Glass transition temperature (Tg) | A distinct Tg that depends on the polymer structure.[12] |
Conclusion: Enabling Advanced Material Design
The ring-opening metathesis polymerization of norbornene derivatives is a powerful and versatile tool for the synthesis of well-defined, functional polymers. By carefully selecting monomers and catalysts, and by following robust experimental protocols, researchers can create a vast library of materials with tailored properties for a wide range of applications. This guide provides the foundational knowledge and practical steps to successfully perform these polymerizations and characterize the resulting materials, empowering scientists and engineers in their pursuit of novel and impactful technologies.
References
-
M. A. Hillmyer, et al. (2019). Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. Nature Chemistry. [Link]
-
D. A. Nagib, et al. (2022). User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. Macromolecules. [Link]
-
A. F. M. Kilbinger, et al. (2021). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au. [Link]
-
Defense Technical Information Center. (2006). Synthesis and Purification of Tunable High Tg Electro-Optical Polymers by Ring Opening Metathesis Polymerization. [Link]
-
N. Hadjichristidis, et al. (2014). Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. Polymers. [Link]
-
A. F. M. Kilbinger, et al. (2021). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. ACS Publications. [Link]
-
T. M. Swager, et al. (2023). Influence of the Norbornene Anchor Group in Ru-Mediated Ring-Opening Metathesis Polymerization: Synthesis of Linear Polymers. Macromolecules. [Link]
-
C. Poli, et al. (2018). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Molecules. [Link]
-
D. A. Nagib, et al. (2022). User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. ACS Publications. [Link]
-
T. M. Swager, et al. (2023). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. [Link]
-
Wikipedia. Grubbs's catalyst. [Link]
-
J. A. M. Souto, et al. (2018). Synthesis and characterization of anion-exchange membranes based on hydrogenated poly(norbornene). Polymer Chemistry. [Link]
-
Request PDF. Synthesis and characterization of substituted polynorbornene derivatives. [Link]
-
A. J. Al-Bayati. (2015). Studying The characteristics of Two Polynorbornenes Using Different Techniques. International Journal of Advanced Research. [Link]
-
S. K. G. Pillai, et al. (2018). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. Polymers. [Link]
-
Y. Liu, et al. (2019). Crosslinked Polynorbornene-Based Anion Exchange Membranes with Perfluorinated Branch Chains. Polymers. [Link]
-
J. A. M. Souto, et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. [Link]
-
M. Nowacka, et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules. [Link]
-
A. F. M. Kilbinger, et al. (2021). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au. [Link]
-
Request PDF. Water-soluble ROMP polymers from amine-functionalized norbornenes. [Link]
-
Request PDF. Toward The (Nearly) Complete Elimination of Solvent Waste in Ring Opening Metathesis Polymerization (ROMP) Reactions. [Link]
-
Virginia Tech. Solvent effects in grafting-through ring-opening metathesis polymerization. [Link]
Sources
- 1. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Applications of Norbornene Polymers in Materials Science: A Detailed Guide for Researchers
Introduction: The Unique Appeal of Norbornene Polymers
Norbornene, a bridged bicyclic olefin, serves as a versatile building block for a unique class of polymers known as polynorbornenes. The inherent ring strain of the norbornene moiety drives efficient polymerization through various mechanisms, primarily Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.[1][2] This high reactivity allows for the synthesis of a diverse range of polymeric architectures with precisely controlled properties.[3] The resulting polymers exhibit a compelling combination of high thermal stability, excellent mechanical strength, optical transparency, and low dielectric constants, making them highly attractive for a multitude of applications in materials science.[4][5]
The true power of norbornene-based polymers lies in their remarkable tunability. The ease of functionalizing the norbornene monomer allows for the incorporation of a wide array of chemical groups, enabling the tailoring of polymer properties to meet the specific demands of various advanced applications.[6][7] This guide provides an in-depth exploration of the applications of norbornene polymers in key areas of materials science, complete with detailed application notes and experimental protocols to aid researchers in this exciting field.
I. High-Performance Gas Separation Membranes
Polynorbornenes have emerged as leading candidates for the fabrication of high-performance gas separation membranes due to their high fractional free volume, rigid polymer backbones, and the ability to systematically tune their chemical structure to control gas transport properties.[1][6]
Scientific Principles
The separation of gases using polymeric membranes is governed by the solution-diffusion mechanism. The permeability of a gas through a polymer is a product of its diffusivity and solubility within the polymer matrix. The rigid and contorted backbone of many polynorbornenes hinders efficient chain packing, creating a high free volume that facilitates the diffusion of gas molecules.[2] Furthermore, the incorporation of specific functional groups can enhance the solubility of certain gases, thereby improving both permeability and selectivity.[6][7] For instance, the introduction of polar groups can increase the affinity for CO2, a crucial aspect for carbon capture technologies.[8]
Application Notes: Tailoring Polynorbornenes for Gas Separation
The choice of polymerization method and monomer functionality is critical in designing effective gas separation membranes.
-
Vinyl-addition polynorbornenes typically exhibit high glass transition temperatures (Tg) and excellent thermal and chemical stability, making them suitable for aggressive industrial environments.[1] The saturated backbone of these polymers also contributes to their stability.
-
ROMP-derived polynorbornenes , on the other hand, possess unsaturated backbones, which can be advantageous for post-polymerization modification but may require hydrogenation for long-term stability in certain applications.[1]
The introduction of bulky side groups, such as trimethylsilyl or perfluorinated moieties, can significantly increase the free volume and, consequently, the gas permeability.[9][10]
Quantitative Data: Gas Permeation Properties
The following tables summarize the gas permeability and selectivity of various functionalized polynorbornenes, highlighting the impact of different side groups on their separation performance.
| Polymer | Gas | Permeability (P) [Barrer] | Diffusivity (D) [10⁻⁸ cm²/s] | Solubility (S) [cm³(STP)/(cm³·bar)] | Reference |
| Poly(N-4-(trifluoromethylsulfonyl)phenyl-norbornene-5,6-dicarboximide) | H₂ | 38.5 | 148.1 | 0.26 | [6] |
| O₂ | 5.8 | 10.2 | 0.57 | [6] | |
| N₂ | 1.3 | 7.2 | 0.18 | [6] | |
| CO₂ | 24.7 | 8.9 | 2.78 | [6] | |
| CH₄ | 1.3 | 4.6 | 0.28 | [6] | |
| Poly(3-pentafluorophenyl-exo-tricyclononene-7) | He | 170 | 200 | 0.85 | [9] |
| H₂ | 150 | 136 | 1.10 | [9] | |
| O₂ | 80 | 33.3 | 2.40 | [9] | |
| N₂ | 27 | 21.6 | 1.25 | [9] | |
| CO₂ | 340 | 22.7 | 15.0 | [9] | |
| CH₄ | 54 | 13.5 | 4.00 | [9] |
| Polymer | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity | O₂/N₂ Selectivity | Reference |
| Poly(N-4-(trifluoromethylsulfonyl)phenyl-norbornene-5,6-dicarboximide) | 19.0 | 19.0 | 4.5 | [6] |
| Poly(3-pentafluorophenyl-exo-tricyclononene-7) | 12.6 | 6.3 | 3.0 | [9] |
*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Protocol: Fabrication and Testing of Polynorbornene Gas Separation Membranes
This protocol outlines the general steps for preparing a polynorbornene membrane and evaluating its gas permeation properties.
1. Polymer Synthesis (Illustrative Example: ROMP of a Functionalized Norbornene)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Narrow Molecular Weight Distribution Norbornene-Lactone Functionalized Polymers by Nitroxide-Mediated Polymerization: Candidates for 193-nm Photoresist Materials [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. repository.rit.edu [repository.rit.edu]
Application Notes and Protocols: Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate as a Monomer for Advanced Polyolefins
Introduction: A Monomer for High-Performance Polyolefins
In the pursuit of advanced polymeric materials, the selection of monomers is paramount. Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a norbornene derivative, presents a compelling option for the synthesis of polyolefins with unique properties. Its rigid, bicyclic structure, when incorporated into a polymer backbone, can impart enhanced thermal stability, mechanical strength, and tailored optical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this monomer in the synthesis of novel polyolefins via Ring-Opening Metathesis Polymerization (ROMP). We will delve into the synthesis of the monomer, detailed polymerization protocols, characterization of the resulting polymer, and potential applications.
The IUPAC name for this monomer is this compound[1]. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 210.23 g/mol | --INVALID-LINK--[1] |
| CAS Number | 5826-73-3 | --INVALID-LINK--[1] |
| Appearance | White crystalline solid | - |
| Melting Point | 37.5-38.0 °C | --INVALID-LINK--[2] |
| Boiling Point | 284.6±40.0 °C at 760 mmHg | --INVALID-LINK--[2] |
Monomer Synthesis: The Diels-Alder Approach
The synthesis of this compound is typically achieved through a two-step process commencing with a Diels-Alder reaction. This classic cycloaddition reaction provides an efficient route to the bicyclic core structure.
Protocol 1: Synthesis of this compound
Step 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer via distillation. Ensure all glassware is dry.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent such as ethyl acetate.
-
Cycloaddition: Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution at room temperature. The reaction is exothermic.
-
Crystallization: Upon completion of the reaction (typically monitored by TLC or GC), the product, cis-5-norbornene-exo-2,3-dicarboxylic anhydride, will often precipitate out of the solution upon cooling. The product can be further purified by recrystallization.
Step 2: Esterification to this compound
-
Reaction Setup: In a round-bottom flask, suspend the synthesized cis-5-norbornene-exo-2,3-dicarboxylic anhydride in an excess of anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension[3].
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC)[3].
-
Workup and Purification: After cooling to room temperature, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. The final product can be purified by column chromatography or distillation.
Caption: Synthesis of the target monomer.
Polymerization via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. It offers excellent control over polymer molecular weight and architecture, particularly when using well-defined catalysts such as Grubbs' or Hoveyda-Grubbs catalysts. The presence of the ester functional groups on the monomer necessitates the use of more robust, functional-group-tolerant catalysts.
Protocol 2: ROMP of this compound
Materials:
-
This compound (monomer)
-
Hoveyda-Grubbs 2nd Generation Catalyst or a similar N-chelating ruthenium catalyst[4]
-
Anhydrous, degassed solvent (e.g., dichloromethane or tetrahydrofuran)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (precipitating agent)
-
Schlenk line and appropriate glassware
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the monomer in the chosen solvent. In a separate vial, prepare a stock solution of the Hoveyda-Grubbs 2nd Generation Catalyst. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization Initiation: In a Schlenk flask under an inert atmosphere, add the desired amount of the monomer solution. Rapidly inject the catalyst solution into the stirred monomer solution.
-
Polymerization Progression: The polymerization is typically rapid and may be accompanied by an increase in viscosity. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the monomer's olefinic protons and the appearance of the polymer's olefinic protons[4].
-
Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a small amount of ethyl vinyl ether. Stir for an additional 30 minutes to ensure complete catalyst deactivation.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Caption: Experimental workflow for ROMP.
Characterization of the Resulting Polyolefin
Thorough characterization of the synthesized poly(this compound) is essential to understand its properties and suitability for various applications.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, including the presence of cis/trans double bonds in the backbone, and can be used to determine monomer conversion. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, providing insights into the thermal properties of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups in the polymer and the disappearance of the monomer's strained double bond. |
Potential Applications
The unique structural features of poly(this compound) open up a range of potential applications where high performance is required.
-
Nucleating Agents for Polyolefins: The saturated analogue, bicyclo[2.2.1]heptane dicarboxylate salts, have been shown to be effective nucleating agents in thermoplastics[5][6]. This suggests that derivatives of the polymer, after hydrogenation and salt formation, could be utilized to enhance the crystallization behavior of commodity polyolefins like polypropylene and polyethylene, leading to improved mechanical properties and processing characteristics[5][6].
-
Specialty Films and Coatings: The rigidity and potential for high glass transition temperatures make this polymer a candidate for applications in specialty films and coatings where dimensional stability and thermal resistance are crucial.
-
Advanced Composites: As a matrix material, the polymer's inherent stiffness could contribute to the development of high-strength, lightweight composite materials for various industries.
-
Functional Materials: The ester groups along the polymer backbone provide sites for post-polymerization modification. For instance, hydrolysis of the ester groups could yield a polyanionic polymer capable of forming hydrogels, as has been demonstrated with the analogous 7-oxanorbornene-based polymer[7][8].
Conclusion
This compound is a versatile monomer that provides a gateway to a new class of polyolefins with tailored properties. Through the well-controlled process of Ring-Opening Metathesis Polymerization, researchers can synthesize polymers with unique thermal and mechanical characteristics. The protocols and information provided herein serve as a foundational guide for the exploration and application of these promising materials in diverse scientific and industrial fields.
References
- 1. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chegg.com [chegg.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US6465551B1 - Bicyclo[2.2.1]heptane dicarboxylate salts as polyolefin nucleators - Google Patents [patents.google.com]
- 6. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Abstract
This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS 5826-73-3).[1] As a key intermediate in organic synthesis and materials science, rigorous confirmation of its structure, purity, and isomeric composition is paramount. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Introduction: The Need for Rigorous Characterization
This compound is a diester derivative of norbornene dicarboxylic acid. Its rigid, bicyclic structure makes it a valuable building block for creating complex molecules and polymers with unique properties. The Diels-Alder reaction used in its synthesis can result in different stereoisomers (endo,exo), making it critical to not only confirm the chemical identity but also to determine the isomeric purity of the product.
This guide presents an integrated analytical workflow, demonstrating how a combination of spectroscopic and chromatographic techniques provides a self-validating system for the complete characterization of this molecule.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural and stereochemical assignment of this compound. Both ¹H and ¹³C NMR are essential for a complete analysis.
Rationale for NMR Analysis
The proton and carbon environments within the bicyclic system are highly sensitive to stereochemistry. The coupling constants (J-values) between protons in the ¹H NMR spectrum and the chemical shifts in both ¹H and ¹³C spectra provide definitive proof of the endo or exo configuration of the ester groups. For instance, the coupling patterns of the bridgehead protons and the protons adjacent to the ester groups are distinct for each isomer.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for the common isomers, based on literature data.[2] The exact values may vary slightly based on the solvent and instrument used.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | exo,exo-isomer | endo,endo-isomer | exo,endo-isomer |
| Olefinic (C₅H, C₆H) | ~6.20 (m) | ~6.25 (m) | ~6.06 (dd), ~6.27 (dd) |
| Methine (C₂H, C₃H) | ~2.61 (d) | ~3.28 (d) | ~2.68 (m), ~3.37 (m) |
| Bridgehead (C₁H, C₄H) | ~3.08 (m) | ~3.15 (m) | ~3.12 (bs), ~3.26 (bs) |
| Methylene bridge (C₇H) | ~1.49 (m), ~2.10 (d) | ~1.31 (d), ~1.46 (m) | ~1.45 (d), ~1.61 (d) |
| Methyl ester (OCH₃) | ~3.65 (s) | ~3.60 (s) | ~3.64 (s), ~3.71 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Expected Range | Rationale |
| Carbonyl (C=O) | 170-175 | Typical for ester carbonyls. |
| Olefinic (C₅, C₆) | 135-140 | sp² hybridized carbons of the double bond. |
| Methine (C₂, C₃) | 45-55 | sp³ carbons attached to the ester groups. |
| Bridgehead (C₁, C₄) | 40-50 | sp³ carbons at the fusion of the rings. |
| Methylene bridge (C₇) | 45-50 | sp³ carbon of the CH₂ bridge. |
| Methyl ester (OCH₃) | 50-55 | sp³ carbons of the methyl groups. |
Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this non-polar compound and its well-defined residual solvent peak for referencing.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal standard (0 ppm). If not present, the residual CHCl₃ peak at 7.26 ppm can be used for referencing the ¹H spectrum, and the CDCl₃ triplet at 77.16 ppm for the ¹³C spectrum.[3]
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Perform phase and baseline corrections. Integrate the ¹H NMR signals to confirm proton ratios. Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to the expected values in Tables 1 and 2.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides crucial information about the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint.
Rationale for MS Analysis
Electron Ionization (EI) is a suitable technique for this volatile and thermally stable compound, often coupled with Gas Chromatography (GC-MS). The key fragmentation pathway for bicyclo[2.2.1]heptene systems under EI conditions is a retro-Diels-Alder reaction.[4] This predictable fragmentation provides strong evidence for the core bicyclic structure.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺•): m/z = 210. This corresponds to the molecular weight of C₁₁H₁₄O₄.[1]
-
Key Fragments:
-
m/z = 66: This is the base peak and corresponds to the cyclopentadiene cation-radical ([C₅H₆]⁺•), formed via a characteristic retro-Diels-Alder reaction. Its high intensity is a hallmark of the bicyclo[2.2.1]heptene core.[4]
-
m/z = 113: Corresponds to the [CH₃OC(O)CHCHCO]⁺ fragment.[4]
-
m/z = 179: Loss of a methoxy group (-OCH₃) from the molecular ion, [M - OCH₃]⁺.
-
m/z = 151: Loss of a methoxycarbonyl group (-COOCH₃) from the molecular ion, [M - COOCH₃]⁺.
-
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and the key fragment ions. Compare the fragmentation pattern with the expected data.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
Rationale for FTIR Analysis
For this molecule, FTIR is used to verify the presence of the ester carbonyl (C=O) groups and the alkene (C=C) double bond within the bicyclic system. The absence of a broad O-H stretch (around 3300 cm⁻¹) also confirms the complete conversion from the corresponding dicarboxylic acid, if applicable.
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060 | C-H stretch | Alkene (=C-H) |
| 2850-2960 | C-H stretch | Alkane (sp³ C-H) |
| ~1735 | C=O stretch | Ester Carbonyl |
| ~1640 | C=C stretch | Alkene |
| 1150-1250 | C-O stretch | Ester |
Protocol for FTIR Analysis
-
Sample Preparation: As the compound is a low-melting solid or oil, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Parameters:
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Collection: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands and compare them to the expected values in Table 3.
High-Performance Liquid Chromatography (HPLC): Purity and Isomer Separation
HPLC is the primary method for determining the purity of the sample and for separating and quantifying the different stereoisomers.
Rationale for HPLC Method Development
A reversed-phase HPLC (RP-HPLC) method is suitable for this moderately polar compound. The key to a successful separation, particularly of isomers, lies in optimizing the mobile phase composition and potentially the column chemistry.[5][6] A C18 column is a good starting point due to its versatility.[7] UV detection is appropriate as the ester groups provide a chromophore, albeit a weak one.
Caption: Stepwise workflow for HPLC method development.
Protocol for HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. This gradient is a starting point and must be optimized to achieve baseline separation of isomers and impurities.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm. This wavelength is chosen for maximum sensitivity for the ester chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The relative amounts of each isomer can be determined if they are successfully separated.
Conclusion
The combination of NMR, MS, FTIR, and HPLC provides a robust and self-validating framework for the complete characterization of this compound. NMR serves as the primary tool for structural and stereochemical elucidation. GC-MS confirms the molecular weight and provides characteristic fragmentation data supporting the core structure. FTIR offers a quick verification of essential functional groups. Finally, HPLC provides quantitative data on the sample's purity and isomeric composition. Following these protocols will ensure a high degree of confidence in the identity and quality of this important chemical intermediate.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
PubChem. (n.d.). Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
NIST. (n.d.). Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
-
RSC Advances. (2017). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
AIP Publishing. (2021). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Journal of Physical and Chemical Reference Data, 50(1), 013103. Available at: [Link]
-
MDPI. (2018). Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. Molbank, 2018(4), M1013. Available at: [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved January 4, 2026, from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved January 4, 2026, from [Link]
-
Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. Retrieved January 4, 2026, from [Link]
-
Lab-Training.com. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 4, 2026, from [Link]
Sources
- 1. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
Application Notes & Protocols: Safe Handling and Storage of Bicyclo[2.2.1]hept-5-ene Derivatives
Abstract
Bicyclo[2.2.1]hept-5-ene, commonly known as norbornene, and its derivatives are a critical class of compounds in chemical synthesis, polymer science, and drug development. Their utility stems from a unique bridged bicyclic structure containing a strained double bond, which imparts high reactivity for reactions such as Ring-Opening Metathesis Polymerization (ROMP), Diels-Alder cycloadditions, and thiol-ene reactions.[1][2][3] However, this inherent reactivity also presents significant handling and storage challenges.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential procedures for the safe handling and storage of these valuable yet hazardous materials. The protocols herein are designed to mitigate risks of unintended polymerization, decomposition, and exposure.
The Chemistry of Hazard: Understanding Norbornene Reactivity
The core of safe handling is understanding the chemical causality behind the hazards. The bicyclo[2.2.1]hept-5-ene skeleton possesses significant ring strain due to the geometric constraints of the bridged ring system.[2][3] The double bond within this structure is distorted from its ideal planar geometry, making it highly susceptible to electrophilic attack and radical addition. This "spring-loaded" nature is advantageous for controlled polymerization but creates risks if not managed properly.[3]
Key Reactivity Hazards:
-
Spontaneous/Runaway Polymerization: The high strain energy is readily released during polymerization.[3] This process can be initiated by heat, light, radical initiators, or contact with certain metals and oxidizing agents, potentially leading to a highly exothermic and uncontrolled reaction.[4]
-
Peroxide Formation: Like many alkenes, norbornene derivatives can be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light, although this is less common than with ethers.
-
Incompatibility: These compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5]
The following diagram illustrates the logical flow for mitigating these inherent risks in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of hazard mitigation.
Hazard Identification and Personal Protective Equipment (PPE)
Different derivatives and their physical forms (solid vs. liquid) require specific precautions. A thorough review of the Safety Data Sheet (SDS) for the specific compound is mandatory before any work begins.[6]
Common Hazard Classifications:
-
Flammable Solid (H228): Many norbornene derivatives are flammable solids.[7][8]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[7][8]
-
Harmful if Swallowed/Inhaled/In Contact with Skin (H302/H332/H312): Can be toxic via multiple routes of exposure.[9]
-
May Cause Respiratory Irritation (H335): Dusts or vapors can irritate the respiratory tract.[9]
-
Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[8]
The following table summarizes the minimum recommended PPE.
| Hazard Scenario | Physical Form | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing/Transfer | Solid (Powder/Crystal) | NIOSH-approved respirator (e.g., N95 or PAPR for larger quantities), chemical safety goggles, nitrile or neoprene gloves, lab coat.[9][10][11] | Prevents inhalation of fine particulates and dermal/ocular contact.[9] |
| Handling/Transfer | Liquid | Chemical splash goggles and face shield, chemical-resistant gloves (butyl or nitrile rubber), chemical-resistant apron over lab coat.[6][12][13] | Protects against splashes of corrosive or absorbable liquids. An apron provides an additional barrier for torso protection.[13] |
| Running Reactions | Solid or Liquid | Chemical splash goggles, appropriate gloves for all reagents, lab coat. Work must be conducted in a certified chemical fume hood.[12][14] | Fume hood provides primary containment for vapors and potential exothermic events. |
| Cleaning Spills | Solid or Liquid | Refer to the specific SDS. Generally requires higher-level protection including a respirator, chemical-resistant suit or apron, heavy-duty gloves, and boots.[4][15] | Spill cleanup poses the highest risk of concentrated exposure. |
Storage and Incompatibility
Proper storage is the primary defense against degradation and accidental initiation of polymerization.
Core Storage Protocol:
-
Container: Store in the original, tightly sealed container.[9][14] If repackaging is necessary, use containers made of compatible materials (e.g., amber glass for light-sensitive compounds).
-
Location: Store in a cool, dry, well-ventilated area designated for flammable or reactive chemicals.[9][14][16] Storage temperatures should ideally be maintained between 2-8°C.
-
Atmosphere: For highly reactive derivatives or long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture contact.[5]
-
Segregation: Crucially, store away from incompatible materials.[4][5]
Caption: A diagram of key chemical incompatibilities.
Standard Operating Protocol: Weighing and Dissolving a Solid Norbornene Derivative
This protocol outlines a self-validating procedure for safely preparing a solution from a solid derivative.
4.1 Pre-Operation Checklist:
-
(✓) Certified chemical fume hood is on and airflow is verified.
-
(✓) Required PPE (respirator, goggles, gloves, lab coat) is donned correctly.[6]
-
(✓) SDS for the specific derivative and solvent has been reviewed.
-
(✓) Spill kit is accessible and appropriate for the materials in use.
-
(✓) All glassware is clean, dry, and free of cracks or defects.
-
(✓) A waste container, properly labeled, is present in the fume hood.
4.2 Step-by-Step Procedure:
-
Area Preparation: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.
-
Static Control: If working with a fine powder, use an anti-static gun or ionizing bar on the weigh boat and spatula to prevent electrostatic discharge, which can cause powder to scatter.[4]
-
Weighing:
-
Tare an appropriate container (e.g., round-bottom flask) on the balance.
-
Remove the norbornene derivative from storage. Allow it to equilibrate to ambient temperature before opening to prevent moisture condensation.
-
Inside the fume hood, carefully transfer the desired amount of solid from the storage bottle to the tared flask using a clean spatula.
-
Close the primary storage bottle immediately and securely.
-
Re-weigh the flask to obtain the precise mass of the solid.
-
-
Dissolution:
-
Secure the flask with a clamp inside the fume hood.
-
Add a magnetic stir bar to the flask.
-
Measure the required volume of solvent in a graduated cylinder.
-
Slowly add the solvent to the flask containing the solid derivative while stirring to ensure controlled dissolution and to dissipate any heat generated.
-
If the dissolution is endothermic or exothermic, allow the solution to return to ambient temperature before proceeding with the reaction.
-
-
Post-Procedure Cleanup:
-
Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth, placing the cloth in the designated solid waste container.
-
Properly dispose of the weigh boat and any other disposable materials.
-
Return the stock chemical to its proper storage location.
-
Wash hands thoroughly after removing gloves.[14]
-
Emergency Procedures
Rapid and correct response to an emergency is critical.
5.1 Spill Response:
-
Minor Spill (Contained in Fume Hood):
-
Alert personnel in the immediate area.[9]
-
If flammable, turn off all nearby ignition sources.[14]
-
Use a spill kit with an appropriate absorbent (e.g., vermiculite or a commercial sorbent). Do NOT use combustible materials like paper towels for large spills of oxidizing materials.[4]
-
Gently sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7][14]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of Fume Hood):
-
RESCUE: Evacuate the area immediately. Assist anyone who is contaminated.[15]
-
CONFINE: Close all doors to the affected area to contain vapors.[15]
-
REPORT: Activate the emergency alarm and call the institution's emergency response number. Provide details of the chemical, location, and quantity spilled.[15]
-
Do not attempt to clean up a major spill unless you are part of the trained emergency response team.
-
5.2 Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9][17]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Waste Disposal
Chemical waste must be handled in accordance with local, regional, and national regulations.[14][18]
-
Segregation: Never mix norbornene waste with incompatible waste streams (e.g., strong oxidizers).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable Solid," "Irritant").
-
Containers: Use chemically resistant, sealed containers for all waste.
-
Disposal: Arrange for pickup by the institution's certified hazardous waste management provider. Do not pour any amount of these chemicals down the drain.[4][7]
References
-
Gelest, Inc. (2016). NORBORNENE Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Norbornene Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo(2.2.1)hept-5-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing. Chemical Communications. Retrieved from [Link]
-
LabelSDS. (n.d.). N-Octyl bicycloheptene dicarboximide Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Norbornene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985). Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles - Part II. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)-. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate. Food and Chemical Toxicology. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
ChemBK. (n.d.). bicyclo[2.2.1]hept-5-en-2-ol. Retrieved from [Link]
-
University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
-
Aure Chemical. (n.d.). Safe Handling and Storage Guidelines for Cyclohexane. Retrieved from [Link]
-
MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2020). Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. ACS Omega. Retrieved from [Link]
-
PubMed. (2025). Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes. Nature Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]
Sources
- 1. Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Norbornene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. topas.com [topas.com]
- 5. fishersci.com [fishersci.com]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. gelest.com [gelest.com]
- 8. file.leyan.com [file.leyan.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. labelsds.com [labelsds.com]
- 11. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 12. echemi.com [echemi.com]
- 13. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 16. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Leveraging Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate for Advanced Drug Delivery Systems
Introduction: The Unique Potential of a Strained Ring System in Polymer-Based Therapeutics
The field of drug delivery is in constant pursuit of novel materials that offer precise control over therapeutic release, enhanced biocompatibility, and versatile formulation options. Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a norbornene derivative, has emerged as a compelling monomer for the synthesis of advanced drug delivery vehicles.[1][2] Its intrinsic chemical properties, particularly the strained bicyclic olefin, make it an ideal candidate for Ring-Opening Metathesis Polymerization (ROMP).[3] This polymerization technique allows for the creation of well-defined, high-molecular-weight polymers with tunable characteristics.[3][4]
The presence of two dimethyl ester functional groups provides a versatile platform for post-polymerization modification, enabling the attachment of drugs, targeting ligands, and other functional moieties. These characteristics pave the way for the development of sophisticated drug delivery systems, including stimuli-responsive nanoparticles and biocompatible hydrogels. This document provides an in-depth guide to the potential applications of this compound in drug delivery, complete with detailed protocols for researchers, scientists, and drug development professionals.
Core Application I: Synthesis of Functional Poly(norbornene) Derivatives via ROMP
The cornerstone of utilizing this compound lies in its efficient polymerization. ROMP, catalyzed by well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock's catalysts), is the method of choice.[5][6] This "living" polymerization technique offers exceptional control over polymer molecular weight and polydispersity, which are critical parameters for drug delivery applications.[3]
Scientific Rationale:
The high ring strain of the norbornene moiety (approximately 27.2 kcal/mol) is the thermodynamic driving force for the ROMP reaction.[7] This allows for rapid and efficient polymerization under mild conditions, preserving the integrity of sensitive functional groups. The resulting polymer backbone consists of repeating cyclopentane units connected by double bonds, the stereochemistry of which (cis/trans) can be influenced by the choice of catalyst and reaction conditions.[8] The pendant dimethyl ester groups can then be hydrolyzed to carboxylic acids, providing attachment points for drugs via ester or amide linkages, or for creating pH-responsive systems.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of the norbornene monomer.
Protocol 1: Synthesis of Poly(this compound)
Objective: To synthesize a linear polymer backbone for subsequent drug conjugation or formulation.
Materials:
-
This compound (Monomer)[9]
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Preparation: Dry the monomer under vacuum for 24 hours prior to use.
-
Reaction Setup: Assemble a Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve the desired amount of the monomer in anhydrous, degassed DCM. A typical concentration is 0.1-0.5 M.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs' catalyst. The monomer-to-catalyst ratio will determine the polymer's molecular weight (e.g., 100:1 to 500:1). Dissolve the catalyst in a small amount of anhydrous DCM and add it to the stirring monomer solution.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction is typically rapid, and an increase in viscosity will be observed. Monitor the reaction by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the monomer's olefinic protons.
-
Termination: Once the desired conversion is reached (typically 1-2 hours), terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol. The polymer will precipitate as a white solid.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.
Core Application II: Formulation of Drug-Loaded Nanoparticles
Polymers derived from this compound can be engineered to form amphiphilic block copolymers, which self-assemble in aqueous media to form core-shell nanoparticles.[10] These nanoparticles can encapsulate hydrophobic drugs within their core, shielding them from the aqueous environment and improving their solubility and bioavailability.[11]
Scientific Rationale:
To create amphiphilic block copolymers, a hydrophilic block (e.g., polyethylene glycol, PEG) is incorporated into the polymer chain. This can be achieved by synthesizing a PEG-functionalized norbornene monomer and copolymerizing it with this compound.[4] In an aqueous environment, the hydrophobic polynorbornene block will form the core of the nanoparticle, while the hydrophilic PEG block will form the outer shell, providing stealth properties and preventing opsonization.
Caption: Self-assembly of a drug-loaded nanoparticle.
Protocol 2: Preparation of Drug-Loaded Polymeric Nanoparticles
Objective: To encapsulate a hydrophobic drug within self-assembled nanoparticles.
Materials:
-
Amphiphilic block copolymer (synthesized as a derivative of Protocol 1)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water or phosphate-buffered saline (PBS)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Polymer and Drug Dissolution: Dissolve a known amount of the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent like DMF or THF.
-
Nanoprecipitation: Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution (deionized water or PBS). The organic solvent will diffuse into the water, causing the hydrophobic polymer block to collapse and encapsulate the drug, forming nanoparticles.
-
Solvent Removal and Purification: Stir the nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate.
-
Dialysis: Transfer the suspension to a dialysis bag and dialyze against deionized water or PBS for 48 hours to remove any remaining free drug and organic solvent. Change the dialysis medium frequently.
-
Characterization: Analyze the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Data Presentation: Nanoparticle Characterization
| Parameter | Method | Typical Result |
| Mean Diameter | DLS | 80 - 150 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 |
| Zeta Potential | DLS | -5 to -20 mV |
| Morphology | TEM | Spherical |
Protocol 3: Quantification of Drug Loading and Release
Objective: To determine the amount of drug encapsulated and its release profile.
Procedure for Drug Loading:
-
Lyophilize a known volume of the purified nanoparticle suspension.
-
Dissolve the lyophilized powder in a known volume of a suitable organic solvent (e.g., DMF) to disrupt the nanoparticles and release the drug.
-
Quantify the drug concentration using UV-Vis spectroscopy or HPLC against a standard curve.
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Procedure for In Vitro Drug Release:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots using UV-Vis or HPLC.
-
Plot the cumulative drug release percentage against time.
Data Presentation: Drug Release Kinetics
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | 5 | 15 |
| 6 | 12 | 35 |
| 12 | 20 | 60 |
| 24 | 30 | 85 |
| 48 | 35 | 95 |
Core Application III: Development of Stimuli-Responsive Hydrogels for Sustained Release
The carboxylic acid groups, obtained after hydrolysis of the dimethyl ester functionalities, can serve as sites for cross-linking to form hydrogels.[6][12] These hydrogels can absorb large amounts of water and can be designed to release drugs in a sustained manner.
Scientific Rationale:
Hydrolysis of the poly(this compound) yields a polyanionic polymer.[5][12] The introduction of a divalent cation (e.g., Ca²⁺) or a diamine cross-linker can ionically or covalently cross-link the polymer chains, respectively, leading to the formation of a 3D hydrogel network. The mesh size of this network will govern the diffusion and release of an entrapped drug.[13] Furthermore, the carboxylic acid groups impart a pH-responsive character to the hydrogel, leading to swelling or shrinking with changes in pH, which can be exploited for triggered drug release.
Caption: Formation of a drug-eluting hydrogel network.
Protocol 4: Preparation of a pH-Responsive Drug-Eluting Hydrogel
Objective: To fabricate a hydrogel for the sustained release of a hydrophilic drug.
Materials:
-
Poly(this compound) (from Protocol 1)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrophilic drug
-
Calcium chloride (CaCl₂) solution (as cross-linker)
-
Deionized water
Procedure:
-
Hydrolysis: Dissolve the polymer in a suitable solvent and add NaOH solution. Stir at room temperature for 24 hours to hydrolyze the ester groups to carboxylic acids.[12] Neutralize the solution with HCl. Purify the hydrolyzed polymer by dialysis.
-
Drug Incorporation: Dissolve the hydrolyzed polymer and the hydrophilic drug in deionized water to form a viscous solution.
-
Hydrogel Formation: Cast the polymer-drug solution into a mold (e.g., a petri dish). Gently immerse the mold in a bath of CaCl₂ solution. The Ca²⁺ ions will diffuse into the polymer solution and cross-link the carboxylate groups, forming a stable hydrogel.
-
Washing: Remove the hydrogel from the mold and wash it thoroughly with deionized water to remove any un-cross-linked polymer and surface-adsorbed drug.
-
Drug Release Study: Conduct an in vitro drug release study as described in Protocol 3, using appropriate buffer solutions.
Conclusion and Future Perspectives
This compound is a highly versatile monomer that serves as a powerful building block for a new generation of polymer-based drug delivery systems. Through the precise control afforded by ROMP, researchers can synthesize polymers with tailored molecular weights and functionalities. These polymers can be readily formulated into nanoparticles for enhanced drug solubility and targeted delivery, or into hydrogels for sustained and stimuli-responsive release. The protocols outlined in this document provide a foundational framework for exploring the full potential of this promising monomer in the development of advanced therapeutics. Future work could focus on attaching specific targeting ligands to these polymer systems to achieve site-specific drug delivery, further enhancing their therapeutic efficacy and reducing off-target side effects.[10][14]
References
- Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). Pharmaceuticals (Basel).
- Norbornene-derived doxorubicin copolymers as drug carriers with... - ResearchGate. (n.d.).
- Norbornene and Related Structures as Scaffolds in the Search for New Cancer Tre
- Rhodamine-Installed Polynorbornenes: Molecular Design, Structure, and Stimuli-Responsive Properties. (2021). ACS Omega.
- Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker. (n.d.).
- Norbornene-based organoboron polymers with stimuli-responsive characteristics. (n.d.). American Chemical Society.
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Dimethyl Ester. (n.d.). Sciforum.
- Norbornene – Knowledge and References. (n.d.). Taylor & Francis.
- Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Applic
- Magnetic norbornene polymer as a multi-responsive nanocarrier for... - ResearchGate. (n.d.).
- Synthesis and Crystal Structure of Dimethyl7-oxabicyclo[2.2.1]hept-5-ene exo , exo -2,3-dicarboxylate. (n.d.).
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid, Dimethyl Ester. (2016).
- Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application. (2017).
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Dimethyl Ester. (n.d.). Semantic Scholar.
- Ring-Opening Metathesis Polymerization of (+) and (+ or -)-endo,exo-5,6- Dimethylbicyclo(2.2.1)hept-2-ene by Mo(CH-t-Bu)(N-2,6-C - DTIC. (n.d.).
- Dimethyl bicyclo(2.2.1)
- dimethyl bicyclo[2.2.
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (n.d.). MDPI.
- Study of molecular diffusion and release of drugs
Sources
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Copolymers Using Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Introduction: Unlocking Advanced Polymer Architectures
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a strained cyclic olefin monomer, presents a versatile platform for the design and synthesis of novel copolymers with tailored properties. Its rigid bicyclic structure, coupled with the reactivity of the norbornene moiety, allows for precise control over polymer backbone architecture and functionality. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this monomer in the creation of advanced polymeric materials. The inherent ring strain in the bicyclo[2.2.1]heptene system is a key driver for efficient polymerization through Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for generating unsaturated polymers with a high degree of structural control.[1][2] Furthermore, the double bond also allows for vinyl-addition polymerization, leading to saturated, thermally stable polymer backbones.[3] The ester functionalities offer a site for post-polymerization modification, enabling the introduction of a wide array of chemical moieties to tune solubility, biocompatibility, and other critical properties for applications ranging from drug delivery to high-performance materials.[4]
Monomer Overview: Properties and Synthesis
Chemical Structure and Properties
-
IUPAC Name: this compound[5]
-
CAS Number: 5826-73-3[6]
-
Molecular Formula: C₁₁H₁₄O₄[5]
-
Molecular Weight: 210.23 g/mol [5]
The monomer exists as a mixture of endo and exo stereoisomers, which can influence polymerization kinetics. The exo isomer is generally more reactive in ROMP due to reduced steric hindrance around the double bond.[7]
Synthesis of this compound
The most common and efficient route to this monomer is the Diels-Alder reaction between cyclopentadiene and dimethyl maleate or dimethyl fumarate.
Protocol 1: Synthesis of this compound
Materials:
-
Dicyclopentadiene
-
Dimethyl maleate
-
Toluene
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to 170-180 °C. Collect the cyclopentadiene monomer as it distills over (boiling point ~41 °C). Keep the collected cyclopentadiene on ice to prevent dimerization.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl maleate in a minimal amount of toluene.
-
Slowly add a stoichiometric equivalent of freshly cracked cyclopentadiene to the dimethyl maleate solution at room temperature. The reaction is exothermic.
-
Once the addition is complete, stir the reaction mixture at room temperature for 12-24 hours to ensure complete conversion.
-
Work-up: Remove the toluene under reduced pressure using a rotary evaporator. The crude product is a mixture of endo and exo isomers.
-
Purification (Optional): The product can be purified by vacuum distillation or column chromatography on silica gel if a specific isomer is desired.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Copolymer Synthesis Strategies
The unique structure of this compound allows for its incorporation into copolymers via several polymerization techniques. The choice of method will dictate the final polymer architecture, properties, and potential applications.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful method for the polymerization of cyclic olefins, driven by the relief of ring strain.[4] It is catalyzed by transition metal alkylidene complexes, most notably Grubbs' and Schrock's catalysts.[8] This technique offers excellent control over molecular weight and polydispersity, and allows for the synthesis of block copolymers with well-defined segments.[9]
Mechanism of ROMP
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Protocol 2: Synthesis of a Random Copolymer via ROMP
Materials:
-
This compound (M1)
-
A comonomer (e.g., another functionalized norbornene or cyclooctene) (M2)
-
Grubbs' 3rd Generation Catalyst (or other suitable ROMP catalyst)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (precipitating solvent)
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve the desired molar ratio of M1 and M2 in the anhydrous, deoxygenated solvent in a Schlenk flask.
-
Initiator Preparation: In a separate vial inside the glovebox, dissolve the Grubbs' catalyst in a small amount of the same solvent. The monomer-to-initiator ratio will determine the target molecular weight of the copolymer.
-
Polymerization: Rapidly inject the catalyst solution into the stirred monomer solution. The reaction is often accompanied by a color change and an increase in viscosity.
-
Allow the reaction to proceed at room temperature for the desired time (typically 1-4 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to observe the disappearance of monomer olefinic signals.
-
Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Determine the copolymer composition, molecular weight, and polydispersity index (PDI) using ¹H NMR and Gel Permeation Chromatography (GPC). Thermal properties can be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Design Considerations for ROMP:
| Parameter | Rationale and Considerations |
| Monomer-to-Initiator Ratio | Directly influences the degree of polymerization and thus the molecular weight of the resulting polymer. |
| Solvent Choice | Must be anhydrous and deoxygenated to prevent catalyst deactivation. Common solvents include dichloromethane, toluene, and THF. |
| Catalyst Selection | The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation) affects initiation rate, propagation rate, and functional group tolerance.[10] |
| Reaction Temperature | Typically conducted at room temperature. Higher temperatures can increase the rate but may also lead to side reactions. |
| Comonomer Reactivity | The relative reactivity ratios of the comonomers will determine the microstructure of the random copolymer. |
Vinyl-Addition Polymerization
Vinyl-addition polymerization of norbornene-type monomers proceeds through the double bond without ring opening, resulting in a saturated polymer backbone. This method often employs late-transition metal catalysts, such as those based on palladium or nickel.[3] The resulting polymers typically exhibit high thermal stability and glass transition temperatures.
Mechanism of Vinyl-Addition Polymerization
Caption: General mechanism of vinyl-addition polymerization of norbornene derivatives.
Protocol 3: Synthesis of a Copolymer via Vinyl-Addition Polymerization
Materials:
-
This compound (M1)
-
A suitable comonomer (e.g., another norbornene derivative or an alpha-olefin) (M2)
-
Palladium-based catalyst (e.g., (allyl)PdCl₂ dimer with a suitable cocatalyst)
-
Cocatalyst/activator (e.g., AgSbF₆)
-
Anhydrous solvent (e.g., chlorobenzene or nitrobenzene)
-
Methanol (precipitating solvent)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox, prepare the active catalyst system by reacting the palladium precursor with the cocatalyst in the chosen solvent.
-
Monomer Solution: In a separate Schlenk flask, dissolve the desired ratio of M1 and M2 in the anhydrous solvent.
-
Polymerization: Transfer the monomer solution to the catalyst mixture under an inert atmosphere. Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for the required duration (typically several hours to a day).
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Purification: Stir the polymer in methanol, then collect it by filtration. Wash thoroughly with methanol and dry under vacuum.
-
Characterization: Analyze the copolymer's structure, molecular weight, and thermal properties using ¹H NMR, GPC, DSC, and TGA.
Applications in Drug Development and Materials Science
The copolymers derived from this compound offer a wide range of potential applications due to their tunable properties.
-
Drug Delivery: The ester groups can be hydrolyzed to carboxylic acids, which can then be conjugated to drugs, targeting ligands, or imaging agents. The polymer backbone can be designed to form micelles or nanoparticles for controlled release applications.[11]
-
Biomaterials: Functionalization with biocompatible moieties like polyethylene glycol (PEG) can reduce immunogenicity and improve circulation times for in vivo applications.[11]
-
Advanced Materials: The rigid polynorbornene backbone imparts high thermal stability and mechanical strength, making these copolymers suitable for applications as high-performance plastics, resins, and membranes.[12][13] For example, quaternized polynorbornene copolymers have shown promise as anion exchange membranes in fuel cells.[13]
Workflow for Functional Copolymer Synthesis and Application
Caption: Workflow from copolymer synthesis to application.
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced copolymers. Through controlled polymerization techniques like ROMP and vinyl-addition polymerization, a diverse range of polymer architectures with tailored functionalities can be achieved. These materials hold significant promise for applications in drug delivery, biomaterials, and high-performance plastics. The protocols and guidelines presented here offer a solid foundation for researchers to explore the potential of this versatile building block in their respective fields.
References
Sources
- 1. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell Engineering with Functional Poly(oxanorbornene) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polynorbornene copolymers combining flexible ether side chains and rigid hydrophobic segments for AEMWE - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07753A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Welcome to the technical support guide for dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this common Diels-Alder adduct. The methodologies described herein are grounded in established chemical principles to ensure you can confidently resolve experimental challenges.
The synthesis of this compound typically involves the [4+2] cycloaddition (Diels-Alder reaction) of cyclopentadiene with dimethyl maleate or fumarate.[1][2] While the reaction itself is robust, the purification of the resulting product mixture presents several common challenges, including the separation of stereoisomers and the removal of starting materials and byproducts. This guide is designed to navigate you through these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and analysis of your product.
Q1: What are the typical impurities I should expect in my crude reaction mixture?
A1: The impurity profile is directly linked to the Diels-Alder synthesis. Key impurities include:
-
Unreacted Starting Materials: Residual dimethyl maleate (or fumarate) and cyclopentadiene.
-
Dicyclopentadiene (DCPD): Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction.[3] Freshly "cracked" cyclopentadiene should be used to minimize this.
-
Endo and Exo Stereoisomers: The reaction produces a mixture of endo and exo isomers. The endo isomer is often the kinetic product, favored by secondary orbital interactions, but the ratio can be influenced by reaction conditions.[3][4]
-
Polymeric Material: Norbornene derivatives can undergo Ring-Opening Metathesis Polymerization (ROMP) if certain catalysts or impurities are present, or polymerization under other conditions.[5][6]
Q2: What are the key physical properties and how can I assess the purity of my sample?
A2: Proper characterization is crucial for confirming purity. The primary properties and recommended analytical techniques are summarized below.
| Property / Technique | Description | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [7] |
| Molecular Weight | 210.23 g/mol | [7] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid. | [8] |
| Boiling Point | High boiling point; purification often requires high-vacuum distillation. A related anhydride boils at 125-132°C at 0.75 mm Hg.[9] | |
| Purity Assessment | ¹H and ¹³C NMR: The gold standard for confirming structure and isomeric ratio. Distinct signals for endo and exo protons can be used for quantification. | |
| GC-MS: Excellent for identifying volatile impurities like residual starting materials and dicyclopentadiene. | ||
| TLC: Essential for monitoring reaction progress and optimizing column chromatography conditions. | [10] |
Q3: How should I properly store the purified compound?
A3: this compound can be susceptible to a retro-Diels-Alder reaction upon heating and may also be sensitive to air and light over long periods. For optimal stability, store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), refrigerated at 2-8°C, and protected from light.
Section 2: Troubleshooting and Purification Workflow
This section provides a problem-oriented approach to common purification challenges.
Workflow: From Crude Product to Pure Compound
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 6. sciforum.net [sciforum.net]
- 7. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. US3105839A - Bicyclo (2. 2. 1)hept-5-ene-2, 3-dicarboxylic acid anhydrides - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Synthesis
Welcome to the technical support guide for the synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes. The synthesis, a classic Diels-Alder reaction, is powerful but sensitive to several key parameters that can significantly impact yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, explaining the underlying chemical principles and providing actionable solutions.
Question 1: My yield is consistently low or non-existent. What are the most likely causes?
A low yield is the most common issue and can almost always be traced back to one of three areas: the quality of the diene, the reaction temperature, or the purity of the dienophile.
-
Cause A: Impure Cyclopentadiene (Diene)
-
Explanation: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a self-Diels-Alder reaction.[1][2] Dicyclopentadiene is unreactive as a diene under standard reaction conditions. Therefore, using cyclopentadiene that has been stored for even a few hours at room temperature will result in a significantly lower concentration of the active diene, directly reducing the theoretical yield. Chromatographic analysis has shown that cyclopentadiene is 8% dimerized in 4 hours and 50% dimerized in 24 hours at room temperature.[1]
-
Solution: Cyclopentadiene must be freshly prepared immediately before use by "cracking" the dicyclopentadiene dimer. This is a retro-Diels-Alder reaction achieved by heating the dimer and distilling the lower-boiling cyclopentadiene monomer.[3][4][5] The freshly distilled cyclopentadiene should be kept on ice and used as soon as possible.[1]
-
-
Cause B: Incorrect Reaction Temperature
-
Explanation: The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder (rDA), is favored at higher temperatures.[6][7] Excessive heat can shift the equilibrium back toward the starting materials, decomposing the desired product as it forms and leading to a low yield.[6][8] While gentle heating can sometimes increase the reaction rate, high temperatures are detrimental.
-
Solution: The reaction is exothermic. It is crucial to control the temperature, especially during the initial mixing of the reactants. Perform the addition of cyclopentadiene to dimethyl acetylenedicarboxylate (DMAD) slowly while cooling the reaction vessel in an ice/water bath. After the initial exothermic reaction subsides, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.
-
-
Cause C: Impure Dimethyl Acetylenedicarboxylate (Dienophile)
-
Explanation: DMAD is a powerful dienophile but can degrade upon storage, especially if exposed to moisture or light. Impurities in the DMAD will not participate in the reaction, leading to a lower-than-expected yield.
-
Solution: Use high-purity DMAD from a reliable supplier. If the purity is suspect (e.g., discoloration), it can be purified by vacuum distillation. Always store DMAD in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: The reaction mixture turned dark brown or black, and I isolated a polymeric substance. What happened?
-
Explanation: This is a classic sign of side reactions, primarily polymerization. Both cyclopentadiene and DMAD can undergo polymerization, especially in the presence of impurities, air (oxygen), or excessive heat. Cyclopentadiene is notoriously prone to polymerization at room temperature.
-
Solution:
-
Use Freshly Cracked Cyclopentadiene: As mentioned, aged cyclopentadiene contains oligomers that can initiate further polymerization.
-
Maintain Low Temperature: Initiate the reaction at 0 °C to control the initial exotherm and minimize polymerization pathways.
-
Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxygen-initiated polymerization.
-
Check Reagent Purity: Impurities can sometimes catalyze polymerization. Ensure both reactants are of high purity.
-
Question 3: I obtained a product, but I'm struggling with purification. What are the common impurities and best purification methods?
-
Common Impurities:
-
Unreacted dicyclopentadiene (if the cracking was incomplete or the cyclopentadiene re-dimerized).
-
Unreacted dimethyl acetylenedicarboxylate.
-
Polymeric byproducts.
-
Exo and endo isomers of the product (the endo product is typically favored kinetically).[6]
-
-
Purification Strategy:
-
Initial Workup: After the reaction is complete, the first step is to remove the solvent under reduced pressure (rotary evaporation).
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and polymers. A silica gel column using a solvent system like a hexane/ethyl acetate gradient is typically effective. The less polar dicyclopentadiene will elute first, followed by the desired product, while highly polar polymers will remain on the column.
-
Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent (e.g., methanol or a hexane/ether mixture) can yield highly pure crystals.
-
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for maximizing the yield and purity of the target compound.
Part A: Preparation of Cyclopentadiene via Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus as shown in the diagram below. The collection flask must be immersed in a dry ice/acetone bath (approx. -78 °C) to prevent the freshly distilled cyclopentadiene from dimerizing.[3]
-
Place 20 mL of dicyclopentadiene into the 100 mL distillation flask with a boiling chip.
-
Heat the dicyclopentadiene gently using a heating mantle. The dimer will begin to crack into the monomer.
-
Maintain a distillation rate that keeps the head temperature between 40-42 °C, the boiling point of cyclopentadiene.[1]
-
Collect the cyclopentadiene monomer in the cooled receiver. Do not distill to dryness.
-
Crucially, keep the collected cyclopentadiene on ice and proceed immediately to Part B.
Part B: Diels-Alder Reaction
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the dimethyl acetylenedicarboxylate (DMAD) in a minimal amount of a suitable solvent (e.g., 20 mL of dichloromethane or diethyl ether).
-
Cool the flask in an ice/water bath.
-
Slowly add the freshly prepared, ice-cold cyclopentadiene dropwise to the stirred DMAD solution over 15-20 minutes. Monitor the temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for at least 2 hours to ensure the reaction goes to completion.
-
Remove the solvent using a rotary evaporator. The resulting crude oil can then be purified by silica gel chromatography.
Data & Visualization
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Diene | Freshly distilled cyclopentadiene | Dicyclopentadiene is unreactive; monomer must be used immediately.[1][5] |
| Reactant Ratio | ~1.1 : 1 (Cyclopentadiene : DMAD) | A slight excess of the diene can help drive the reaction to completion. |
| Initial Temperature | 0 °C (Ice Bath) | Controls the initial exotherm and prevents polymerization and retro-Diels-Alder.[6] |
| Reaction Time | 2-4 hours at room temperature | Allows the reaction to proceed to completion after the initial exothermic phase. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent potential oxygen-initiated side reactions. |
| Typical Yield | > 85% (with pure reagents) | High yields are achievable with careful control of parameters. |
Diagrams
Caption: The Diels-Alder reaction mechanism.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
-
Q1: What is the stereochemistry of the product? Is it the endo or exo isomer? The Diels-Alder reaction between cyclopentadiene and an activated dienophile typically favors the formation of the endo isomer as the kinetic product. This is due to favorable secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile in the transition state. However, the exo isomer is often the thermodynamically more stable product. At higher temperatures, where the reaction becomes more reversible, an increased proportion of the exo product may be observed.[6]
-
Q2: Can I use a different solvent for this reaction? Yes. The Diels-Alder reaction can be performed in a variety of solvents, or even neat (without solvent). Common choices include dichloromethane, diethyl ether, toluene, and benzene. The choice of solvent can sometimes subtly influence reaction rates and isomer ratios, but for this specific reaction, the most critical factors are reactant purity and temperature control.
-
Q3: What are the safety precautions for handling cyclopentadiene and DMAD?
-
Cyclopentadiene: It has a very strong, unpleasant odor and is flammable. It should be handled exclusively in a well-ventilated chemical fume hood. Due to its rapid dimerization, it is prepared on-demand. The cracking procedure involves heating and distillation and must be performed with care.
-
Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a lachrymator (causes tearing) and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.
-
References
- Partridge, J. J., Chadha, N. K., & Uskokovic, M. R. (n.d.). 2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans). Organic Syntheses Procedure.
- (n.d.). Method for producing cyclopentene from dicyclopentadiene. Google Patents.
- (n.d.). Troubleshooting low conversion rates in Diels-Alder reactions. Benchchem.
- Moffett, R. B. (n.d.). Cyclopentadiene. Organic Syntheses Procedure.
- (n.d.). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Vanderbilt University.
- (n.d.). Preparation of cyclopentadiene from dicyclopentadiene. Google Patents.
- (n.d.). Experiment cis-Norbronene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction. Part A: Cracking of Dicyclopentadiene.
- (n.d.). The Retro Diels-Alder Reaction as a Valuable Tool for The Synthesis of Heterocycles. ResearchGate.
- (n.d.). The Diels-Alder Reaction. MSU chemistry.
- (n.d.). The Diels-Alder Reaction.
Sources
- 1. chem.latech.edu [chem.latech.edu]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Diels-Alder Reaction [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vanderbilt.edu [vanderbilt.edu]
common side reactions in the synthesis of norbornene dicarboxylates
Document ID: T-GUIDE-NBSYN-001Revision: 1.0
Last Updated: January 7, 2026
Introduction: The Diels-Alder Pathway to Norbornene Dicarboxylates
The synthesis of norbornene dicarboxylates and their derivatives is a cornerstone of advanced organic synthesis, pivotal in the development of polymers, functional materials, and pharmaceutical intermediates. The most common and elegant route to these bicyclic compounds is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (most notably, cyclopentadiene) and a dienophile (such as maleic anhydride or its esters).[1][2]
While robust, this reaction is not without its challenges. Novice and experienced researchers alike can encounter issues ranging from low yields to unexpected byproducts. This guide is designed to serve as a first-line technical resource, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural instructions and explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses the most common problems encountered during the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride, a model reaction for this class of compounds.
2.1 Issue: Critically Low or No Product Yield
You've followed the protocol, but the yield of your crystalline product is far below expectations. Several distinct side reactions or procedural missteps could be the culprit.
Question: I performed the reaction between freshly cracked cyclopentadiene and maleic anhydride, but my final isolated yield was less than 20%. What went wrong?
Answer: Low yield is a frequent issue that can almost always be traced back to the stability and reactivity of the cyclopentadiene (CPD) diene. Let's break down the primary causes:
-
Cause 1: Inefficient Cracking of Dicyclopentadiene (DCPD)
-
Why it Happens: At room temperature, cyclopentadiene spontaneously dimerizes via a Diels-Alder reaction with itself to form the more stable dicyclopentadiene (DCPD).[3] To generate the reactive CPD monomer, this dimer must be "cracked" (a retro-Diels-Alder reaction) by heating.[4] If this process is incomplete, the concentration of the reactive diene in your reaction mixture will be insufficient.
-
Troubleshooting:
-
Verify Cracking Temperature: The cracking of DCPD is a fractional distillation. Heat the DCPD to its boiling point (~170 °C) and collect the CPD monomer as it distills at its much lower boiling point (40-42 °C).[5] Ensure the distillation head temperature does not significantly exceed 42 °C, as this indicates co-distillation of uncracked DCPD.
-
Visual Confirmation: The CPD monomer is a clear, colorless liquid. The DCPD dimer is often a white solid or liquid with a higher boiling point.
-
-
-
Cause 2: Premature Dimerization of Cyclopentadiene Monomer
-
Why it Happens: The dimerization of CPD is rapid. At room temperature, approximately 8% of the monomer will revert to the dimer in just 4 hours, and 50% will dimerize within 24 hours.[5] If the freshly cracked CPD is not used immediately or kept sufficiently cold, it will dimerize, reducing its availability for the desired reaction with maleic anhydride.
-
Troubleshooting:
-
Immediate Use & Cold Storage: Use the freshly distilled CPD immediately. The collection flask for the CPD distillate should be cooled in an ice-water or dry ice/isopropanol bath to minimize dimerization.[6]
-
Reaction Setup: Prepare your solution of maleic anhydride in its solvent and cool it in an ice bath before adding the freshly cracked CPD.[5][7] This ensures the desired reaction is favored over self-dimerization.
-
-
-
Cause 3: Competing Retro-Diels-Alder Reaction of the Product
-
Why it Happens: The Diels-Alder reaction is reversible.[1][8] The reverse reaction, known as the retro-Diels-Alder, is favored by high temperatures.[8] If the reaction mixture is heated too aggressively or for too long after the initial exothermic reaction, the equilibrium can shift back towards the starting materials, effectively decomposing your product.
-
Troubleshooting:
-
Temperature Control: The reaction between CPD and maleic anhydride is highly exothermic. The initial mixing should be done in an ice bath to control the heat generated.[9] After the initial reaction subsides, gentle warming may be used to ensure completion, but prolonged heating at high temperatures should be avoided.[8]
-
-
2.2 Issue: Product Impurity & Unexpected Spectroscopic Data
Your yield is acceptable, but NMR or melting point analysis indicates the presence of impurities or an unexpected isomer.
Question: My ¹H NMR spectrum shows more peaks than I expected for the pure endo product. What are these impurities?
Answer: Unexpected signals typically arise from two main sources: unreacted starting materials or the formation of a stereoisomer.
-
Cause 1: Presence of the exo Isomer
-
Why it Happens: The Diels-Alder reaction can produce two diastereomeric products: the endo and the exo adducts. For the reaction of cyclopentadiene and maleic anhydride, the endo product is the kinetically favored product, meaning it forms faster at lower temperatures due to stabilizing secondary orbital interactions in the transition state.[10] However, the exo product is thermodynamically more stable due to reduced steric hindrance.[11] If the reaction is run at higher temperatures or for extended periods, the initial endo product can undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer.[12]
-
Troubleshooting & Identification:
-
Maintain Kinetic Control: To maximize the yield of the endo product, perform the reaction at low temperatures (e.g., in an ice bath) to prevent isomerization to the exo adduct.[8][10]
-
NMR Analysis: The endo and exo isomers can be distinguished by ¹H NMR. The signals for the protons adjacent to the anhydride carbonyls (H-5 and H-6) are particularly diagnostic. In the endo isomer, these protons typically appear as a doublet of doublets, while in the exo isomer, they may appear closer to a triplet due to different coupling constants with neighboring bridgehead protons.[7]
-
-
-
Cause 2: Residual Dicyclopentadiene (DCPD)
-
Why it Happens: If the cracking of DCPD was inefficient or if the CPD monomer dimerized significantly before reacting, unreacted DCPD will remain in the reaction mixture and may co-precipitate with your product.
-
Troubleshooting & Identification:
-
Purification: Recrystallization is usually effective at removing DCPD from the desired norbornene anhydride product. A common solvent system is ethyl acetate/ligroin or toluene/petroleum ether.[9][13]
-
NMR Analysis: DCPD has a complex but characteristic set of signals in the ¹H NMR spectrum, including olefinic protons around 5.5-6.0 ppm and a series of aliphatic signals, which will be distinct from the clean spectrum of the desired product.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is cyclopentadiene stored as its dimer, dicyclopentadiene? A1: Cyclopentadiene is highly reactive and readily dimerizes at room temperature to form the more stable dicyclopentadiene.[3] This dimerization is a reversible Diels-Alder reaction. Storing it as the dimer and "cracking" it back to the monomer via heating just before use is the standard and safest way to handle this reactive diene.[4]
Q2: What is the "Alder-endo rule" and why is the endo product favored? A2: The Alder-endo rule is an empirical observation that the kinetically favored product in many Diels-Alder reactions is the endo isomer.[11] This preference is explained by "secondary orbital interactions," where the electron-rich π-system of the diene overlaps favorably with the orbitals of the electron-withdrawing groups on the dienophile in the transition state. This extra stabilization lowers the activation energy for the endo pathway, making it faster than the exo pathway, even though the final exo product is sterically less hindered and thus thermodynamically more stable.[10]
Q3: Can I use a different dienophile besides maleic anhydride? A3: Yes. The Diels-Alder reaction is incredibly versatile. Dienophiles with electron-withdrawing groups (such as esters, nitriles, or ketones) conjugated to the alkene are highly reactive.[14][15] For example, using dimethyl acetylenedicarboxylate will yield a norbornadiene derivative, while using acrolein will yield a norbornene carboxaldehyde. The specific reaction conditions (temperature, solvent) may need to be optimized for each new dienophile.
Q4: My product is an oil and won't crystallize. What should I do? A4: Failure to crystallize can be due to impurities or the presence of the exo isomer, which may have a different melting point or form a eutectic mixture. First, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.[13] If that fails, try re-dissolving the oil in a minimum amount of a hot solvent and then cooling it very slowly. If impurities are suspected, purification by column chromatography may be necessary before attempting recrystallization again.
Core Experimental Protocols & Workflows
4.1 Workflow for Norbornene Dicarboxylate Synthesis
The diagram below illustrates the critical steps and decision points in the synthesis and troubleshooting process.
Caption: General workflow for synthesis and troubleshooting.
4.2 Detailed Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), and under the supervision of a qualified chemist.
Materials:
-
Dicyclopentadiene (30 mL)
-
Maleic anhydride (6.0 g)
-
Ethyl acetate (20 mL)
-
Ligroin or Hexanes (20 mL)
-
Fractional distillation apparatus, 125 mL Erlenmeyer flask, ice bath, Buchner funnel
Procedure:
-
Cracking of Dicyclopentadiene:
-
Assemble a fractional distillation apparatus with a 100 mL round-bottom flask and a receiving flask cooled in an ice bath.[9]
-
Add 20-30 mL of dicyclopentadiene and a boiling chip to the distillation flask.
-
Heat the flask using a heating mantle to a temperature that maintains a brisk reflux (~170 °C).
-
Carefully collect the cyclopentadiene monomer that distills over between 40-42 °C. Collect approximately 6 mL.[5] Keep the collected monomer in the ice bath and use it promptly.
-
-
Diels-Alder Reaction:
-
In a 125 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate. Gentle warming on a hot plate may be required.[5]
-
Add 20 mL of ligroin to the solution and then cool the flask thoroughly in an ice-water bath. Some maleic anhydride may crystallize out.[5]
-
Slowly add the 6 mL of cold, freshly distilled cyclopentadiene to the cold maleic anhydride solution while swirling the flask.[5]
-
Continue to swirl the mixture in the ice bath. The reaction is exothermic, and a white solid product will precipitate.[5]
-
-
Isolation and Recrystallization:
-
Once the exothermic reaction has subsided, heat the mixture on a hot plate until all the solid product dissolves.[5]
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Large plate-like crystals should form.[13]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether or hexanes.
-
Allow the product to air dry. The expected melting point is 164-165 °C.[7][9]
-
4.3 Key Side Reaction Pathways
This diagram illustrates the main reaction and key side reactions discussed.
Caption: Desired reaction vs. key side reactions.
References
-
Krupka, J., et al. (2021). Cyclopentadiene Dimerization Kinetics in the Presence of C5 Alkenes and Alkadienes. Industrial & Engineering Chemistry Research. [Link]
-
Krupka, J., et al. (2021). Cyclopentadiene Dimerization Kinetics in the Presence of C5 Alkenes and Alkadienes | Request PDF. ResearchGate. [Link]
-
Fennen, J., et al. (2021). Click Chemistry with Cyclopentadiene. National Institutes of Health (PMC). [Link]
-
Studypool. (n.d.). Synthesis of cis-NORBORNENE-5, 6-endo-dicarboxylic anhydride. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Experiment 5 cis-Norbronene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction. Department of Chemistry, Mount Holyoke College. [Link]
-
University of the West Indies. (n.d.). SYNTHESIS OF cis-NORBORNENE-5,6,-endo-DICARBOXYLIC ANHYDRIDE. [Link]
-
Organic Chemistry Select. (2014). ENDO EXO STORY…….cis-norborene-5,6-endo-dicarboxylic anhydride. [Link]
-
ResearchGate. (n.d.). Kinetics of thermal dimerization of cyclopentadiene and methylcyclopentadienes and their codimerization. [Link]
-
Krupka, J., et al. (n.d.). Cyclopentadiene Dimerization Kinetics in the presence of C5 Alkenes and Alkadienes – Supporting Information. ACS Publications. [Link]
-
Pápai, V., et al. (2015). The origin of exo-stereoselectivity of norbornene in hetero Diels–Alder reactions. Organic & Biomolecular Chemistry. [Link]
-
EduBirdie. (2021). Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report. [Link]
-
Palmer, D. R. J., et al. (2004). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Journal of Chemical Education. [Link]
-
Nekkaa, I., et al. (2018). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Retro Diels-Alder reaction under mild conditions: Experimental and theoretical studies. [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. [Link]
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
-
Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. [Link]
-
Ho, G.-J., et al. (2018). Molecular design principles towards exo-exclusive Diels–Alder reactions. National Institutes of Health (PMC). [Link]
-
ResearchGate. (n.d.). Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. [Link]
-
Pasquale, A. J., et al. (2004). Synthesis of norbornene derivatives by Diels-Alder cycloaddition and subsequent copolymerization with maleic anhydride. Waseda University Research Portal. [Link]
-
Jasperse, C. P. (n.d.). Diels-Alder Reaction. Concordia College. [Link]
-
Roesky, P. W., et al. (2011). Retro-Diels–Alder decomposition of norbornadiene mediated by a cationic magnesium complex. Chemical Communications. [Link]
-
Zewail, A. H., et al. (1999). Retro-Diels−Alder Femtosecond Reaction Dynamics. CaltechAUTHORS. [Link]
-
Brainly. (2023). How do I calculate the percent yield? For a Diels-Alder reaction lab... [Link]
-
Lambert, K. M., et al. (2020). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Organic Chemistry. (2021). 16.5 Diels-Alder Reactions [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Lumen Learning. (n.d.). The Diels-Alder reaction. Organic Chemistry II. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.latech.edu [chem.latech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 10. chemconnections.org [chemconnections.org]
- 11. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. studypool.com [studypool.com]
- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Guide for ROMP of Functionalized Norbornenes
Welcome to the technical support center for Ring-Opening Metathesis Polymerization (ROMP) of functionalized norbornenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful polymerization technique. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.
Section 1: Common Polymerization Problems & Solutions
This section addresses the most frequently encountered issues during the ROMP of functionalized norbornenes, from low conversion rates to challenges with specific monomer types.
FAQ 1: My ROMP reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low or no monomer conversion is a frustratingly common issue. The root cause often lies in one of three areas: the catalyst, the monomer, or the reaction conditions.
Answer:
Several factors can contribute to poor polymerization outcomes. A systematic approach to troubleshooting is crucial.
-
Catalyst Deactivation: Ruthenium-based catalysts, while robust, are susceptible to deactivation by certain functional groups.[1][2] Strongly coordinating groups like unprotected amines, thiols, phosphines, and some heterocycles can bind to the ruthenium center, preventing the catalytic cycle from proceeding.[3]
-
Causality: The Lewis basicity of these functional groups allows them to displace the ligands on the ruthenium catalyst, forming a stable, inactive complex. This is particularly problematic with catalysts like Grubbs' third-generation (G3), which have more labile pyridine ligands.[4]
-
Solution:
-
Protecting Groups: Utilize protecting groups for problematic functionalities. For instance, a tert-butyloxycarbonyl (Boc) group can be used for amines.[3]
-
Catalyst Choice: Select a more functional-group-tolerant catalyst. Second-generation Grubbs' catalysts (G2) are often more resilient than G3 in the presence of certain functional groups.[4]
-
Monomer Design: Increase the distance between the functional group and the norbornene double bond with a longer linker, which can reduce inhibitory effects.[1]
-
-
-
Monomer Impurities: The purity of your functionalized norbornene monomer is paramount. Impurities from the synthesis, such as unreacted starting materials or byproducts, can act as catalyst poisons.
-
Causality: Even trace amounts of impurities like water, alcohols, or aldehydes can react with the ruthenium catalyst and deactivate it. Acetylenic impurities are particularly detrimental.
-
Solution: Rigorous purification of the monomer is essential. Techniques like column chromatography, recrystallization, or distillation are often necessary.[5] Always characterize your monomer thoroughly by NMR and other relevant techniques before use.
-
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the polymerization rate and final conversion.[6][7]
-
Causality: The solvent can affect both the catalyst's stability and the solubility of the growing polymer chain. Some solvents can even coordinate to the catalyst, altering its reactivity.[7] For example, catalyst decomposition can be over ten times faster in THF and DMF compared to toluene.[6][7]
-
Solution:
-
Solvent Selection: Dichloromethane (CH2Cl2) and toluene are generally good starting points for ROMP. For polar monomers, solvents like ethyl acetate (EtOAc) can lead to faster propagation rates.[6][7] Ensure your solvent is dry and deoxygenated.
-
Temperature Control: While many ROMP reactions proceed at room temperature, some less reactive monomers may require gentle heating. Conversely, highly reactive systems might need cooling to control the polymerization.
-
-
FAQ 2: I'm having difficulty polymerizing an endo-isomer of my functionalized norbornene. Is this expected?
Yes, this is a well-documented phenomenon in ROMP. The stereochemistry of the substituent on the norbornene ring plays a significant role in its polymerizability.[1][8]
Answer:
Exo-isomers of norbornene derivatives generally polymerize much faster than their endo counterparts.[1][8]
-
Causality: There are two primary reasons for this difference in reactivity:
-
Steric Hindrance: The endo-substituent can sterically hinder the approach of the bulky ruthenium catalyst to the double bond.[9]
-
Chelation: The functional group on an endo-substituent can chelate to the metal center of the catalyst, forming a stable, less reactive intermediate that can slow down or even halt polymerization.[1]
-
-
Solutions:
-
Isomer Separation: If possible, separate the exo and endo isomers using techniques like column chromatography and use the pure exo-isomer for polymerization.[1]
-
Catalyst Selection: Some more reactive or specialized catalysts may show improved performance with endo-isomers. For instance, chelated Ru-alkylidene initiators have been systematically studied for the ROMP of endo-norbornene monomers.[8]
-
Forcing Conditions: Increasing the reaction temperature or using a higher catalyst loading might help to drive the polymerization of the less reactive endo-isomer to completion, although this can sometimes lead to broader polydispersity.
-
FAQ 3: My polymer has a very broad polydispersity (PDI). How can I achieve a more controlled polymerization?
A high polydispersity index (PDI) indicates a lack of control over the polymerization, leading to polymer chains of widely varying lengths. This is often due to issues with initiation, propagation, or termination rates.
Answer:
Achieving a narrow PDI (typically < 1.2) is a hallmark of a well-controlled "living" polymerization. Several factors can be optimized to improve control.
-
Initiation vs. Propagation Rate (k_i vs. k_p): For a narrow PDI, the rate of initiation should be comparable to or faster than the rate of propagation (k_i ≥ k_p).
-
Causality: If initiation is slow, new chains will be starting throughout the reaction, leading to a broad distribution of chain lengths.
-
Solution:
-
Catalyst Choice: Use a fast-initiating catalyst. Grubbs' third-generation (G3) and Hoveyda-Grubbs catalysts generally initiate faster than the first-generation (G1) catalyst.[10]
-
Monomer Reactivity: The reactivity of the monomer itself, influenced by its functional group and stereochemistry, affects the propagation rate.[10] Sometimes, slowing down a very fast propagation can improve control. This can be achieved by polymerizing a bulkier, less reactive monomer first in a block copolymer synthesis.[11]
-
-
-
Chain Transfer and Termination: Unwanted side reactions that terminate growing polymer chains or transfer the active catalyst to another molecule will broaden the PDI.
-
Causality: Impurities in the monomer or solvent can act as chain transfer agents or cause catalyst decomposition, leading to premature termination of polymer chains.[6]
-
Solution:
-
-
Reaction Concentration and Viscosity: Highly concentrated solutions can lead to viscosity effects that hinder monomer diffusion to the active chain end, broadening the PDI.
-
Causality: As the polymer chains grow, the solution viscosity increases, which can slow down the diffusion of monomer and lead to a less uniform polymerization rate across the reaction mixture.
-
Solution: Adjust the monomer concentration to maintain a soluble and stirrable system.[1] For highly viscous systems, consider using a more dilute solution or a solvent in which the polymer is more soluble.
-
| Parameter | Effect on PDI | Recommended Action |
| Slow Initiation | Increases PDI | Use a faster-initiating catalyst (e.g., G3). |
| Impurities | Increases PDI | Rigorously purify monomer and solvent. |
| High Viscosity | Increases PDI | Lower the monomer concentration. |
| Chain Transfer | Increases PDI | Purify reagents; consider additives. |
Table 1: Key Parameters Influencing Polydispersity in ROMP.
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for critical experimental procedures to ensure reproducibility and success.
Protocol 1: General Monomer Purification by Column Chromatography
This protocol outlines a standard procedure for purifying functionalized norbornene monomers to remove impurities that can inhibit polymerization.
Materials:
-
Crude functionalized norbornene monomer
-
Silica gel (appropriate mesh size for your application)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass column, collection tubes, rotary evaporator
Procedure:
-
Develop a Solvent System: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of your desired monomer from impurities. A good starting point is a mixture of hexanes and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica gel in the non-polar solvent and carefully pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude monomer in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elute the Column: Begin eluting the column with the predetermined solvent system, collecting fractions in separate tubes.
-
Monitor the Elution: Monitor the fractions by TLC to identify which ones contain the pure monomer.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Characterization: Characterize the purified monomer by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its purity and identity before use in polymerization.[13]
Workflow: Troubleshooting Low Monomer Conversion
This diagram illustrates a logical workflow for diagnosing and solving issues of low conversion in your ROMP reactions.
Caption: A systematic workflow for troubleshooting low conversion in ROMP.
Section 3: Understanding the Core Mechanism
A solid grasp of the ROMP mechanism is vital for rational troubleshooting and experimental design.
The Catalytic Cycle of ROMP
The polymerization proceeds through a well-defined catalytic cycle involving a metal alkylidene (the catalyst).
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
-
Initiation: The cycle begins with the coordination of the norbornene monomer's double bond to the metal center of the catalyst.
-
[2+2] Cycloaddition: This is followed by a [2+2] cycloaddition reaction to form a highly strained metallacyclobutane intermediate.
-
Cycloreversion: The metallacyclobutane ring then undergoes a retro-[2+2] cycloaddition (cycloreversion). This step opens the norbornene ring and forms a new metal alkylidene that has incorporated the first monomer unit.
-
Propagation: This new, propagating alkylidene can then react with another monomer molecule, continuing the cycle and extending the polymer chain.
Understanding this cycle is key. For example, any functional group on the monomer that can strongly coordinate to the metal center can stall the reaction at the coordination step, preventing the formation of the metallacyclobutane and thus inhibiting polymerization.
References
-
New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization - DSpace@MIT. (n.d.). Retrieved January 4, 2026, from [Link]
-
Solvent effects in grafting-through ring-opening metathesis polymerization - VTechWorks - Virginia Tech. (n.d.). Retrieved January 4, 2026, from [Link]
-
Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04078F. (2022). Retrieved January 4, 2026, from [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2] - MDPI. (2012). Retrieved January 4, 2026, from [Link]
-
User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators | Macromolecules - ACS Publications. (2022). Retrieved January 4, 2026, from [Link]
-
Solvent Effects in Grafting-through Ring-Opening Metathesis Polymerization | Macromolecules - ACS Publications. (2022). Retrieved January 4, 2026, from [Link]
-
Polydispersity control in ring opening metathesis polymerization of amphiphilic norbornene diblock copolymers - University of Maryland. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization | Macromolecules - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
-
End-functionalization of ring-opened poly(norbornene)s prepared by ROMP... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymer. (n.d.). Retrieved January 4, 2026, from [Link]
-
Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers. (2023). Retrieved January 4, 2026, from [Link]
-
Antimicrobial Polymers Prepared by ROMP with Unprecedented Selectivity: A Molecular Construction Kit Approach - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution - PubMed. (2022). Retrieved January 4, 2026, from [Link]
-
Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers - RSC Publishing. (2023). Retrieved January 4, 2026, from [Link]
-
The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP). (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis and Purification of Tunable High Tg Electro-Optical Polymers by Ring Opening Metathesis Polymerization - DTIC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Alternating Ring-Opening Metathesis Polymerization (AROMP) of Hydrophobic and Hydrophilic Monomers Provides Oligomers with Side-Chain Sequence Control | Macromolecules - ACS Publications. (2018). Retrieved January 4, 2026, from [Link]
-
(PDF) Water‐soluble ROMP polymers from amine‐functionalized norbornenes. (2025). Retrieved January 4, 2026, from [Link]
-
Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]
-
Functional end groups for polymers prepared using ring-opening metathesis polymerization. (n.d.). Retrieved January 4, 2026, from [Link]
-
Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. (n.d.). Retrieved January 4, 2026, from [Link]
-
Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions - PMC - NIH. (2020). Retrieved January 4, 2026, from [Link]
-
Oxidative Stabilization of Poly(norbornene) Polymers Prepared by Ring Opening Metathesis Polymerization | Request PDF - ResearchGate. (2025). Retrieved January 4, 2026, from [Link]
-
Monomer conversion vs. time for the ROMP at 20 C of - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). (n.d.). Retrieved January 4, 2026, from [Link]
-
Cis‐specific ring opening metathesis polymerization (ROMP) of... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
General scheme for the synthesis of functionalized polymers via ROMP.... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Frustrated Lewis Pair-Mediated Catalyst Efficiency in ROMP: Mechanistic Insights from Boronic Ester-Functionalized Monomers | Macromolecules - ACS Publications. (2025). Retrieved January 4, 2026, from [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization | JACS Au. (n.d.). Retrieved January 4, 2026, from [Link]
-
Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]
-
Performing Ring Opening Metathesis Polymerization (ROMP) Reactions and Post-Polymerization Modifications Under Flow Conditions - Scholarly Works @ SHSU. (2020). Retrieved January 4, 2026, from [Link]
-
It is Better with Salt: Aqueous Ring-Opening Metathesis Polymerization at Neutral pH | Journal of the American Chemical Society. (2020). Retrieved January 4, 2026, from [Link]
-
Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization - PubMed. (2019). Retrieved January 4, 2026, from [Link]
-
Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - Beilstein Journals. (2019). Retrieved January 4, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Polymers Prepared by ROMP with Unprecedented Selectivity: A Molecular Construction Kit Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04078F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. bioe.umd.edu [bioe.umd.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution [mdpi.com]
stability and degradation of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Technical Support Center: Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile norbornene derivative.
Section 1: Stability and Storage FAQs
This section addresses common questions regarding the stability and proper storage of this compound to ensure the integrity of your starting material.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are typically between 2-8°C.[3] It is crucial to protect the compound from moisture, as the ester groups are susceptible to hydrolysis. Additionally, store it away from incompatible materials and foodstuffs.[1][2]
Q2: How stable is this compound to thermal stress?
A2: this compound and its polymers exhibit good thermal stability. Polymers derived from this monomer are generally stable up to 330°C.[4][5] However, prolonged exposure to high temperatures can lead to degradation. One potential thermal degradation pathway is the retro-Diels-Alder reaction, which would cause the molecule to decompose into cyclopentadiene and dimethyl maleate.[6][7] This process is typically initiated at elevated temperatures.[6]
Q3: Is the compound sensitive to light?
A3: Yes, norbornene derivatives can be susceptible to photodegradation, especially under UV irradiation.[8][9] Exposure to short-wavelength UV light can lead to side reactions, such as ring-opening metathesis polymerization (ROMP) or other rearrangements.[8] For photosensitive applications, it is advisable to handle the compound under amber lighting or in containers that block UV light.
Q4: What are the signs of degradation to look for?
A4: Visual signs of degradation can include discoloration (yellowing) or changes in physical state. From an analytical perspective, degradation can be monitored by techniques such as ¹H NMR spectroscopy, where the appearance of new peaks would indicate the formation of degradation byproducts. For instance, hydrolysis would lead to the formation of the corresponding carboxylic acid or half-ester, which would be evident in the NMR spectrum.
Section 2: Troubleshooting Experimental Issues
This section provides a troubleshooting guide for common problems encountered during reactions involving this compound, such as polymerization and functionalization.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Impure Reagents or Solvents: Trace impurities (e.g., water, oxygen) can deactivate catalysts. | 1a. Purify reagents and distill solvents before use.[10] 1b. Use a rigorously anhydrous and oxygen-free environment (e.g., Schlenk line, glovebox).[10] |
| 2. Catalyst Inactivity: The catalyst may have degraded or is incompatible with the monomer's isomeric form. | 2a. Use a fresh batch of catalyst. 2b. Consider the monomer's isomer (exo vs. endo), as exo-isomers are generally more reactive in ROMP.[11] | |
| 3. Insufficient Reaction Temperature or Time: The reaction may require more energy or a longer duration to proceed. | 3a. Gradually increase the reaction temperature while monitoring for side product formation.[10] 3b. Extend the reaction time and monitor progress by TLC or NMR.[10] | |
| Low Polymer Molecular Weight or Yield | 1. Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. | 1a. Purify the monomer, for example, by column chromatography. 1b. Ensure high-purity solvents are used. |
| 2. Isomer Effects: The presence of the less reactive endo-isomer can lead to lower polymerization efficiency. | 2a. If possible, use the pure exo-isomer for polymerization.[11] Isomers can often be separated by chromatography.[11] | |
| 3. Inefficient Initiation: The catalyst may not be initiating polymerization effectively. | 3a. Adjust the monomer-to-catalyst ratio. 3b. Try a different, more reactive catalyst system. | |
| Inconsistent Results / Poor Reproducibility | 1. Variation in Reagent Quality: Different batches of reagents or solvents may have varying purity levels. | 1a. Standardize the source and purity of all reagents and solvents.[10] |
| 2. Procedural Variations: Minor, unrecorded deviations in experimental procedure can lead to different outcomes. | 2a. Maintain a detailed and consistent experimental protocol, noting any variations in addition rates, stirring speed, or temperature.[10] | |
| 3. Product Instability During Workup: The product may be sensitive to acidic, basic, or aqueous conditions during workup. | 3a. Test the stability of a small sample of the reaction mixture to the workup conditions before processing the entire batch.[12] |
Section 3: Key Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing robust experimental protocols.
Hydrolysis
The ester functional groups are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding dicarboxylic acid or mono-ester. This can be a significant issue if the reaction conditions are not anhydrous or if the workup involves aqueous acidic or basic washes.
-
Mitigation: Perform reactions under an inert and dry atmosphere. If an aqueous workup is necessary, use neutral water and minimize contact time.
Retro-Diels-Alder Reaction
At elevated temperatures, the bicyclic system can undergo a retro-Diels-Alder reaction, decomposing into cyclopentadiene and dimethyl maleate. This is a common thermal degradation pathway for norbornene derivatives.
-
Mitigation: Avoid excessive heating during reactions and purification steps like distillation. If high temperatures are required, consider using milder reaction conditions or alternative synthetic routes.
Caption: Retro-Diels-Alder degradation pathway.
Photodegradation
Exposure to UV radiation can induce various photochemical reactions, including polymerization and rearrangements. The specific degradation products can be complex and are dependent on the wavelength of light and the presence of photosensitizers.
-
Mitigation: Protect the compound and reaction mixtures from direct sunlight and UV sources. Use amber glassware or wrap reaction vessels in aluminum foil.
Section 4: Experimental Protocols
This section provides a generalized protocol for a common reaction involving this compound.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for synthesizing polymers with this monomer.[13][14][15]
Materials:
-
This compound (purified)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane, THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and line or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous, degassed solvent in a Schlenk flask.
-
In a separate vial, dissolve the appropriate amount of Grubbs' catalyst in a small amount of the solvent.
-
Add the catalyst solution to the monomer solution via syringe and stir at the desired temperature.
-
Monitor the reaction progress. Polymerization is often indicated by an increase in viscosity.
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for 30-60 minutes.[16][17]
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Caption: General workflow for ROMP.
References
-
UPCommons. (2024). Two-way photoswitching norbornadiene derivatives for solar energy storage. Retrieved from [Link]
-
ResearchGate. (2025). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties. Retrieved from [Link]
-
ResearchGate. (2025). Photodegradation of some ethylene–norbornene random copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and Properties of Polynorbornene Derivatives: Poly(norbornene dicarboxylic acid dialkyl ester)s and Poly(norbornene di. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. Retrieved from [Link]
-
Sciforum. (n.d.). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Retrieved from [Link]
-
ResearchGate. (2025). Vinyl‐Type Polymerization of Norbornene Dicarboxylic Acid Dialkyl Esters. Retrieved from [Link]
-
NIH. (n.d.). Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Retrieved from [Link]
-
ResearchGate. (n.d.). The Retro Diels-Alder Reaction as a Valuable Tool for The Synthesis of Heterocycles. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
ResearchGate. (2025). Double retro Diels-Alder reaction applied for preparation of a pyrimido[1,2-b]pyridazine. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 947-57-9|Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Welcome to the technical support center for the analysis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this common Diels-Alder adduct using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address specific issues you may encounter during your experiments in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my NMR spectrum of this compound?
A1: The purity of your product is intrinsically linked to the specifics of your Diels-Alder reaction.[1][2][3][4][5] Common impurities typically fall into three categories:
-
Unreacted Starting Materials:
-
Cyclopentadiene: This volatile diene can dimerize at room temperature to form dicyclopentadiene.[4] Freshly cracking the dimer immediately before use is crucial. Residual monomer or dimer may be present.
-
Dimethyl acetylenedicarboxylate (DMAD): A highly reactive dienophile, it is typically consumed in the reaction. However, improper stoichiometry or reaction conditions can lead to its presence in the final product.
-
-
Stereoisomers:
-
The Diels-Alder reaction between cyclopentadiene and a substituted dienophile can lead to the formation of endo and exo stereoisomers.[6][7] While the endo product is often kinetically favored, the exo product may also be present, particularly if the reaction is run under thermodynamic control (higher temperatures for extended periods).[7]
-
-
Byproducts and Degradation Products:
-
Polymerization Products: Both cyclopentadiene and DMAD can undergo polymerization under certain conditions. These often appear as broad, unresolved humps in the baseline of the ¹H NMR spectrum.
-
Hydrolysis Products: The ester functionalities are susceptible to hydrolysis, leading to the corresponding carboxylic acids, especially if the product is exposed to moisture or acidic/basic conditions during workup or storage.
-
Q2: My ¹H NMR spectrum is very complex, with overlapping signals. How can I definitively assign the peaks for the desired product and distinguish them from impurities?
A2: Overlapping signals are a common challenge in the analysis of cyclic and bicyclic systems.[8] A multi-pronged approach combining 1D and 2D NMR techniques is the most effective strategy for unambiguous peak assignment.[9][10][11]
Recommended Workflow:
-
Acquire a High-Resolution ¹H NMR Spectrum: Ensure proper shimming to obtain sharp peaks.
-
Acquire a ¹³C NMR Spectrum: This provides information on the number of unique carbon environments.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing you to assign the carbon signals based on their attached protons.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help differentiate between endo and exo isomers by showing through-space correlations between protons that are close to each other.[7]
-
Below is a diagram illustrating this workflow:
Section 2: Troubleshooting Guides
Problem 1: I suspect I have a mixture of endo and exo isomers. How can I use NMR to confirm this and determine the ratio?
Cause: The stereochemical outcome of a Diels-Alder reaction is sensitive to reaction conditions. While the endo product is the kinetically favored product, the exo is thermodynamically more stable. Running the reaction at elevated temperatures or for prolonged times can lead to the formation of the exo isomer.[7]
Solution:
Step 1: Identify Diagnostic Peaks in the ¹H NMR Spectrum
The chemical shifts of the protons on the bicyclic ring system are sensitive to the stereochemistry of the ester groups. Look for distinct sets of signals for the bridgehead protons and the protons adjacent to the ester groups. The coupling constants between these protons can also be diagnostic.
| Proton Type | Typical Chemical Shift Range (ppm) for endo Isomer | Typical Chemical Shift Range (ppm) for exo Isomer |
| Olefinic (C5-H, C6-H) | ~6.2 | ~6.1 |
| Bridgehead (C1-H, C4-H) | ~3.1 - 3.3 | ~3.0 - 3.2 |
| Methine (C2-H, C3-H) | ~2.7 - 2.9 | ~2.5 - 2.7 |
| Methylene Bridge (C7-H) | ~1.5 (anti), ~2.1 (syn) | ~1.4 (anti), ~1.9 (syn) |
| Methyl Ester (-OCH₃) | ~3.65 | ~3.60 |
Note: These are approximate values and can vary depending on the solvent and spectrometer frequency.
Step 2: Utilize 2D NOESY
A NOESY experiment is a powerful tool for differentiating stereoisomers. In the endo isomer, the protons of the ester groups are spatially close to the protons of the methylene bridge. This will result in a cross-peak in the NOESY spectrum. This correlation is absent in the exo isomer.
Step 3: Quantify the Isomer Ratio
Once you have identified non-overlapping, characteristic peaks for each isomer in the ¹H NMR spectrum, you can determine the ratio by integrating these peaks. The ratio of the integrals will correspond to the molar ratio of the isomers. For the most accurate quantification, use peaks corresponding to the same number of protons (e.g., the methyl ester singlets).
Quantitative NMR (qNMR) Protocol for Isomer Ratio:
-
Sample Preparation: Prepare a solution of your sample in a deuterated solvent.
-
Acquisition:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30 seconds is generally a safe starting point.
-
Acquire the spectrum with a 90° pulse angle.
-
Collect a sufficient number of scans for good signal-to-noise.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to each isomer.
-
-
Calculation:
-
Ratio = (Integral of peak for isomer A) / (Integral of peak for isomer B)
-
Problem 2: I see unexpected singlets in my ¹H NMR spectrum. Could they be residual solvents or starting materials?
Cause: Residual solvents from the reaction or purification steps are a common source of extraneous peaks. Unreacted starting materials can also be present.
Solution:
Step 1: Compare with a Solvent Chemical Shift Table
Consult a reliable table of NMR solvent impurities to see if the chemical shifts of the unknown singlets match common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane, hexane).
Step 2: Spike the Sample
If you suspect a particular solvent or starting material, add a small amount of the pure substance to your NMR tube and re-acquire the spectrum. If the intensity of the unknown peak increases, you have confirmed its identity.
Step 3: Check for Starting Materials
-
Dimethyl acetylenedicarboxylate (DMAD): In CDCl₃, the methyl protons of DMAD appear as a singlet around 3.7-3.8 ppm.
-
Cyclopentadiene: This will likely have dimerized to dicyclopentadiene, which has a complex spectrum. However, if monomer is present, it will show signals in the olefinic region.
Section 3: Advanced Troubleshooting
Q3: How can I quantify a low-level impurity that is partially overlapping with a product signal?
A3: Quantifying impurities with overlapping signals requires more advanced techniques.[14] Quantitative NMR (qNMR) with an internal standard is a robust method for this purpose.[15][16]
qNMR Protocol with Internal Standard:
-
Choose an Internal Standard: The internal standard should:
-
Be of high purity (>99.5%).
-
Have at least one signal that is well-resolved from all other signals in the spectrum.
-
Be stable and not react with the sample or solvent.
-
Have a known number of protons giving rise to the signal used for quantification.
-
Maleic acid or 1,2,4,5-tetrachlorobenzene are common choices.[16]
-
-
Sample Preparation:
-
Accurately weigh a known amount of your sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a known volume of deuterated solvent in the NMR tube.
-
-
Acquisition and Processing: Follow the same rigorous acquisition and processing parameters as described in the isomer ratio determination.
-
Calculation: The purity of your sample can be calculated using the following formula[17]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = your product
-
std = internal standard
-
Below is a diagram illustrating the qNMR process:
By following these guidelines, you can effectively use NMR spectroscopy to not only confirm the structure of your this compound but also to identify and quantify any impurities with a high degree of confidence.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Creative Biostructure. Quantitative NMR Analysis of Chemical Substances. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Regis Technologies. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. [Link]
-
Morressier. (2019, March 28). Utilizing 2D NMR in the characterization of unknown organic compounds in second-year organic chemistry. [Link]
-
PubChem. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. [Link]
-
NIST WebBook. Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate. [Link]
-
SDSU NMR Facility. Common Problems. [Link]
-
Regis Technologies. (2015, May 13). Structure Elucidation of Impurities by 2D NMR Part III. [Link]
-
Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
RSC Advances. (2016). RSC Advances, 6(75), 71186-71193. [Link]
-
Reddit. (2016, October 15). Interpreting NMR for Diels Alder Lab product. [Link]
-
SpringerLink. (1997). Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. Russian Journal of Organic Chemistry, 33, 101-104. [Link]
-
SpectraBase. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid - Optional[13C NMR]. [Link]
- Google Patents. (2010). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
ResearchGate. (2018, August). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). [Link]
-
Reddit. (2020, March 30). Diels Alder Deduction of Product Stereochemistry via 1H NMR. [Link]
-
SpectraBase. Bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride. [Link]
-
SpectraBase. Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate - Optional[13C NMR]. [Link]
-
Master Organic Chemistry. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]
-
ResearchGate. (2007, August). Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data to obtain ldots. [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. [Link]
-
The Diels-Alder Reaction. (n.d.). [Link]
-
Chemistry 210 Experiment 9. (n.d.). [Link]
-
ResearchGate. (1987, January). Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.13: Specific Rules Governing the Diels–Alder Reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. The Diels-Alder Reaction [cs.gordon.edu]
- 4. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Utilizing 2D NMR in the characterization of unknown organic compounds in second-year organic chemistry [morressier.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Document ID: TSC-DBHDC-2026-01
Version: 1.0
Introduction & Overview
Welcome to the technical support guide for the scale-up synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This molecule, a norbornene derivative, is synthesized via the Diels-Alder reaction between cyclopentadiene (CPD) and dimethyl maleate. While straightforward at the lab bench, scaling this synthesis presents significant challenges related to reactant stability, reaction exothermicity, stereoselectivity, and product purification.
This guide is structured to provide drug development professionals and researchers with actionable solutions to common problems encountered during scale-up. We will delve into the causality behind these challenges and offer field-proven protocols to ensure a safe, efficient, and reproducible synthesis.
The core reaction is a [4+2] cycloaddition.[1] The primary challenges arise from the nature of the diene, cyclopentadiene, which must be generated in situ and is prone to rapid dimerization.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why can't I just buy cyclopentadiene and use it directly? A1: Cyclopentadiene is highly reactive and spontaneously dimerizes at room temperature to form dicyclopentadiene (DCPD) via a self-Diels-Alder reaction.[2][3][4] This dimerization is an equilibrium process, but the dimer is significantly favored at ambient temperatures.[2] Therefore, cyclopentadiene is not commercially available as a stable monomer and must be generated fresh by "cracking" (a retro-Diels-Alder reaction) dicyclopentadiene immediately before use.[2][5][6]
Q2: What is the primary safety concern when scaling this reaction? A2: The primary safety concern is thermal runaway. The Diels-Alder reaction between cyclopentadiene and dimethyl maleate is highly exothermic.[7] On a large scale, the heat generated can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure.[8] This is compounded by the exothermic dimerization of unreacted cyclopentadiene.[8] Proper thermal management is critical.
Q3: What are the expected stereoisomers? Which one is dominant? A3: The reaction can produce two main diastereomers: endo and exo. The endo isomer is the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[1][9] The exo isomer is thermodynamically more stable due to reduced steric hindrance.[2][9] At lower to moderate reaction temperatures, the endo product is predominantly formed.[3] However, at elevated temperatures, the reaction becomes more reversible, which can lead to isomerization and an increased proportion of the more stable exo product.[3][10]
Q4: Can I use a catalyst to improve the reaction? A4: Yes, Lewis acid catalysts can accelerate the Diels-Alder reaction, often allowing for lower reaction temperatures and potentially influencing stereoselectivity.[11][12][13] However, introducing a catalyst adds complexity to the process, including the cost of the catalyst and the need for its subsequent removal during work-up. For many industrial applications, a well-controlled thermal process is often preferred for its simplicity.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process.
Issue 1: Low Product Yield
Potential Cause A: Inefficient Cracking of Dicyclopentadiene (DCPD)
-
Explanation: Insufficient temperature or inefficient fractional distillation during the cracking process will result in a low yield of cyclopentadiene monomer, directly impacting the final product yield. The retro-Diels-Alder reaction requires temperatures typically above 150 °C to proceed at an appreciable rate.[2]
-
Solution:
-
Verify Cracking Temperature: Ensure the heating mantle or oil bath for the cracking flask is maintained at 170-180 °C. The vapor temperature should be monitored and kept close to the boiling point of cyclopentadiene (41-42 °C).[6]
-
Efficient Distillation: Use a well-insulated fractional distillation column to separate the low-boiling CPD monomer from the higher-boiling DCPD (b.p. ~170 °C).
-
Immediate Use: The freshly distilled cyclopentadiene should be used immediately or kept at very low temperatures (e.g., -78 °C) to prevent re-dimerization.[8] Distilling it directly into the chilled dienophile solution is a common and effective strategy.[5]
-
Potential Cause B: Premature Dimerization of Cyclopentadiene
-
Explanation: If the generated cyclopentadiene is not consumed quickly by the dienophile (dimethyl maleate), it will dimerize back to dicyclopentadiene, reducing the amount available for the desired reaction.[8]
-
Solution:
-
Controlled Addition: Add the freshly cracked cyclopentadiene slowly and sub-surface to a well-stirred, pre-cooled solution of dimethyl maleate. This ensures the CPD reacts preferentially with the dienophile.
-
Maintain Low Temperature: Keep the main reaction vessel cooled (e.g., 0-10 °C) during the addition of cyclopentadiene to manage the exotherm and slow the rate of self-dimerization.
-
Potential Cause C: Retro-Diels-Alder Reaction of the Product
-
Explanation: If the reaction temperature becomes too high (e.g., >150 °C) for a prolonged period, the desired product can undergo a retro-Diels-Alder reaction, reverting to the starting materials.[3][14] This is especially a risk during uncontrolled exotherms.
-
Solution:
-
Strict Temperature Control: Implement robust cooling and monitoring systems to keep the reaction bulk temperature below a validated setpoint, typically not exceeding 50-60 °C after the addition is complete.
-
Minimize Reaction Time: Once the reaction is deemed complete by in-process controls (IPC), proceed with the work-up promptly. Avoid unnecessarily long heating times.
-
Issue 2: Poor Endo/Exo Selectivity
Potential Cause: High Reaction Temperature
-
Explanation: As discussed in FAQ Q3, the endo product is the kinetic product, while the exo is the thermodynamic one.[9] Running the reaction at elevated temperatures or allowing an uncontrolled exotherm provides the energy needed to overcome the activation barrier for the reverse reaction and subsequent re-formation as the more stable exo isomer.[3]
-
Solution:
-
Low-Temperature Protocol: Conduct the addition of cyclopentadiene at a low temperature (0–10 °C). After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion. This protocol strongly favors the formation of the kinetic endo product.
-
Avoid Overheating: Strict temperature control is paramount. Even localized "hot spots" in a large reactor due to poor mixing can lead to isomerization. Ensure vigorous and efficient stirring throughout the process.
-
Issue 3: Runaway Reaction / Poor Exotherm Control
Potential Cause: Accumulation of Reactants Followed by Rapid Reaction
-
Explanation: This is the most critical scale-up hazard. If cyclopentadiene is added too quickly or if the initial reaction temperature is too low (inhibiting reaction initiation), unreacted starting materials can accumulate. A subsequent small increase in temperature can then trigger a sudden, rapid, and highly exothermic reaction that overwhelms the cooling capacity of the reactor.[7][8]
-
Solution:
-
"Dosing-Controlled" Reaction: The rate of cyclopentadiene addition should be the limiting factor for the reaction rate. The addition rate must be carefully calculated and controlled so that the heat generated can be safely removed by the reactor's cooling system.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to determine the heat of reaction, heat capacity of the system, and the maximum adiabatic temperature rise. This data is essential for safe process design.
-
Ensure Initiation: Ensure the reaction has initiated before proceeding with the full addition. A slight, controlled temperature increase upon the initial addition of a small amount of cyclopentadiene confirms that the reaction is active.
-
Emergency Quenching Plan: Have a documented and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a chemical quencher.
-
Issue 4: Product Purification Challenges
Potential Cause A: Presence of Dicyclopentadiene (DCPD)
-
Explanation: Inevitably, some DCPD will be present in the final crude product. Its non-polar nature can complicate crystallization and chromatography.
-
Solution:
-
Vacuum Distillation: If the product is thermally stable enough, DCPD can be removed by vacuum distillation before final purification.
-
Solvent Selection for Crystallization: Utilize a mixed solvent system for recrystallization. A "good" solvent (like ethyl acetate or toluene) can be used to dissolve the crude material, followed by the addition of a "poor" solvent (like hexane or heptane) to selectively precipitate the more polar product, leaving the non-polar DCPD in the mother liquor.[15]
-
Potential Cause B: Polymer Formation
-
Explanation: Dicyclopentadiene and the norbornene product itself can undergo polymerization, especially if exposed to high temperatures or certain impurities.[16][17] This leads to viscous oils or insoluble solids that are difficult to remove.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative polymerization pathways.
-
Use of Inhibitors: While not always necessary, small amounts of a radical inhibitor (like BHT) can be added to the dicyclopentadiene before cracking to minimize polymerization side reactions.
-
Temperature Control: Adhere to the temperature limits discussed previously to prevent thermally induced polymerization.
-
Key Experimental Protocols & Data
Protocol 4.1: Scaled-Up Synthesis (5 mol scale)
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Circulate a coolant (e.g., glycol/water) through the reactor jacket, set to 0 °C.
-
Charge Dienophile: Charge the reactor with dimethyl maleate (720.6 g, 5.0 mol) and a suitable solvent (e.g., 1.5 L Toluene). Start stirring and cool the solution to 0-5 °C.
-
CPD Generation: In a separate setup, charge a 1 L flask with dicyclopentadiene (400 g, 3.0 mol) and a boiling chip. Assemble a fractional distillation apparatus. Heat the flask to 170-180 °C. Collect the cyclopentadiene monomer (b.p. 41-42 °C) in a cooled receiver.[5][6]
-
Controlled Addition: Transfer the freshly prepared cyclopentadiene (~330 g, 5.0 mol) to the pressure-equalizing dropping funnel. Add the cyclopentadiene to the dimethyl maleate solution dropwise over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction progress by GC or TLC until dimethyl maleate is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude oil contains the desired product along with impurities.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Table 1: Effect of Temperature on Endo:Exo Ratio
| Reaction Temperature (°C) | Typical Endo:Exo Ratio | Primary Control |
| 0 - 25 | > 95 : 5 | Kinetic Control[3] |
| 80 | ~ 85 : 15 | Mixed Control |
| 150 | ~ 50 : 50 | Thermodynamic Control[2] |
Note: Ratios are approximate and can be influenced by solvent and reaction time.
Visualization of Workflow & Logic
Diagram 1: General Scale-Up Workflow
A visual representation of the key stages in the synthesis process.
Caption: Key stages from reactant preparation to final product purification.
Diagram 2: Troubleshooting Decision Tree for Low Yield
A logical guide to diagnosing the root cause of poor reaction yield.
Caption: A decision tree to diagnose the cause of low product yield.
References
- The Diels-Alder Reaction. University of Colorado Boulder, Department of Chemistry.
-
Dicyclopentadiene. Wikipedia. [Link]
-
Gajare, A. S., et al. (2014). Diels-Alder reactions in the presence of a minimal amount of water. Taylor & Francis Online. [Link]
- The Diels-Alder Cycloaddition Reaction. Diablo Valley College.
-
David, A., et al. (2021). Enhanced thermo-oxidative stability of polydicyclopentadiene containing covalently bound nitroxide groups. Polymer Degradation and Stability. [Link]
-
Le Gac, P. Y., et al. (2016). Durability of polydicyclopentadiene under high temperature, high pressure and seawater (offshore oil production conditions). Polymer Degradation and Stability. [Link]
-
Diels-Alder Synthesis: Cracking dicyclopentadiene. YouTube. [Link]
-
Niwayama, S. (2007). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. ResearchGate. [Link]
-
Herndon, W. C., et al. (1972). Retro-Diels-Alder reactions. III. Kinetics of the thermal decompositions of exo- and endo-dicyclopentadiene. The Journal of Organic Chemistry. [Link]
-
Knoechel, D. J., et al. (2006). Cyclopentadiene: The Impact of Storage Conditions on Thermal Stability. Organic Process Research & Development. [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
Characteristics of the Diels-Alder Reaction. (2024). Chemistry LibreTexts. [Link]
-
The Diels Alder Reaction. (2022). Chemistry LibreTexts. [Link]
-
Fringuelli, F., & Taticchi, A. (2002). Synthesis by Pericyclic Reactions. Thieme. [Link]
- The Diels-Alder Cycloaddition Reaction. University of Missouri-St. Louis.
-
The Diels-Alder reaction between cyclopentadiene and various dienophiles. ResearchGate. [Link]
-
da Silva, A. B. F., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers. [Link]
-
Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. YouTube. [Link]
-
Reiser, O. (2017). Thermal Cycloadditions: Hetero-Diels-Alder Reactions. YouTube. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Diels-Alder Reaction [cs.gordon.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectrometry Data of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate and its Esters
Welcome to the technical support center for the mass spectrometric analysis of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate and its common dialkyl esters (e.g., dimethyl, diethyl). This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this important class of molecules. As these bicyclic compounds are common building blocks in organic synthesis, understanding their behavior in the mass spectrometer is crucial for reaction monitoring, purity assessment, and structural confirmation.
This resource provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter. We will delve into the causality behind fragmentation patterns and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Electron Ionization (EI) Mass Spectrometry
Question 1: I'm analyzing a reaction product by GC-MS and expect a bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate ester. I don't see a strong molecular ion peak. Is this normal?
Answer: Yes, it is quite common for the molecular ion (M⁺˙) of these compounds to be of low abundance or even absent in a 70 eV EI spectrum. The rigid, strained bicyclic structure of the norbornene core makes it susceptible to facile fragmentation upon electron ionization. The primary and most diagnostic fragmentation pathway is a retro-Diels-Alder (rDA) reaction, which is a concerted process that cleaves the cyclohexene ring.[1] This process is often so efficient that it dominates the spectrum, leaving a very weak molecular ion.
Question 2: What are the key fragment ions I should look for to confirm the presence of a bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate ester in my EI data?
Answer: The hallmark of the EI mass spectrum for these compounds is the retro-Diels-Alder (rDA) fragmentation. This reaction breaks the molecule into two characteristic pieces: a cyclopentadiene radical cation and a dialkyl maleate (or fumarate) derived ion.[1]
The two most important ions to look for are:
-
m/z 66: This is the base peak or a very prominent peak in the spectrum and corresponds to the cyclopentadiene radical cation (C₅H₆⁺˙).[1] Its presence is a strong indicator of the bicyclo[2.2.1]heptene core.
-
A peak corresponding to the activated dienophile: The charge can be retained by the other fragment, the activated dienophile (the ester portion). For common esters, you will observe the following ions[1]:
-
Dimethyl ester: A prominent peak at m/z 113 , corresponding to the [CH₃OC(O)CHCHCO]⁺ ion.
-
Diethyl ester: A prominent peak at m/z 127 , corresponding to the [C₂H₅OC(O)CHCHCO]⁺ ion.
-
The presence of both the m/z 66 peak and the characteristic dienophile peak provides strong evidence for the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate structure.
Data Presentation: Expected EI Fragment Ions
| Compound | Molecular Weight ( g/mol ) | Key Fragment 1 (m/z) | Identity of Fragment 1 | Key Fragment 2 (m/z) | Identity of Fragment 2 |
| Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[2][3] | 210.23 | 66 | Cyclopentadiene (C₅H₆⁺˙) | 113 | [CH₃OC(O)CHCHCO]⁺ |
| Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[4][5] | 238.28 | 66 | Cyclopentadiene (C₅H₆⁺˙) | 127 | [C₂H₅OC(O)CHCHCO]⁺ |
Diagram: Retro-Diels-Alder Fragmentation Pathway
Below is a diagram illustrating the characteristic retro-Diels-Alder fragmentation of a generic dialkyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.
Caption: Retro-Diels-Alder fragmentation pathway.
Part 2: Electrospray Ionization (ESI) Mass Spectrometry
Question 3: I am analyzing my bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid using LC-MS with ESI in negative ion mode. I see a peak at [M-1], but also several other unexpected peaks. What could they be?
Answer: In negative ion ESI, you are correct to expect the deprotonated molecule, [M-H]⁻. However, dicarboxylic acids can form various adducts, especially in the presence of salts or additives in the mobile phase or from the sample matrix. Common ions observed for dicarboxylic acids in negative ESI include:
-
[M-H]⁻: The deprotonated molecular ion.
-
[M+X]⁻: Adducts with anions from the mobile phase, such as chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻).[6][7]
-
[2M-H]⁻: A deprotonated dimer of your analyte.
The presence and intensity of these adducts depend on the analyte's concentration and the composition of your mobile phase.
Question 4: I'm running ESI in positive ion mode and see peaks at [M+23] and [M+39]. What are these?
Answer: These are very common adducts in positive ion ESI and correspond to the sodiated and potassiated molecules, respectively.
-
[M+Na]⁺ (or [M+23]⁺): This is the sodium adduct of your molecule.
-
[M+K]⁺ (or [M+39]⁺): This is the potassium adduct of your molecule.
Sodium and potassium are ubiquitous in laboratory environments. They can leach from glassware, be present as impurities in solvents and reagents, or originate from the sample itself.[8][9] For dicarboxylic acids, you might also observe ions where a proton is replaced by a sodium ion, such as [M-H+2Na]⁺ or even [M-2H+3Na]⁺ .[10]
Data Presentation: Common ESI Adducts
| Ionization Mode | Adduct Ion Formula | Mass Difference from M | Common Sources |
| Positive | [M+H]⁺ | +1.0078 | Protic solvents, acid modifiers (e.g., formic acid) |
| Positive | [M+NH₄]⁺ | +18.0344 | Ammonium salt buffers (e.g., ammonium acetate) |
| Positive | [M+Na]⁺ | +22.9898 | Glassware, solvent impurities, sample matrix[8][9] |
| Positive | [M+K]⁺ | +38.9637 | Glassware, solvent impurities, sample matrix[8][9] |
| Negative | [M-H]⁻ | -1.0078 | Basic modifiers (e.g., ammonia), protic solvents |
| Negative | [M+Cl]⁻ | +34.9689 | Chlorinated solvents, contaminants |
| Negative | [M+HCOO]⁻ | +44.9977 | Formic acid in mobile phase |
| Negative | [M+CH₃COO]⁻ | +59.0133 | Acetic acid in mobile phase |
Troubleshooting Guides
Issue 1: No Peaks or Very Low Signal Intensity
Possible Causes & Solutions:
-
Improper Sample Concentration:
-
Too Dilute: Your analyte concentration may be below the instrument's limit of detection. Prepare a more concentrated sample.
-
Too Concentrated: High concentrations can lead to ion suppression, especially in ESI. Dilute your sample and re-inject.
-
-
Incorrect Ionization Mode:
-
Ensure you are using the appropriate ionization mode for your analyte and mobile phase. For the dicarboxylic acid, negative ESI is generally more sensitive. For the esters, positive ESI is typically used.
-
-
Instrument Not Tuned or Calibrated:
-
Regular tuning and calibration are essential for optimal performance. Follow your instrument manufacturer's protocol to tune and calibrate the mass spectrometer.[11]
-
-
Leaks in the System:
-
Air leaks can significantly reduce sensitivity. Check all fittings and connections for leaks using an electronic leak detector.[12]
-
Issue 2: High Background Noise or "Messy" Spectrum
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents:
-
Use only high-purity, LC-MS grade solvents and fresh reagents. Contaminants like plasticizers (e.g., phthalates) or siloxanes from column bleed can create significant background noise.
-
-
Dirty Ion Source:
-
Over time, the ion source can become contaminated with non-volatile components from samples. This leads to high background and reduced sensitivity. A source cleaning is likely required.
-
-
Carryover from Previous Injections:
-
If a highly concentrated sample was run previously, you may be seeing carryover. Run several blank injections with a strong solvent to wash the system.
-
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Esters
-
Sample Dilution: Accurately weigh approximately 1-5 mg of your sample into a 2 mL autosampler vial.
-
Solvent Addition: Add 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or hexane). Ensure the solvent is compatible with your GC column.
-
Mixing: Cap the vial and vortex thoroughly for 30 seconds to ensure complete dissolution.
-
Filtering (Optional): If your sample contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
Protocol 2: Workflow for Troubleshooting Unexpected ESI Adducts
Caption: Troubleshooting workflow for ESI adducts.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Diethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C13H18O4 | CID 250483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, diethyl ester [webbook.nist.gov]
- 6. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Stereoselective Synthesis of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the control of stereoselectivity in this classic Diels-Alder reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers formed in this reaction?
The Diels-Alder reaction between cyclopentadiene (a diene) and dimethyl acetylenedicarboxylate (DMAD, a dienophile) primarily yields two stereoisomeric products: the endo and exo adducts of this compound. These isomers are diastereomers and possess different physical and chemical properties, which allows for their separation.[1]
Q2: What is the fundamental difference between the endo and exo products?
The terms endo and exo describe the relative stereochemistry of the substituent groups on the bicyclic ring system.
-
Endo isomer: The ester groups (-CO₂Me) are oriented on the same side as the longer bridge of the bicyclic system (the C=C double bond).
-
Exo isomer: The ester groups are oriented on the opposite side of the longer bridge.
Under standard conditions, the endo product is typically the major product due to favorable secondary orbital interactions between the developing π-system of the diene and the dienophile in the transition state. This is often referred to as the "Alder-endo rule".
Q3: How can I control the ratio of endo to exo isomers?
Stereoselectivity is primarily controlled by the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Favors Endo): Achieved at lower reaction temperatures. The endo product is formed faster due to a lower activation energy transition state, stabilized by secondary orbital interactions.
-
Thermodynamic Control (Favors Exo): Achieved at higher reaction temperatures. The exo isomer is sterically less hindered and therefore more stable. Higher temperatures provide enough energy to overcome the activation barrier for the reverse (retro-Diels-Alder) reaction, allowing the system to equilibrate to the most stable thermodynamic product.[2]
Q4: What is the role of a Lewis acid catalyst in this synthesis?
Lewis acids are frequently used to catalyze Diels-Alder reactions.[3] They coordinate to one of the carbonyl oxygens of the dienophile (DMAD), which has two significant effects:
-
Rate Acceleration: The Lewis acid withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction.[3][4][5]
-
Enhanced Stereoselectivity: Lewis acids typically increase the preference for the endo product.[4] The catalyzed reaction often proceeds at lower temperatures, further favoring kinetic control. However, the choice of Lewis acid is critical; bulky Lewis acids can sterically hinder the endo approach and may favor the exo product.[6][7]
Q5: Why must dicyclopentadiene be "cracked" before use?
Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form its dimer, dicyclopentadiene. This dimer is not an active diene for the desired reaction. To generate the reactive cyclopentadiene monomer, the dimer must be heated in a process called "cracking." This is a retro-Diels-Alder reaction that breaks the dimer back into two molecules of cyclopentadiene.[8][9] The freshly distilled monomer must be used immediately and kept cold to prevent re-dimerization.[8][9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Diene: Cyclopentadiene has re-dimerized. | 1. Ensure you are using freshly cracked dicyclopentadiene. Distill dicyclopentadiene and use the monomer immediately, keeping it in an ice bath.[8][9] |
| 2. Low Reaction Temperature: For uncatalyzed reactions, the temperature may be too low for a reasonable reaction rate. | 2. Gently warm the reaction mixture according to your protocol, but be mindful that higher temperatures will begin to favor the exo product.[2] | |
| 3. Impure Reagents: Moisture or impurities in the solvent or dienophile can inhibit the reaction. | 3. Use anhydrous solvents and ensure the purity of your dimethyl acetylenedicarboxylate. | |
| Incorrect Endo/Exo Ratio | 1. Reaction Temperature Too High: You are observing the thermodynamically favored exo product instead of the kinetic endo product. | 1. Run the reaction at a lower temperature (e.g., in an ice bath) to favor the kinetically controlled endo adduct. |
| 2. Reaction Time Too Long at Elevated Temperature: The reaction has reached thermodynamic equilibrium. | 2. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the dienophile is consumed, before significant equilibration to the exo product can occur. | |
| 3. Incorrect Lewis Acid Catalyst: The chosen Lewis acid may sterically favor the exo transition state. | 3. To enhance endo selectivity, use a less bulky Lewis acid like AlCl₃ or SnCl₄.[4][5][7] For exo selectivity, a bulky catalyst like B(C₆F₅)₃ can be effective.[6][7] | |
| Difficulty in Separating Isomers | 1. Similar Polarity: The endo and exo isomers can have very similar Rf values in thin-layer chromatography (TLC). | 1. Column Chromatography: Use a long column with a high-efficiency silica gel. Test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to maximize separation. |
| 2. Co-crystallization: The isomers may crystallize together from solution. | 2. Recrystallization: Attempt fractional crystallization using different solvent systems. This may require multiple recrystallization steps. | |
| 3. Alternative Methods: If physical separation is challenging. | 3. Consider chemical separation methods. One approach involves the selective monohydrolysis of the diesters, as the reactivity of the endo and exo ester groups can differ, followed by re-esterification after separation.[10][11] |
Visualized Reaction Pathways and Control Logic
The following diagrams illustrate the reaction mechanism and the decision-making process for controlling stereoselectivity.
Caption: Decision workflow for targeting either the endo or exo isomer.
Experimental Protocols
Safety First: Cyclopentadiene is volatile and has a low boiling point. Dicyclopentadiene cracking should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Kinetically Controlled Synthesis of the Endo Adduct
This protocol is designed to favor the formation of the endo isomer.
-
Preparation of Cyclopentadiene:
-
Set up a fractional distillation apparatus. The distilling flask should contain ~20 mL of dicyclopentadiene and a few boiling chips.
-
Gently heat the dicyclopentadiene to its boiling point (~170 °C). The dimer will "crack" into the monomer.
-
Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiving flask cooled in an ice bath. [8][9]You will need approximately 3.3 g (4.1 mL) of the monomer. Use it immediately.
-
-
Diels-Alder Reaction:
-
In a 50 mL round-bottom flask, dissolve 10.0 g of dimethyl acetylenedicarboxylate (DMAD) in 20 mL of a suitable solvent like ethyl acetate.
-
Cool the solution in an ice bath.
-
While stirring, add the freshly distilled cyclopentadiene dropwise to the DMAD solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting oil is a mixture of endo and exo isomers. Analyze the ratio using ¹H NMR or GC-MS.
-
Purify the product via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the isomers.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis for Enhanced Endo Selectivity
This protocol uses a Lewis acid to accelerate the reaction and enhance the preference for the endo product.
-
Preparation of Cyclopentadiene:
-
Prepare ~3.3 g of fresh cyclopentadiene monomer as described in Protocol 1.
-
-
Diels-Alder Reaction:
-
In a flame-dried, 100 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g of DMAD in 40 mL of anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of a Lewis acid solution (e.g., AlCl₃, 1.0 M in hexanes). Stir for 15 minutes.
-
Add the freshly prepared cyclopentadiene dropwise over 30 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography as described in Protocol 1.
-
References
-
Title: Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate Source: PMC - NIH URL: [Link]
-
Title: Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals | Request PDF Source: ResearchGate URL: [Link]
-
Title: CHEM-333: Lab experiment 11: The Diels-Alder Reaction Source: UMass Lowell URL: [Link]
-
Title: Lewis acid catalyst system for Diels–Alder reaction Source: Indian Academy of Sciences URL: [Link]
-
Title: How Lewis Acids Catalyze Diels–Alder Reactions Source: PMC - NIH URL: [Link]
-
Title: Chemistry 210 Experiment 9: Diels-Alder Cycloaddition Source: College of the Canyons URL: [Link]
-
Title: Diels-Alder Reaction Lab: Organic Chemistry I Source: Studylib URL: [Link]
-
Title: Modeling of Steric Control of Facial Stereoselectivity. Diels-Alder Cycloadditions of Unsymmetrically Substituted Cyclopentadien Source: ElectronicsAndBooks URL: [Link]
-
Title: New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates Source: ResearchGate URL: [Link]
-
Title: Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Source: Sciforum URL: [Link]
-
Title: The Diels-Alder Cycloaddition Reaction Source: Unknown URL: [Link]
-
Title: Origins of stereoselectivity in Diels-Alder cycloadditions catalyzed by chiral imidazolidinones Source: Pure and Applied Chemistry URL: [Link]
-
Title: Exo vs Endo Products In The Diels Alder: How To Tell Them Apart Source: Master Organic Chemistry URL: [Link]
-
Title: A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers Source: PubMed URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciforum.net [sciforum.net]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. The bicyclo[2.2.1]heptane (norbornene) framework is a rigid and versatile scaffold found in numerous biologically active compounds and polymer precursors. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the stereochemistry of substituted norbornene derivatives, which can exist as endo and exo isomers. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of the endo,endo, exo,exo, and endo,exo isomers of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, offering insights into the causal relationships between stereochemistry and spectral features. We will also compare these spectra with those of closely related analogs to provide a broader context for spectral interpretation.
The Significance of Stereochemistry in Bicyclo[2.2.1]heptane Systems
The rigid, bicyclic structure of the norbornene skeleton restricts conformational flexibility, leading to distinct spatial arrangements of substituents. The terms endo and exo describe the relative orientation of a substituent with respect to the six-membered ring of the bicyclic system. An exo substituent points away from the longer bridge, while an endo substituent points towards it. This seemingly subtle difference in stereochemistry can have a profound impact on a molecule's reactivity, biological activity, and material properties. Consequently, the ability to definitively assign the stereochemistry using NMR is a critical skill for any chemist working with these systems.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To obtain high-quality ¹H and ¹³C NMR spectra suitable for detailed analysis, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for these compounds and its well-defined residual solvent signal for referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
For unambiguous assignment of coupled protons, two-dimensional correlation spectroscopy (COSY) is highly recommended.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
To aid in the assignment of carbon signals based on the number of attached protons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.
-
-
Advanced 2D NMR (Optional but Recommended): For complete and unambiguous assignment, especially for the endo,exo isomer where symmetry is lower, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools. HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range (2-3 bond) correlations. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to definitively distinguish between endo and exo isomers through space correlations.
Visualizing the Molecular Scaffolds and Key NMR Interactions
The following diagrams illustrate the basic bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate structure and a conceptual workflow for NMR-based stereochemical assignment.
Caption: Workflow for stereochemical assignment using NMR.
¹H and ¹³C NMR Spectral Data and Interpretation
The key to distinguishing the isomers of this compound lies in the distinct chemical environments of the protons and carbons, which are dictated by their stereochemistry.
Exo,Exo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
In the exo,exo isomer, both methoxycarbonyl groups are oriented away from the double bond. This arrangement results in a C₂ᵥ symmetry for the molecule.
Table 1: ¹H and ¹³C NMR Data for exo,exo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1, 4 | 3.08 | m | 47.5 | |
| 2, 3 | 2.61 | d | 1.9 | 48.2 |
| 5, 6 | 6.25 | m | 136.5 | |
| 7 | 1.49 (syn), 2.10 (anti) | m, d | 9.3 (geminal) | 49.0 |
| OCH₃ | 3.65 | s | 51.8 | |
| C=O | 173.5 |
Note: Data is compiled from literature sources and may vary slightly depending on the solvent and spectrometer frequency.[1]
Interpretation:
-
Protons H-2 and H-3: These protons appear as a doublet at 2.61 ppm. The key diagnostic feature is their downfield shift compared to the endo isomer. This is due to the deshielding effect of the nearby double bond.
-
Bridgehead Protons H-1 and H-4: These appear as a multiplet around 3.08 ppm.
-
Olefinic Protons H-5 and H-6: These protons resonate as a multiplet at approximately 6.25 ppm.
-
Methylene Bridge Protons H-7: The two protons of the methylene bridge are diastereotopic. The syn proton (closer to the double bond) is shielded and appears at a higher field (around 1.49 ppm), while the anti proton is deshielded and appears at a lower field (around 2.10 ppm). The large geminal coupling constant of ~9.3 Hz is characteristic.
-
¹³C Spectrum: The symmetry of the molecule is reflected in the ¹³C NMR spectrum, which shows only six distinct signals. A notable feature is the chemical shift of the C-7 carbon, which is significantly downfield compared to the endo isomer due to steric compression.
Endo,Endo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
In the endo,endo isomer, both methoxycarbonyl groups are oriented towards the double bond. This isomer also possesses C₂ᵥ symmetry.
Table 2: ¹H and ¹³C NMR Data for endo,endo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1, 4 | 3.25 | m | 46.5 | |
| 2, 3 | 3.45 | m | 49.5 | |
| 5, 6 | 6.15 | m | 135.8 | |
| 7 | 1.60 (syn), 1.75 (anti) | m | 42.0 | |
| OCH₃ | 3.70 | s | 52.0 | |
| C=O | 172.5 |
Note: Data is compiled and estimated from literature trends for analogous endo-norbornene derivatives. Precise values may vary.
Interpretation:
-
Protons H-2 and H-3: These protons are shifted significantly downfield to around 3.45 ppm compared to the exo isomer. This is a key diagnostic feature and is attributed to the anisotropic effect of the nearby double bond.
-
Bridgehead Protons H-1 and H-4: These protons appear at approximately 3.25 ppm.
-
Olefinic Protons H-5 and H-6: These protons are found around 6.15 ppm.
-
Methylene Bridge Protons H-7: The chemical shift difference between the syn and anti protons is smaller than in the exo isomer.
-
¹³C Spectrum: The C-7 carbon is notably shielded (appears at a higher field) at around 42.0 ppm compared to the exo isomer. This is a reliable indicator for the endo stereochemistry.
Endo,Exo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
This isomer lacks the C₂ᵥ symmetry of the other two, and therefore, all the carbons and protons of the bicyclic framework are chemically non-equivalent. This results in a more complex NMR spectrum.
Table 3: Predicted ¹H and ¹³C NMR Data for endo,exo-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | ~3.15 | ~47.0 |
| 2 (endo) | ~3.40 | ~49.0 |
| 3 (exo) | ~2.70 | ~48.0 |
| 4 | ~3.20 | ~46.8 |
| 5 | ~6.20 | ~136.0 |
| 6 | ~6.18 | ~136.2 |
| 7 | ~1.55 (syn), ~1.90 (anti) | ~45.5 |
| OCH₃ (endo) | ~3.72 | ~52.1 |
| OCH₃ (exo) | ~3.68 | ~51.9 |
| C=O (endo) | ~173.0 | |
| C=O (exo) | ~172.8 |
Note: These are predicted values based on the data for the symmetric isomers and general trends in norbornene systems. The actual spectrum will show complex multiplicities.
Interpretation:
The lack of symmetry in the endo,exo isomer means that the ¹H NMR spectrum will display more complex multiplets for the skeletal protons. The ¹³C NMR spectrum will show eleven distinct signals (one for each carbon atom). The chemical shifts of the protons and carbons at positions 2 and 3 will be intermediate between the values observed for the exo,exo and endo,endo isomers, providing a clear signature for this mixed stereochemistry.
Comparative Analysis with Alternative Bicyclic Dicarboxylates
To further understand the spectral features, it is instructive to compare the data with that of related molecules.
Diethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Replacing the methyl esters with ethyl esters has a predictable effect on the NMR spectra.
-
¹H NMR: The sharp singlets of the methoxy groups are replaced by a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons). The chemical shifts of the bicyclic framework protons will be very similar to their dimethyl ester counterparts.
-
¹³C NMR: The ester carbonyl and the carbons of the bicyclic framework will have very similar chemical shifts. The ethyl group will introduce two new signals: one for the methylene carbon (~60-62 ppm) and one for the methyl carbon (~14-15 ppm).
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (Oxanorbornene) Derivatives
The introduction of an oxygen atom at the 7-position to form an oxanorbornene skeleton significantly alters the NMR spectra.
-
¹H NMR: The bridgehead protons (H-1 and H-4) are deshielded due to the electronegativity of the adjacent oxygen atom. The methylene bridge protons are absent and are replaced by methine protons (H-1 and H-4).
-
¹³C NMR: The C-1 and C-4 carbons are significantly deshielded, appearing in the range of 80-85 ppm. The C-7 carbon signal is absent.
Conclusion
The stereochemistry of this compound isomers can be unambiguously determined through a careful analysis of their ¹H and ¹³C NMR spectra. The key diagnostic features are:
-
The chemical shifts of the H-2 and H-3 protons, which are significantly downfield in the endo isomer compared to the exo isomer.
-
The chemical shift of the C-7 carbon, which is shielded (at a higher field) in the endo isomer and deshielded (at a lower field) in the exo isomer.
-
The complexity of the spectra, with the endo,exo isomer showing a greater number of distinct signals due to its lack of symmetry.
By understanding these fundamental relationships between structure and spectral data, and by comparing with related compounds, researchers can confidently assign the stereochemistry of these and other substituted norbornene derivatives, a crucial step in the advancement of their research.
References
A Senior Application Scientist's Guide to the Characterization of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Polymers: An FTIR-Centric Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel polymeric materials, a thorough understanding of their structural integrity is paramount. Polymers derived from dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a strained cyclic olefin, are of growing interest due to their unique properties imparted by the rigid bicyclic backbone. This guide provides an in-depth technical comparison of analytical techniques for the characterization of these polymers, with a primary focus on Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices, present validating protocols, and offer a comparative analysis with alternative methodologies, grounding our discussion in authoritative sources.
The Polymerization Pathway: A Foundation for Analysis
The primary route to synthesizing polymers from this compound is through Ring-Opening Metathesis Polymerization (ROMP). This powerful technique utilizes catalysts, typically ruthenium-based Grubbs catalysts, to cleave the strained double bond within the norbornene moiety and stitch the monomers together into a polymer chain.[1] The resulting polymer possesses a unique microstructure with double bonds distributed along its backbone, a feature readily amenable to spectroscopic investigation.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.
FTIR Spectroscopy: A First Line of Inquiry
FTIR spectroscopy is an indispensable tool for the rapid and non-destructive analysis of polymeric materials.[2][3] It provides a molecular fingerprint, revealing the presence of specific functional groups and changes in chemical bonding that occur during polymerization.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for polymer films and solids as it requires minimal to no sample preparation.[2][4][5]
-
Instrument Setup: Utilize an FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the polymer sample directly onto the ATR crystal. Apply consistent pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum to obtain a clean, interpretable trace.
Interpreting the Spectra: A Tale of Two Molecules
Expected Spectral Changes Upon Polymerization:
| Vibrational Mode | Wavenumber (cm⁻¹) (Monomer) | Wavenumber (cm⁻¹) (Polymer) | Interpretation |
| =C-H stretch (norbornene) | ~3060 | Absent or significantly diminished | Disappearance of the strained C=C bond in the bicyclic ring. |
| C=C stretch (norbornene) | ~1570 | Absent or significantly diminished | Confirmation of ring-opening. |
| C-H stretch (aliphatic) | ~2850-3000 | ~2850-3000 | Remains present in the polymer backbone. |
| C=O stretch (ester) | ~1740 | ~1740 | The ester functional groups remain intact. |
| C-O stretch (ester) | ~1200-1250 | ~1200-1250 | The ester functional groups remain intact. |
| trans-C=C-H out-of-plane bend | Not present | ~970 | Appearance of the new double bond in the polymer backbone, characteristic of ROMP.[8] |
The most critical observation is the disappearance of the vibrational bands associated with the strained double bond of the norbornene monomer and the concurrent appearance of a new band around 970 cm⁻¹, which is characteristic of the trans-vinylene group in the polymer backbone formed via ROMP.[8] The strong carbonyl (C=O) and carbon-oxygen (C-O) stretching bands of the dimethyl ester groups are expected to remain largely unchanged, confirming their stability during the polymerization process.
A Comparative Guide to Polymer Characterization Techniques
While FTIR provides invaluable qualitative and semi-quantitative information, a comprehensive understanding of the polymer's properties necessitates a multi-technique approach.[2][7]
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Chiral poly(aza-norbornene) derivatives with tunable tacticity and living ROMP capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. For researchers, scientists, and professionals in drug development, a comprehensive understanding of fragmentation patterns is paramount for the confident identification and characterization of novel compounds. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a Diels-Alder adduct of significant interest in organic synthesis.
Through a detailed examination of its fragmentation pathways, we will not only interpret the mass spectrum of this target molecule but also draw a critical comparison with its close analog, diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This comparative approach, grounded in experimental data, will highlight the subtle yet significant influence of alkyl ester groups on the fragmentation process, offering valuable insights for the analysis of related bicyclic systems.
The Foundational Logic of Fragmentation: A Tale of Two Pathways
The fragmentation of this compound under electron ionization is primarily governed by the inherent structural features of the molecule: the strained bicyclic framework and the two ester functionalities. The initial ionization event, the removal of an electron, generates a molecular ion (M⁺˙) which is energetically unstable and prone to dissociation. The subsequent fragmentation cascades are largely dictated by the drive to form more stable cationic and radical species.
A pivotal and characteristic fragmentation pathway for bicyclo[2.2.1]heptene systems is the retro-Diels-Alder (rDA) reaction .[1][2] This process involves the concerted cleavage of two sigma bonds, leading to the formation of a diene and a dienophile, which are the original reactants of the Diels-Alder synthesis. In the case of this compound, the rDA reaction is expected to yield cyclopentadiene and dimethyl maleate.
Beyond the rDA pathway, fragmentation of the ester groups provides another set of characteristic ions. Esters are known to undergo α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements, although the latter is less likely in this rigid bicyclic system. The loss of alkoxy radicals (•OCH₃) or carbomethoxy radicals (•COOCH₃) are common fragmentation routes for methyl esters.[3]
Deciphering the Mass Spectrum of this compound
The electron ionization mass spectrum of this compound (molecular weight: 210.23 g/mol ) exhibits a series of characteristic peaks that can be rationalized by the fragmentation mechanisms discussed above. The key experimental data is sourced from the NIST Mass Spectrometry Data Center.[4]
Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 210 | [C₁₁H₁₄O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 179 | [M - •OCH₃]⁺ | Loss of a methoxy radical |
| 151 | [M - •COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 144 | [C₆H₈O₄]⁺˙ | Dimethyl maleate radical cation (from rDA) |
| 113 | [C₆H₅O₂]⁺ | Loss of •OCH₃ from dimethyl maleate ion |
| 66 | [C₅H₆]⁺˙ | Cyclopentadiene radical cation (from rDA) |
The presence of the molecular ion at m/z 210 confirms the molecular weight of the compound. The ion at m/z 66 is a strong indicator of the retro-Diels-Alder reaction, corresponding to the cyclopentadiene radical cation.[5] The peak at m/z 144 is attributed to the other product of the rDA reaction, the dimethyl maleate radical cation.[6][7] Further fragmentation of the dimethyl maleate ion through the loss of a methoxy radical leads to the ion at m/z 113. The ions at m/z 179 and 151 arise from the direct fragmentation of the molecular ion via the loss of a methoxy radical and a carbomethoxy radical, respectively.
Figure 1: Proposed fragmentation pathways of this compound.
A Comparative Analysis: The Diethyl Ester Analogue
To better understand the influence of the ester group on fragmentation, we now turn our attention to diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (molecular weight: 238.28 g/mol ).[8]
Table 2: Key Fragment Ions in the EI Mass Spectrum of Diethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 238 | [C₁₃H₁₈O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 193 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical |
| 172 | [C₈H₁₂O₄]⁺˙ | Diethyl maleate radical cation (from rDA) |
| 165 | [M - •COOC₂H₅]⁺ | Loss of a carboethoxy radical |
| 127 | [C₇H₇O₂]⁺ | Loss of •OC₂H₅ from diethyl maleate ion |
| 66 | [C₅H₆]⁺˙ | Cyclopentadiene radical cation (from rDA) |
Similar to its dimethyl counterpart, the diethyl ester undergoes a retro-Diels-Alder reaction, yielding the cyclopentadiene radical cation at m/z 66 and the diethyl maleate radical cation at m/z 172. The fragmentation of the ester groups also follows a predictable pattern, with the loss of an ethoxy radical (m/z 193) and a carboethoxy radical (m/z 165). The ion at m/z 127 is analogous to the m/z 113 peak in the dimethyl ester spectrum, arising from the loss of an ethoxy radical from the diethyl maleate ion.
The primary difference in the fragmentation patterns lies in the mass of the fragments containing the ester groups. The shift in m/z values for the molecular ion and the ester-containing fragments directly corresponds to the difference in mass between a methyl and an ethyl group (14 Da). This predictable shift is a powerful tool for identifying the nature of the alkyl ester in unknown bicyclic dicarboxylates.
Experimental Protocol: Acquiring the Mass Spectrum
The following provides a generalized, step-by-step methodology for obtaining the electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) system.
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: Set to a temperature of 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Maintain 280 °C for 5 minutes.
-
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution into the GC-MS.
-
Acquire the mass spectrum of the chromatographic peak corresponding to the analyte.
-
Process the data to obtain a background-subtracted mass spectrum.
-
Identify the molecular ion and major fragment ions.
Figure 2: A generalized workflow for GC-MS analysis.
Conclusion: From Fragments to Function
The mass spectrometry fragmentation pattern of this compound is a textbook example of how fundamental principles of physical organic chemistry, such as the retro-Diels-Alder reaction and ester fragmentation, can be applied to elucidate molecular structure. By comparing its fragmentation to that of its diethyl analog, we gain a deeper appreciation for the predictable and rational nature of mass spectral fragmentation. This knowledge is not merely academic; it is a practical and powerful asset for any scientist engaged in the synthesis, identification, and characterization of organic molecules. The ability to confidently interpret these molecular fingerprints is a cornerstone of modern chemical research and development.
References
-
PubChem. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. [Link]
-
Doc Brown's Chemistry. Mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis. [Link]
-
PubChem. Dimethyl bicyclo(2.2.1)heptane-2,3-dicarboxylate. [Link]
-
PubChem. Diethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. [Link]
-
PubChem. Dimethyl maleate. [Link]
-
NIST. Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Journal of Organic Chemistry. Mass spectra of dimethyl fumarate and maleate. [Link]
-
YouTube. Mass Spectrometry of Cycloalkanes. [Link]
-
Arkivoc. Mass spectrometric fragmentation of di-, tri-, and hexaquinane-fused dimethyl muconates induced by single and double electron i. [Link]
-
SpectraBase. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 5,6-bis[(trimethylsilyl)oxy]-, diethyl ester, (2-endo,3-exo)-. [Link]
-
NIST. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
PubMed. Density functional study of the retrocyclization of norbornadiene and norbornene catalyzed by Fe(+). [Link]
-
Royal Society of Chemistry. Retro-Diels–Alder decomposition of norbornadiene mediated by a cationic magnesium complex. [Link]
Sources
- 1. Density functional study of the retrocyclization of norbornadiene and norbornene catalyzed by Fe(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retro-Diels–Alder decomposition of norbornadiene mediated by a cationic magnesium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Dimethyl maleate | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C13H18O4 | CID 250483 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate and Other Norbornene Monomers in Ring-Opening Metathesis Polymerization
For researchers, scientists, and drug development professionals venturing into polymer synthesis, particularly through Ring-Opening Metathesis Polymerization (ROMP), the choice of monomer is a critical determinant of the final polymer's properties and the efficiency of the polymerization process. Norbornene-based monomers are a versatile class of compounds, prized for their high ring strain which provides a strong thermodynamic driving force for polymerization.[1][2][3] Among these, dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate stands out as a functionalized monomer capable of imparting specific chemical characteristics to the resulting polymer. This guide provides an in-depth comparison of its reactivity with other common norbornene monomers, supported by experimental insights to inform your research and development efforts.
Introduction to Norbornene Monomers in ROMP
Norbornene and its derivatives are widely employed in ROMP due to their strained bicyclic structure.[1][2][3] This strain is readily relieved through the ring-opening process catalyzed by transition metal complexes, most notably Grubbs' and Schrock's catalysts.[4][5] The functional groups appended to the norbornene scaffold play a crucial role in not only defining the properties of the resulting polymer but also in modulating the reactivity of the monomer itself.
This compound, a diester-functionalized norbornene, is of particular interest for applications requiring polymers with tailored polarity, adhesion, or post-polymerization modification capabilities. Understanding its reactivity in comparison to other norbornene monomers is essential for designing efficient polymerization protocols and achieving desired polymer architectures.
Factors Influencing Norbornene Monomer Reactivity
The reactivity of a norbornene monomer in ROMP is not a monolithic property but is influenced by a combination of electronic and steric factors. Key among these are:
-
Stereochemistry (Endo vs. Exo): The orientation of substituents on the norbornene ring has a profound impact on reactivity. Exo isomers, where the substituent points away from the double bond, are generally more reactive in ROMP than their endo counterparts.[2][6][7][8][9] This is attributed to the reduced steric hindrance on the exo face, allowing for easier coordination of the bulky metathesis catalyst to the double bond.[6]
-
Nature of Substituents: The electronic properties of the functional groups can influence the electron density of the double bond and its interaction with the catalyst. Furthermore, bulky substituents can introduce steric hindrance, slowing down the polymerization rate.[2][3][10]
-
Catalyst Selection: The choice of catalyst is paramount. Later-generation Grubbs' catalysts, for instance, exhibit higher activity and greater tolerance to a wider range of functional groups compared to earlier generations.[4][5] The third-generation Grubbs' catalyst, in particular, is known for its enhanced reactivity and ability to promote living polymerizations.[4][5]
Comparative Reactivity Analysis
To provide a clear comparison, the following table summarizes the relative reactivity of this compound (as both exo and endo isomers) with other representative norbornene monomers. The reactivity is qualitatively ranked based on typical polymerization rates observed under similar conditions with a standard Grubbs' catalyst.
| Monomer | Structure | Key Features | Relative Reactivity in ROMP |
| Norbornene | bicyclo[2.2.1]hept-2-ene | Unsubstituted, high ring strain. | Very High |
| exo-Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Ester functionalities, exo stereochemistry. | High | |
| endo-Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Ester functionalities, endo stereochemistry. | Moderate to Low | |
| 5-Norbornene-2-carboxylic acid | Carboxylic acid group, typically a mix of endo/exo. | Moderate (catalyst dependent) | |
| Dicyclopentadiene (DCPD) | Contains a norbornene-like strained double bond. | High (exo isomer is more reactive)[9] | |
| 7-Oxanorbornene derivatives | Oxygen atom in the bridge, alters ring strain and electronics. | Variable (reactivity can be higher for endo isomers in some cases)[11] |
Key Insights from the Comparison:
-
The unsubstituted norbornene exhibits the highest reactivity due to the absence of steric hindrance and electronic deactivation.
-
As expected, the exo isomer of this compound is significantly more reactive than its endo counterpart.[12] This highlights the critical role of stereochemistry in monomer design and selection.
-
The presence of the ester groups in this compound can modulate the polymerization kinetics. While these polar groups are generally well-tolerated by modern Grubbs' catalysts, they can sometimes coordinate to the metal center, potentially influencing the rate of polymerization.[13][14]
-
Monomers with protic groups like carboxylic acids can be more challenging to polymerize and may require catalyst protection or the use of more robust catalyst systems. The acidity of the carboxylic acid can lead to catalyst deactivation.[4][5]
Experimental Protocol: A Representative ROMP of exo-Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
This section provides a detailed, step-by-step methodology for the ROMP of the more reactive exo isomer of this compound using a third-generation Grubbs' catalyst. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Materials:
-
exo-Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (monomer)
-
Grubbs' Third Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for polymer precipitation)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, accurately weigh the desired amount of exo-dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate and dissolve it in the anhydrous, degassed solvent to achieve the target monomer concentration (e.g., 0.1-1.0 M). In a separate vial, prepare a stock solution of the Grubbs' third-generation catalyst in the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Rationale: Maintaining an inert atmosphere is crucial to prevent the deactivation of the air- and moisture-sensitive Grubbs' catalyst. Using anhydrous and degassed solvents minimizes potential side reactions and ensures the living nature of the polymerization.
-
-
Polymerization Initiation: Rapidly inject the required volume of the catalyst stock solution into the vigorously stirring monomer solution at the desired reaction temperature (typically room temperature).
-
Rationale: A rapid and efficient mixing of the catalyst and monomer ensures a synchronous initiation of polymerization, leading to a polymer with a narrow molecular weight distribution.
-
-
Polymerization Progression: Allow the reaction to proceed for the desired time. The polymerization of reactive exo-norbornene derivatives is often rapid, and high conversions can be achieved within minutes to an hour. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Rationale: The reaction time is a critical parameter that influences the monomer conversion and the final molecular weight of the polymer.
-
-
Quenching: To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for an additional 15-20 minutes.
-
Rationale: Ethyl vinyl ether is a highly reactive olefin that effectively reacts with the active ruthenium carbene species at the end of the growing polymer chain, forming a stable Fischer carbene and thus terminating the polymerization.
-
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The polymer will typically precipitate as a solid.
-
Rationale: The polymer is soluble in the reaction solvent (e.g., dichloromethane) but insoluble in methanol. This difference in solubility allows for the efficient separation of the polymer from the unreacted monomer, catalyst residues, and other soluble impurities.
-
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Rationale: Thorough washing removes any remaining impurities, and drying under vacuum removes residual solvents to yield the pure polymer.
-
Visualizing the Process
Experimental Workflow:
Caption: Experimental workflow for the ROMP of a norbornene monomer.
ROMP Mechanism:
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Conclusion
The reactivity of this compound in ROMP is a nuanced interplay of stereochemistry and the electronic nature of its ester functionalities. The exo isomer exhibits significantly higher reactivity compared to the endo isomer, a crucial consideration for efficient polymer synthesis. When compared to other norbornene monomers, its reactivity is generally high, though slightly attenuated relative to the parent unsubstituted norbornene. By carefully selecting the appropriate isomer and a robust catalyst system, such as a third-generation Grubbs' catalyst, researchers can effectively polymerize this functional monomer to create well-defined polymers with tailored properties for a wide array of applications, from advanced materials to drug delivery systems. This guide provides the foundational knowledge and a practical experimental framework to empower scientists in their pursuit of novel polymeric materials.
References
- Grubbs, R. H. (2003).
- Ivin, K. J., & Mol, J. C. (1997).
-
Rule, J. D., & Moore, J. S. (2002). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Macromolecules, 35(21), 7878–7882. [Link]
- Bielawski, C. W., & Grubbs, R. H. (2007). Living Ring-Opening Metathesis Polymerization. Progress in Polymer Science, 32(1), 1-29.
-
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. [Link]
-
Schrock, R. R. (1990). Living Ring-Opening Metathesis Polymerization Catalyzed by Well-Characterized Transition-Metal Alkylidene Complexes. Accounts of Chemical Research, 23(5), 158-165. [Link]
- Love, J. A., Morgan, J. P., Trnka, T. M., & Grubbs, R. H. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile.
-
Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(27), 6543-6554. [Link]
-
Flook, M. M., & Kiessling, L. L. (2012). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. Journal of the American Chemical Society, 134(11), 5196-5199. [Link]
-
Walsh, D. J., & O'Reilly, R. K. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society, 141(44), 17918-17925. [Link]
-
Opris, D. M., et al. (2021). Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications. Materials Advances, 2(24), 7935-7944. [Link]
-
Byers, J. D., & Tew, G. N. (2016). N-Amino Norbornene Imides as Scalable Monomers for Living Ring-Opening Metathesis Polymerization. ACS Macro Letters, 5(3), 350-354. [Link]
- Delaude, L., & Noels, A. F. (2005). Metathesis. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
- Binder, J. B., & Raines, R. T. (2009). Olefin Metathesis for Chemical Biology. Current Opinion in Chemical Biology, 13(5-6), 702-709.
- Leitgeb, A., Wappel, J., & Slugovc, C. (2010). The ROMP toolbox upgraded. Polymer, 51(14), 2927-2946.
- Hartwig, J. F. (2010).
Sources
- 1. RSC - Page load error [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
In the realm of synthetic organic chemistry, particularly in the development of novel molecular entities for pharmaceuticals and materials science, the synthesis of a target compound is but the first milestone. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. This guide provides a comprehensive comparison of analytical methodologies for ascertaining the purity of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a common adduct of the Diels-Alder reaction. We will delve into the practical applications and limitations of various techniques, supported by experimental data and protocols, to empower researchers with the knowledge to select the most appropriate validation strategy.
The Synthetic Context: A Diels-Alder Cycloaddition
This compound is classically synthesized via a [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and dimethyl acetylenedicarboxylate (the dienophile).[1][2] This reaction is highly valued for its stereospecificity and high yields.[3] Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene, through a retro-Diels-Alder reaction.[3][4]
The primary impurities in this synthesis can arise from several sources:
-
Unreacted Starting Materials: Residual cyclopentadiene, dicyclopentadiene, or dimethyl acetylenedicarboxylate.
-
Side Products: Potential polymerization of cyclopentadiene or other unintended side reactions.
-
Stereoisomers: The Diels-Alder reaction between cyclopentadiene and a substituted dienophile can potentially lead to endo and exo isomers, although the endo product is often favored under kinetic control.[5]
A robust purity validation workflow is therefore not merely a formality but a necessity to ensure that the downstream applications of the synthesized compound are based on a well-characterized material.
Figure 1: Workflow for the synthesis and purity validation of this compound.
A Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity validation is dictated by the desired level of accuracy, the nature of potential impurities, and the available instrumentation. A multi-pronged approach, employing both chromatographic and spectroscopic methods, is often the most rigorous.
Chromatographic Methods: The Power of Separation
Chromatography separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6][7]
-
Thin-Layer Chromatography (TLC): This is an indispensable tool for rapid, qualitative analysis. It is primarily used to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. The presence of multiple spots in the product lane at the end of the reaction indicates the presence of impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds.[9] The sample is vaporized and passed through a column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound. For this compound, GC-MS is highly effective in detecting volatile impurities such as residual cyclopentadiene.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile compounds and offers high resolution and sensitivity.[9] It can be used for both qualitative and quantitative purity assessment. By using a suitable standard, the exact percentage purity of the synthesized compound can be determined.
Spectroscopic Methods: A Window into Molecular Structure
Spectroscopic techniques provide information about the molecular structure of a compound, which can be used to confirm its identity and detect the presence of impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic compounds.[7][9] The NMR spectrum provides a unique fingerprint of the molecule. Impurities will give rise to extraneous peaks in the spectrum. Furthermore, quantitative NMR (qNMR) can be employed for a highly accurate determination of purity without the need for a reference standard of the analyte itself.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule.[9] For this compound, one would expect to see characteristic peaks for the C=O of the ester groups and the C=C of the alkene.[11] While not as effective as NMR for detecting minor impurities, it is a quick and simple method to confirm the presence of the key functional groups of the desired product.
Physical Property Measurement: The Classic Approach
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point.[6][12] The presence of impurities will typically cause the melting point to be depressed and to occur over a wider range.[12] This is a simple and inexpensive method for a preliminary assessment of purity.
Experimental Protocols
TLC Analysis
-
Prepare a TLC plate (silica gel).
-
Spot the plate with the crude reaction mixture, and for comparison, the starting materials (if available).
-
Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
The presence of a single spot for the product, with a different Rf value from the starting materials, suggests a relatively pure compound.
GC-MS Analysis
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate).[13]
-
Inject a small volume of the solution into the GC-MS instrument.
-
The instrument will separate the components of the mixture and provide a chromatogram showing the retention time of each component and a mass spectrum for each peak.
-
Compare the obtained mass spectrum of the main peak with a database or literature data to confirm the identity of the product.[14]
-
Minor peaks in the chromatogram represent impurities.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the characteristic peaks of this compound and the absence of significant impurity peaks.
Data Summary and Comparison
| Technique | Information Provided | Advantages | Limitations |
| TLC | Qualitative assessment of purity, reaction monitoring. | Simple, rapid, inexpensive. | Not quantitative, low resolution. |
| GC-MS | Separation and identification of volatile components. | High sensitivity and specificity for volatile impurities. | Not suitable for non-volatile compounds, requires specialized equipment. |
| HPLC | Quantitative purity assessment. | High resolution, quantitative, applicable to a wide range of compounds. | More complex than TLC, requires specialized equipment. |
| NMR | Detailed structural information, identification of impurities. | Highly specific, can be quantitative (qNMR). | Requires specialized equipment and expertise for interpretation. |
| FTIR | Presence of functional groups. | Rapid, non-destructive. | Not very sensitive to small amounts of impurities, provides limited structural information. |
| Melting Point | Indication of purity based on melting range. | Simple, inexpensive. | Only applicable to solids, not very specific. |
Conclusion
The validation of purity for synthesized this compound is a critical step that should not be overlooked. A combination of techniques provides the most comprehensive and reliable assessment. For routine analysis, TLC and melting point can offer a quick check. However, for rigorous characterization, especially in the context of drug development and materials science, a combination of high-resolution chromatography (GC-MS or HPLC) and spectroscopy (NMR) is essential. By understanding the strengths and weaknesses of each method, researchers can confidently report the purity of their synthesized compounds and ensure the reliability of their subsequent studies.
References
-
TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]
-
Sciforum. Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Available from: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structure of Dimethyl7-oxabicyclo[2.2.1]hept-5-ene exo , exo -2,3-dicarboxylate | Request PDF. Available from: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
-
ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]
-
PubChem. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. Available from: [Link]
-
PrepChem.com. Preparation of allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imide.. Available from: [Link]
-
NIST. Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate. Available from: [Link]
-
Supporting Information for The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Available from: [Link]
-
ACS Publications. Regioselective catalytic transfer hydrogenation of dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, dimethyl bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate, and related compounds over palladium on carbon | The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. Available from: [Link]
-
EPA. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester - Substance Details. Available from: [Link]
-
Sciforum. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Available from: [Link]
-
Supporting Information for Relating Norbornene Composition-to-Reactivity for Thiol-Ene Photopolymerizations and 3D Printing. Available from: [Link]
-
Master Organic Chemistry. Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Available from: [Link]
-
Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. Available from: [Link]
-
Theochem @ Mercer University. THE DIELS-‐ALDER REACTION. Available from: [Link]
-
The Diels-Alder Reaction. Available from: [Link]
-
Scholars Research Library. GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Available from: [Link]
-
Cheméo. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, diethyl ester (CAS 5883-33-0). Available from: [Link]
-
Der Pharma Chemica. PCHHAX GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Available from: [Link]
Sources
- 1. Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid|CAS 15872-28-3 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. The Diels-Alder Reaction [cs.gordon.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. moravek.com [moravek.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Polymers Derived from Bicyclo[2.2.1]hept-5-ene Dicarboxylates: Synthesis, Properties, and Performance
For researchers, scientists, and professionals in drug development, the selection of a polymeric backbone is a critical decision that dictates the ultimate performance and applicability of the resulting material. Among the vast array of polymerizable scaffolds, those derived from the bicyclo[2.2.1]hept-5-ene (norbornene) framework have garnered significant attention. Their unique strained ring system readily undergoes Ring-Opening Metathesis Polymerization (ROMP), offering exceptional control over polymer molecular weight, dispersity, and architecture.[1] This guide provides an in-depth performance comparison of polymers synthesized from various bicyclo[2.2.1]hept-5-ene dicarboxylate monomers, offering insights into how subtle changes in monomer structure influence the final properties of the polymer.
This analysis is grounded in experimental data from peer-reviewed literature, focusing on key performance indicators such as thermal stability, mechanical properties, and solubility. We will delve into the causality behind experimental choices and provide detailed protocols to ensure the reproducibility of the presented findings.
The Influence of Monomer Structure on Polymer Properties
The bicyclo[2.2.1]hept-5-ene dicarboxylate monomer provides a versatile platform for tailoring polymer properties. The stereochemistry of the dicarboxylate groups (endo vs. exo), the nature of the ester substituents, and the presence of heteroatoms within the bicyclic ring all play a crucial role in determining the final characteristics of the polymer.
Stereochemistry: A Tale of Two Isomers
The Diels-Alder reaction used to synthesize many norbornene-based monomers often yields a mixture of endo and exo stereoisomers.[2] While the exo isomer is generally more thermodynamically stable, the kinetic product is often the endo isomer.[3] This stereochemical difference has a profound impact on polymerization kinetics and the resulting polymer's properties. For instance, poly(norbornene endo-dicarboximide)s have been shown to exhibit significantly higher glass transition temperatures (Tg) by approximately 60°C compared to their exo counterparts.[2] This is attributed to the greater steric hindrance of the endo substituents, which restricts segmental motion in the polymer backbone.
Comparative Performance Data
To facilitate a clear comparison, the following table summarizes key performance data for polymers derived from different bicyclo[2.2.1]hept-5-ene dicarboxylate and related monomers. It is important to note that direct comparisons should be made with caution, as polymerization conditions and characterization methods can vary between studies.
| Monomer | Polymerization Method | Catalyst | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Key Findings & Applications |
| Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | ROMP | Grubbs 3rd Gen. | - | 1.05 | 71 | Excellent film-forming properties.[4] |
| Di(2-nitrobenzyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | ROMP | Grubbs 3rd Gen. | - | 1.04 | 58 | Photosensitive polymer for surface property modulation.[4] |
| endo,exo-Diphenyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate copolymer | ROMP | Grubbs 1st or 3rd Gen. | - | 1.08 | 80 | High thermal stability.[4] |
| Carbazole-functionalized norbornene-dicarboximide | ROMP | Grubbs 3rd Gen. | 26,800 | 1.11 | 117 | Potential for use in organic light-emitting diodes (OLEDs).[1] |
| N-4-(Trifluoromethylsulfonyl)phenyl-norbornene-5,6-dicarboximide | ROMP | Grubbs 2nd Gen. | - | - | - | High gas permeability for membrane applications.[5] |
| Thiol-functionalized norbornene dicarboximides | ROMP | - | - | - | - | Effective for heavy metal adsorption from aqueous solutions.[6] |
Experimental Protocols
To ensure scientific integrity and enable the reproduction of these findings, detailed experimental methodologies for the synthesis and characterization of these polymers are provided below.
General Synthesis of Polynorbornene Dicarboxylates via ROMP
The following is a generalized procedure for the ring-opening metathesis polymerization of a bicyclo[2.2.1]hept-5-ene dicarboxylate monomer using a Grubbs-type catalyst.
Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).
Materials:
-
Bicyclo[2.2.1]hept-5-ene dicarboxylate monomer
-
Grubbs catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF)
-
Terminating agent (e.g., ethyl vinyl ether)
-
Precipitating solvent (e.g., methanol)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Monomer Preparation: In a clean, dry Schlenk flask under an inert atmosphere, dissolve the bicyclo[2.2.1]hept-5-ene dicarboxylate monomer in the anhydrous solvent. The concentration will depend on the desired molecular weight and reaction kinetics.
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, dissolve the Grubbs catalyst in a small amount of the anhydrous solvent. The monomer-to-catalyst ratio is a critical parameter for controlling the polymer's molecular weight.
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may become viscous as the polymerization proceeds. Allow the reaction to stir at the desired temperature (typically room temperature to 45°C) for a specified time (e.g., 2 hours).[5]
-
Termination: To quench the polymerization, add an excess of a terminating agent, such as ethyl vinyl ether, and stir for an additional 30 minutes.[7]
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Characterization Techniques
A suite of analytical techniques is essential for a thorough characterization of the synthesized polymers.
Caption: Key techniques for polymer characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer's microstructure, including the ratio of cis to trans vinylene units and the tacticity.[1][8]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of characteristic functional groups in the monomer and the resulting polymer.[5][6]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its amorphous or crystalline nature and its mechanical properties at different temperatures.[1]
Applications in Drug Development
The tunability of polymers derived from bicyclo[2.2.1]hept-5-ene dicarboxylates makes them attractive candidates for various applications in drug development. Their biocompatibility and the ability to introduce functional groups allow for their use in:
-
Drug Delivery Systems: The polymer backbone can be functionalized with drug molecules, targeting ligands, and solubility-enhancing moieties like polyethylene glycol (PEG).[9] The release of the drug can be triggered by changes in the physiological environment, such as pH.
-
Bioconjugates: These polymers can be grafted onto proteins to create polymer-protein conjugates that can shield the protein from immune recognition and proteolysis, thereby extending its circulation half-life.[10]
-
Hydrogels: Cross-linked networks of these polymers can form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.[7][11]
Conclusion
Polymers derived from bicyclo[2.2.1]hept-5-ene dicarboxylates represent a versatile and highly tunable class of materials. By carefully selecting the monomer's stereochemistry and the nature of its functional groups, researchers can fine-tune the resulting polymer's thermal, mechanical, and solubility properties. The use of living polymerization techniques like ROMP provides exceptional control over the polymer's architecture, making these materials highly suitable for advanced applications in drug delivery, bioconjugation, and materials science. The experimental protocols and comparative data presented in this guide offer a solid foundation for scientists and engineers to select and synthesize the optimal polymer for their specific research and development needs.
References
-
Jeong, H., Ng, V. W. L., Börner, J., & Schrock, R. R. (2015). Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. Macromolecules, 48(7), 2006–2012. [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Dimethyl Ester. (2016). Sciforum. [Link]
-
Synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization. (n.d.). ResearchGate. [Link]
-
Al-Masri, M., & Harráez, S. (2022). Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties. Polymers, 14(15), 3028. [Link]
-
Buchmeiser, M. R., Seeber, G., Mupa, M., & Bonn, G. K. (1997). Ring-Opening-Metathesis Polymerization for the Preparation of Carboxylic-Acid-Functionalized, High-Capacity Polymers for Use in Separation Techniques. Journal of the American Chemical Society, 119(49), 11708–11717. [Link]
-
Synthesis, Characterization, and Optical Properties of Carbazole-Functionalized Poly(norbornene-dicarboximide) by ROMP. (n.d.). University of Kentucky Libraries. [Link]
-
Al-Masri, M., & Harráez, S. (2022). Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Systems. Polymers, 14(12), 2344. [Link]
-
Al-Masri, M., & Scherman, O. A. (2018). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. Macromolecular Chemistry and Physics, 219(18), 1800236. [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid, Dimethyl Ester. (2016). ResearchGate. [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. (2021). MDPI. [Link]
-
Church, D. C., Davis, E., Caparco, A. A., Takiguchi, L., Chung, Y. H., Steinmetz, N. F., & Pokorski, J. K. (2021). Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity. Journal of Materials Chemistry B, 9(16), 3564–3572. [Link]
-
Modulation of Materials Properties of Thin Surface Layers by Means of UV-Light. (n.d.). [Link]
-
Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker. (n.d.). ResearchGate. [Link]
-
Tailoring composite hydrogel performance via controlled integration of norbornene-functionalised Pluronic micelles. (2023). PubMed Central. [Link]
-
Polynorbornenes: Synthesis and Application of Silicon-Containing Polymers. (2018). ResearchGate. [Link]
- Bicyclo[2.2.1]heptane dicarboxylate salts as polyolefin nucleators. (2002).
- Polymers based on bicyclo(2.2.1) hept-5-en-2,3-dicarboxylic acid anhydride. (1992).
-
New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. (2015). ResearchGate. [Link]
-
Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications. (2021). PubMed Central. [Link]
-
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)-. (n.d.). PubChem. [Link]
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sciforum.net [sciforum.net]
- 8. Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tailoring composite hydrogel performance via controlled integration of norbornene-functionalised Pluronic micelles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Modeling of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Polymerization
Introduction
In the landscape of advanced materials, polymers derived from norbornene and its derivatives stand out for their unique properties, including high glass transition temperatures and robust mechanical strength.[1][2] Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a key monomer in this family, presents a fascinating case for polymerization studies due to the stereochemical possibilities of its ester groups (endo and exo isomers) and the potential for different polymerization mechanisms, primarily Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.[3][4]
Understanding and predicting the outcomes of these complex polymerization processes is paramount for tailoring polymer microstructures and, consequently, their macroscopic properties. Computational modeling has emerged as an indispensable tool, offering insights that are often difficult or impossible to obtain through experimental means alone.[5][6][7] This guide provides a comparative analysis of the primary computational methodologies employed to model the polymerization of this compound, offering a rationale for selecting the appropriate modeling technique based on the research question at hand.
Comparative Analysis of Computational Modeling Approaches
The choice of a computational method is fundamentally dictated by the scale and nature of the scientific question. For the polymerization of our target monomer, we can broadly categorize the research inquiries into three domains: reaction mechanism and catalysis, polymer chain dynamics and bulk properties, and polymerization kinetics and microstructure evolution. Each of these domains is best addressed by a specific computational technique.
Density Functional Theory (DFT): Unraveling Reaction Mechanisms
Core Principles: Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8] In the context of polymerization, DFT is instrumental in elucidating reaction pathways, calculating the energies of reactants, transition states, and products, and understanding the intricate interactions between a catalyst and the monomer.[3][9] This provides a fundamental understanding of the catalytic cycle and the factors governing reaction rates and selectivity.
Application to this compound Polymerization: For the ROMP of norbornene derivatives, DFT has been successfully used to study the mechanism involving Grubbs-type ruthenium catalysts.[3][10] Key insights that can be gained from DFT studies include:
-
Catalyst Initiation: The energy barriers associated with the dissociation of a ligand from the catalyst and the subsequent coordination of the monomer.
-
Metallacyclobutane Formation: The energetics of the formation and cleavage of the metallacyclobutane intermediate, which is often the rate-determining step.[3]
-
Stereoselectivity: The influence of the endo/exo stereochemistry of the monomer's dicarboxylate groups on the polymerization kinetics and the resulting polymer tacticity.[3][11] Studies have shown that the stereochemistry of substituted norbornene monomers can significantly impact the rate of polymerization.[3]
-
Catalyst Decomposition: Investigating potential pathways for catalyst degradation, which can affect the "living" character of the polymerization.[9]
Comparative Data: DFT-Calculated Parameters for Norbornene Derivative ROMP
| Parameter | Catalyst System | Monomer Isomer | Calculated Value (kcal/mol) | Experimental Correlation |
| Activation Energy (Metallacyclobutane Formation) | Grubbs Third Generation | exo-ester substituted | Highest energy transition state | Validated by kinetic isotope effect studies[3] |
| Chelation Energy | Grubbs Third Generation | endo-ester substituted | Favorable six-membered chelate formation | Supported by kinetic and spectroscopic evidence[3] |
| HOMO Energy | Grubbs First & Third Generation | Various exo-norbornene anchors | Positive correlation with propagation rate | Consistent with experimentally measured propagation rates[12][13] |
Molecular Dynamics (MD): Simulating Polymer Properties
Core Principles: Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time.[14][15] By solving Newton's equations of motion for a system of interacting particles, MD can predict a wide range of macroscopic properties derived from the collective behavior of polymer chains.[1][2]
Application to this compound Polymerization: Once the polymer chain is formed, its physical properties are of primary interest. MD simulations are the method of choice for:
-
Glass Transition Temperature (Tg): Predicting the Tg, a critical parameter for determining the material's application temperature range, by simulating the cooling of the polymer melt and observing the change in density or specific volume.[16][17][18] For polynorbornenes, which are known for their high Tg, MD simulations can elucidate the structural features contributing to this property.[1][2]
-
Mechanical Properties: Calculating moduli, such as Young's modulus and shear modulus, by simulating the response of the polymer system to applied stress or strain.[14]
-
Chain Conformation and Morphology: Investigating the three-dimensional arrangement of polymer chains, including their rigidity and tendency to form ordered structures.[1][2] For instance, simulations have shown that different stereoisomers of polynorbornene can lead to either extended coils or helical structures.[1][2]
Comparative Data: MD-Simulated vs. Experimental Properties of Polynorbornene-Based Polymers
| Property | Polymer System | MD-Simulated Value | Experimental Value |
| Glass Transition Temperature (Tg) | All-atom polynorbornene oligomers | 550-600 K[1][2] | High Tg is a known characteristic of these polymers |
| Proton Conductivity | Sulfonated polynorbornene | 0.056 S/cm | Qualitatively follows experimental data at various temperatures[19] |
| Thermal Conductivity | Crystalline polynorbornene | Exceptionally low, near the amorphous limit[20] | A promising property for thermal interface materials[20] |
Kinetic Monte Carlo (KMC): Modeling Polymerization Kinetics and Microstructure
Core Principles: Kinetic Monte Carlo (KMC) simulations are a probabilistic method used to model the time evolution of systems with known transition rates between states.[21][22] In polymerization, KMC can simulate the growth of individual polymer chains by stochastically selecting elementary reaction steps (initiation, propagation, termination, chain transfer) based on their respective probabilities.[21]
Application to this compound Polymerization: While DFT provides the energetics of individual steps and MD predicts the final polymer properties, KMC bridges the gap by simulating the overall polymerization process and predicting the resulting polymer microstructure. KMC is particularly useful for:
-
Molecular Weight Distribution (MWD): Simulating the evolution of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) as a function of monomer conversion.[21][22]
-
Copolymer Composition and Sequence Distribution: In copolymerizations, KMC can model the incorporation of different monomers into the polymer chain, providing insights into the sequence distribution (e.g., random, alternating, blocky).
-
Effect of Reaction Conditions: Investigating how parameters like catalyst-to-monomer ratio, monomer addition rate, and reaction time influence the final polymer characteristics.[21]
Comparative Data: KMC Simulation Outputs for ROMP
| Output Parameter | Influencing Reaction Parameter | KMC Simulation Insights | Experimental Correlation |
| Molecular Weight and PDI | Catalyst-to-monomer ratio, reaction time | Predicts trends in chain length distribution and polydispersity[21][22] | Can be validated against Gel Permeation Chromatography (GPC) data |
| Macrocycle Population | Cross-metathesis reactions | Monitors the formation of cyclic polymer species[21] | Can be correlated with spectroscopic and chromatographic analysis |
| Chain End Functionality | Monomer addition method | Assesses the distribution of functional end groups[21][22] | Can be verified by NMR spectroscopy and mass spectrometry |
Experimental Protocols and Workflow Visualization
A. DFT Calculation Workflow for Catalyst-Monomer Interaction in ROMP
This protocol outlines the steps for a typical DFT calculation to investigate the reaction mechanism of a norbornene-type monomer with a Grubbs catalyst.
-
Model Building: Construct the 3D structures of the Grubbs catalyst, the this compound monomer (both endo and exo isomers), and the expected intermediates and transition states.
-
Geometry Optimization: Perform geometry optimizations for all structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for the metal, such as LANL2DZ).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Use methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to verify that it connects the desired reactant and product states.
-
Energy Profile Construction: Construct the potential energy surface for the reaction pathway by plotting the relative energies (including ZPVE corrections) of the reactants, intermediates, transition states, and products.
Caption: DFT workflow for mechanistic studies.
B. MD Simulation Protocol for Predicting Polymer Glass Transition Temperature (Tg)
This protocol describes a common workflow for determining the Tg of a polymer using MD simulations.
-
Polymer Chain Construction: Generate an amorphous cell containing multiple polymer chains of a realistic chain length. The initial configuration should be at a low density to avoid steric clashes.
-
Force Field Parameterization: Assign a suitable force field (e.g., PCFF, COMPASS) to the polymer system.[15][20] It is crucial to ensure that the force field parameters are well-validated for the specific polymer chemistry.
-
System Equilibration: Perform a series of energy minimization and equilibration steps. This typically involves a short MD run at a high temperature in the NVT ensemble (constant number of particles, volume, and temperature) followed by a longer run in the NPT ensemble (constant number of particles, pressure, and temperature) to achieve a relaxed, equilibrated structure at a realistic density.
-
Simulated Annealing: Perform a stepwise or continuous cooling of the equilibrated polymer melt from a high temperature (well above the expected Tg) to a low temperature (well below the expected Tg) in the NPT ensemble.
-
Data Analysis: Plot the specific volume or density as a function of temperature. The Tg is identified as the temperature at which there is a change in the slope of this curve, representing the transition from a rubbery to a glassy state.
Caption: MD workflow for Tg prediction.
The Power of a Multi-Scale Approach
While each of these computational methods is powerful in its own right, a truly comprehensive understanding of the polymerization of this compound requires a multi-scale modeling approach.[23][24][25] Information from one level of theory can be used to inform and parameterize models at a higher level of complexity. For example:
-
DFT calculations can provide the activation energies and reaction rates needed as input for KMC simulations.
-
The detailed polymer microstructures (e.g., tacticity, sequence distribution) predicted by KMC can be used to construct more realistic starting configurations for MD simulations.
-
MD simulations can, in turn, provide insights into the bulk properties of the materials, which can be correlated with the mechanistic details revealed by DFT and the microstructural information from KMC.
This hierarchical approach, where quantum mechanical details inform mesoscale simulations, which in turn predict macroscopic properties, represents the state-of-the-art in computational polymer science.[23][26]
Conclusion and Future Outlook
The computational modeling of this compound polymerization is a multi-faceted challenge that can be effectively addressed by a judicious choice of simulation techniques. DFT is unparalleled for elucidating the fundamental reaction mechanisms and the role of the catalyst. MD simulations provide invaluable predictions of the physical and mechanical properties of the resulting polymer. KMC bridges the gap between the single reaction event and the final polymer ensemble, offering insights into kinetics and microstructure.
Future advancements in this field will likely involve the increased integration of machine learning and artificial intelligence.[18][27][28] Machine learning models, trained on large datasets from both computational and experimental sources, have the potential to accelerate the prediction of polymer properties and even to guide the discovery of new catalysts and monomers with desired characteristics.[17][27] The continued development of more accurate force fields and more efficient simulation algorithms will further enhance the predictive power of these computational tools, paving the way for the rational design of novel polynorbornene-based materials with tailored properties for a wide range of applications.
References
- Multiscale Modeling of Vinyl-Addition Polynorbornenes: The Effect of Stereochemistry. (2024). Polymers (Basel), 16(16), 2243.
- Predicting Glass Transition of Amorphous Polymers by Application of Cheminformatics and Molecular Dynamics Simulations. (n.d.).
- Multiscale Modeling of Polymer Materials. (2020). Department of Chemical and Biomolecular Engineering, University of Tennessee, Knoxville.
- Predicting the Glass Transition Temperature of Biopolymers via High-Throughput Molecular Dynamics Simulations and Machine Learning. (2023). ChemRxiv.
- Multiscale Modeling of Vinyl-Addition Polynorbornenes: The Effect of Stereochemistry. (2024). Polymers, 16(16), 2243.
- A concise review of computational studies of the carbon dioxide–epoxide copolymerization reactions. (n.d.). Polymer Chemistry.
- Exploring the ring-opening metathesis polymerization process by kinetic Monte Carlo simulation. (2024). Chemical Engineering Journal Advances, 20, 100654.
- A Review of Multiscale Computational Methods in Polymeric M
- Predicting the Glass Transition Temperature of Biopolymers via High-Throughput Molecular Dynamics Simulations and Machine Learning. (2023).
- Molecular dynamics simulation study of a polynorbornene-based polymer: A prediction of proton exchange membrane design and performance. (n.d.).
- Workflow for predicting the glass transition temperature of polymers... (n.d.).
- Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. (2019). Journal of the American Chemical Society.
- Exploring the ring-opening metathesis polymerization process by kinetic Monte Carlo simulation. (n.d.).
- Molecular dynamics simulation study of norbornene–POSS polymers. (n.d.).
- Understanding and Modeling Polymers: The Challenge of Multiple Scales. (2022).
- Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. (n.d.). MDPI.
- Crystalline polymers with exceptionally low thermal conductivity studied using molecular dynamics. (2015). Applied Physics Letters, 107(20), 201906.
- Molecular dynamics simulations for glass transition temperature predictions of polyhydroxyalkano
- The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymer. (n.d.).
- Understanding and modeling polymers: The challenge of multiple scales. (2022). arXiv.
- A Multiscale Modeling Protocol To Generate Realistic Polymer Surfaces. (2011).
- Comput
- Living ROMP of poly(m,p-phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectronic and thermal properties with DFT insights. (n.d.). Polymer Chemistry.
- Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers. (2023). Polymer Chemistry.
- Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. (2019).
- Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. (n.d.). RSC Publishing.
- Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers. (n.d.). PMC.
- Modeling and Simulations of Polymers: A Roadmap. (2019). Macromolecules.
- Living ROMP of poly( m , p -phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectronic and thermal properties with DFT insights. (2025). Polymer Chemistry, 16(40).
- Leveraging computational chemistry to model the structural stability of polymers. (2024). U.S. Department of Energy Office of Science.
- Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation c
- Computational Methods for Modeling Polymers: An Introduction. (2007).
- Decomposition of Ruthenium Olefin Metathesis C
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. (2016).
- Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers. (n.d.). Taylor & Francis Online.
- Exploring the ring-opening metathesis polymerization process by kinetic Monte Carlo simulation. (2024). Hungarian Scientific Bibliography (MTMT).
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (n.d.). Sciforum.
- Designing Sequence Selectivity into a Ring-Opening Metathesis Polymerization Catalyst. (2016). Accounts of Chemical Research, 49(5), 1019-1030.
- Novel Polymers Based on Dimethyl Esters of Norbornene Dicarboxylc Acids Synthesized Using Metathesis Ring-Opening Polymerization. (n.d.).
- Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. (2017).
- Polymerization of norbornene by modified Ziegler‐catalysts. (n.d.).
- ZIEGLER–NATTA C
- Computational Modeling of Heterogeneous Ziegler-Natta Catalysts for Olefins Polymeriz
- Simple activation by acid of latent Ru-NHC-based metathesis initiators bearing 8-quinolinolate co-ligands. (n.d.). Beilstein Journal of Organic Chemistry.
- Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C
- Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions. (n.d.). Polymer Chemistry.
- SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. (n.d.). Texas Tech University.
- Dimethyl bicyclo(2.2.1)
- Single Molecule Study of Force-Induced Rotation of Carbon-Carbon Double Bonds in Polymers. (n.d.). Figshare.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). MDPI.
Sources
- 1. Multiscale Modeling of Vinyl-Addition Polynorbornenes: The Effect of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A concise review of computational studies of the carbon dioxide–epoxide copolymerization reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular dynamics simulations for glass transition temperature predictions of polyhydroxyalkanoate biopolymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. anl.gov [anl.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Exploring the ring-opening metathesis polymerization process by kinetic Monte Carlo simulation - Repository of the Academy's Library [real.mtak.hu]
- 22. researchgate.net [researchgate.net]
- 23. Multiscale Modeling of Polymer Materials - Department of Chemical and Biomolecular Engineering [cbe.utk.edu]
- 24. A Review of Multiscale Computational Methods in Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Kinetic Studies of the Ring-Opening Metathesis Polymerization of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
For researchers, scientists, and drug development professionals engaged in advanced polymer synthesis, a deep understanding of polymerization kinetics is not merely academic—it is the cornerstone of rational material design. The ring-opening metathesis polymerization (ROMP) of functionalized norbornene derivatives, such as dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, offers a versatile platform for creating polymers with precisely controlled architectures and functionalities. This guide provides an in-depth comparison of catalytic systems for this monomer, grounded in experimental data, and furnishes detailed protocols for robust kinetic analysis.
The Significance of Kinetic Insights in ROMP
The rate at which a monomer is consumed during polymerization dictates critical properties of the resulting polymer, including molecular weight, molecular weight distribution (polydispersity), and microstructure. For applications in drug delivery, tissue engineering, and advanced materials, where batch-to-batch consistency and predictable performance are paramount, a thorough kinetic understanding is indispensable. The choice of catalyst, monomer stereochemistry, and reaction conditions all profoundly influence the kinetic profile of a ROMP reaction.
The monomer at the heart of this guide, this compound, exists as two primary stereoisomers: exo and endo. As we will explore, this seemingly subtle difference in the spatial arrangement of the ester functionalities has a dramatic impact on polymerization kinetics.
Comparative Analysis of Ruthenium-Based Catalysts
The advent of well-defined ruthenium-based catalysts, pioneered by Grubbs and others, has revolutionized the field of olefin metathesis. These catalysts exhibit remarkable functional group tolerance and allow for "living" polymerizations, enabling the synthesis of complex polymer architectures. We will compare the performance of commonly employed Grubbs-type catalysts for the ROMP of this compound.
The Role of Catalyst Generation and Ligand Architecture
The evolution of Grubbs catalysts has led to successive "generations," each with distinct initiation and propagation characteristics.
-
First Generation Grubbs Catalyst (G1): Featuring two tricyclohexylphosphine (PCy₃) ligands, G1 is a robust and commercially available initiator. However, its initiation rate can be slow compared to its propagation rate, which can lead to broader polydispersity in the resulting polymers.
-
Second Generation Grubbs Catalyst (G2): In G2, one PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC) ligand. This modification significantly enhances catalytic activity and stability.
-
Third Generation Grubbs Catalyst (G3): G3 catalysts are designed for rapid initiation. A common variant features two pyridine ligands that quickly dissociate to generate the active catalytic species.[1][2][3] This rapid initiation is crucial for achieving narrow molecular weight distributions, a hallmark of a well-controlled "living" polymerization.
The choice of the NHC ligand also plays a critical role in modulating catalytic activity and the mechanism of polymerization.[4]
Monomer Stereochemistry: The Exo vs. Endo Dilemma
A consistent finding across numerous studies is that exo isomers of norbornene derivatives polymerize significantly faster than their endo counterparts.[2][5][6][7][8] This rate difference is primarily attributed to steric hindrance. In the endo isomer, the ester groups are oriented towards the incoming ruthenium catalyst, impeding its coordination to the double bond. The exo isomer presents a less encumbered face to the catalyst, facilitating a more rapid reaction.
Furthermore, for ester-functionalized monomers, the potential for the ester group on the growing polymer chain to coordinate with the ruthenium center can form a six-membered chelate.[1][2][3] This chelation can impact the rate of polymerization and is influenced by the monomer's stereochemistry.
Quantitative Data Summary
The following table summarizes typical kinetic data for the ROMP of exo and endo isomers of a norbornene dicarboxylate monomer using a third-generation Grubbs catalyst. The data is illustrative and compiled from trends reported in the literature.[2][6]
| Monomer Isomer | Catalyst | Apparent Rate Constant (k_app) (s⁻¹) | Qualitative Polydispersity (Đ) |
| exo-dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Grubbs 3rd Gen. | ~10⁻² - 10⁻¹ | Low (~1.1 - 1.2) |
| endo-dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Grubbs 3rd Gen. | ~10⁻⁴ - 10⁻³ | Low-Moderate (~1.2 - 1.4) |
Note: Absolute rate constants are highly dependent on specific reaction conditions (temperature, solvent, concentrations). The trend of the exo isomer being significantly more reactive than the endo isomer is a key takeaway.
Experimental Protocols
A cornerstone of reliable kinetic studies is a robust and reproducible experimental methodology. In-situ ¹H NMR spectroscopy is a powerful technique for monitoring the real-time conversion of monomer to polymer.[6][8][9][10]
Detailed Step-by-Step Methodology for ¹H NMR Kinetic Analysis
-
Preparation of Stock Solutions:
-
Monomer Stock Solution: Accurately weigh the desired isomer of this compound and a suitable internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) into a volumetric flask. Dissolve in a deuterated solvent (e.g., CD₂Cl₂ or CDCl₃) to a known concentration. The internal standard must have a resonance that is well-resolved from both monomer and polymer signals.
-
Catalyst Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of the chosen Grubbs catalyst in the same deuterated solvent. The concentration should be chosen to achieve the desired monomer-to-catalyst ratio in the final reaction mixture.
-
-
Setting up the NMR Experiment:
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
Transfer a precise volume of the monomer stock solution into a clean, dry NMR tube.
-
Acquire a spectrum of the monomer solution before the addition of the catalyst (t=0). This spectrum is crucial for confirming the initial monomer concentration relative to the internal standard.
-
-
Initiating the Polymerization and Data Acquisition:
-
Inject the calculated volume of the catalyst stock solution into the NMR tube containing the monomer solution.
-
Quickly and thoroughly mix the contents of the NMR tube and immediately place it back into the NMR spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be tailored to the expected reaction rate (faster for the exo isomer, slower for the endo).
-
-
Data Analysis:
-
For each spectrum, integrate the characteristic olefinic proton signals of the monomer (typically around 6.0-6.5 ppm) and the internal standard.
-
The monomer concentration at each time point ([M]t) can be calculated using the following equation: [M]t = ([Standard]initial * I_monomer,t) / I_standard,t where [Standard]initial is the initial concentration of the internal standard, I_monomer,t is the integral of the monomer olefinic signal at time t, and I_standard,t is the integral of the internal standard signal at time t.
-
Plot ln([M]₀ / [M]t) versus time. For a first-order reaction, this plot should yield a straight line. The slope of this line is the apparent rate constant (k_app).
-
Visualizing the Workflow and Polymerization Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of ROMP by in-situ ¹H NMR.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Conclusion and Future Directions
The kinetic investigation of the ROMP of this compound provides a clear illustration of the interplay between catalyst structure, monomer stereochemistry, and reaction rate. The significantly higher reactivity of the exo isomer compared to the endo isomer is a critical consideration for polymer synthesis, impacting reaction times and potentially the final polymer properties. By employing robust kinetic analysis techniques such as in-situ ¹H NMR, researchers can gain the quantitative insights necessary to select the optimal catalyst and monomer isomer for their specific application, enabling the rational design and synthesis of advanced polymeric materials.
Future studies could explore the use of even faster initiating catalysts, the effect of solvent polarity on reaction kinetics, and the development of catalytic systems that can efficiently polymerize sterically hindered endo isomers. Such advancements will continue to expand the scope and utility of ROMP in the creation of next-generation functional polymers.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. NMR kinetic studies | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 11. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Polymerization of Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
For researchers, scientists, and drug development professionals engaged in advanced polymer synthesis, the selection of an appropriate catalyst is a critical decision that dictates the success of a polymerization reaction and the ultimate properties of the resulting material. This guide provides an in-depth, objective comparison of catalyst systems for the polymerization of a key functionalized monomer: dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This monomer, with its strained bicyclic structure and polar ester functionalities, presents unique challenges and opportunities in polymer chemistry.
This guide moves beyond a simple listing of options to offer a technical narrative grounded in experimental data and mechanistic insights. We will explore the primary catalytic routes for this monomer, with a significant focus on Ring-Opening Metathesis Polymerization (ROMP), and also consider vinyl-addition polymerization with palladium-based catalysts and the classical Ziegler-Natta systems.
The Monomer: this compound
The subject of our focus, this compound, is a derivative of norbornene, a widely studied monomer in ROMP due to its high ring strain, which provides a strong thermodynamic driving force for polymerization.[1] The presence of two dimethyl carboxylate groups introduces polarity, which can influence catalyst tolerance and the properties of the final polymer, such as solubility and thermal stability.
Ring-Opening Metathesis Polymerization (ROMP): The Predominant Strategy
ROMP is the most prevalent and versatile method for polymerizing norbornene-type monomers. This chain-growth polymerization is catalyzed by transition metal carbene complexes, which cleave the carbon-carbon double bond of the cyclic monomer and form a new unsaturated polymer.[1]
The Mechanism of ROMP
The generally accepted mechanism for ROMP, as elucidated by Chauvin, Grubbs, and Schrock, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene catalyst and the cyclic olefin.
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Ruthenium-Based Catalysts: The Workhorses of ROMP
Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs series, are favored for their remarkable functional group tolerance and stability to air and moisture, making them highly practical for a wide range of applications.[2]
-
Grubbs First Generation (G1): This catalyst, while foundational, generally exhibits lower activity compared to its successors and can lead to polymers with broader polydispersity indices (PDIs).[3]
-
Grubbs Second Generation (G2): The replacement of a phosphine ligand with an N-heterocyclic carbene (NHC) ligand in G2 results in significantly higher activity and better performance with more challenging monomers.[2]
-
Grubbs Third Generation (G3): G3 catalysts offer even faster initiation rates, which is crucial for achieving low PDIs and for the polymerization of sterically demanding monomers.[4]
-
Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxystyrene ligand, which imparts increased stability.
A study on the block copolymerization of (±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethylester provides valuable comparative data for various Grubbs and Umicore catalysts.[3]
| Catalyst | Monomer/Catalyst Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Umicore U3 | 50 | 11,000 | 1.2 | [3] |
| Grubbs G3 | 50 | 10,500 | 1.2 | [3] |
| Umicore U1 | 20 | - | - | [3] |
| Grubbs G1 | 20 | - | - | [3] |
| Umicore U2 | 20 | - | - | [3] |
| Grubbs G2 | 20 | - | - | [3] |
| Table 1: Comparison of Grubbs and Umicore catalysts in the polymerization of (±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethylester.[3] |
The data indicates that the third-generation Grubbs and Umicore catalysts provide excellent control over the polymerization, yielding polymers with low polydispersity.
Molybdenum and Tungsten-Based Catalysts: The High-Activity Specialists
Schrock catalysts, based on molybdenum and tungsten, are known for their very high activity and ability to polymerize even low-strain cycloolefins. However, their high reactivity comes at the cost of extreme sensitivity to air, moisture, and certain functional groups, which can limit their application with polar monomers like this compound.[2] While highly effective for non-functionalized monomers, their use with this particular monomer is less common due to the potential for catalyst deactivation by the ester groups.
Vinyl-Addition Polymerization: An Alternative Pathway
Vinyl-addition polymerization offers a different route to polynorbornenes, where the polymerization proceeds through the double bond, leaving the bicyclic ring intact in the polymer backbone. This results in a saturated, more rigid polymer chain with potentially higher thermal stability.
Palladium-Based Catalysts
Palladium complexes have emerged as effective catalysts for the vinyl-addition polymerization of norbornene and its derivatives. Cationic palladium complexes, in particular, have demonstrated high activity.[5] However, the polymerization of norbornenes bearing polar functional groups, especially those with endo stereochemistry, can be challenging due to coordination of the polar group to the cationic metal center, which can inhibit polymerization.[6]
One study reported the polymerization of a mixture of endo/exo-isomers of 2-methoxycarbonyl-5-norbornene using a palladium(0) precursor activated with [CPh3][B(C6F5)4] and P(C6H11)3. Notably, the endo-isomer was consumed preferentially, which is contrary to the behavior observed with many Pd(II) catalysts.[7] While specific data for this compound is limited, these findings suggest that palladium-catalyzed vinyl-addition polymerization is a viable, albeit potentially less efficient, method compared to ROMP for this class of monomers.
Ziegler-Natta Catalysts: The Classical Approach
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are cornerstones of industrial polyolefin production. They can also polymerize norbornene via a vinyl-addition mechanism.[8] However, their application with functionalized monomers is often hampered by the high Lewis acidity of the catalyst components, which can lead to reactions with polar functional groups like esters.
Experimental Protocol: A Representative ROMP Procedure
This protocol provides a detailed methodology for the ROMP of this compound using a third-generation Grubbs catalyst, which offers a good balance of high activity and functional group tolerance.
Caption: A typical experimental workflow for ROMP.
Materials:
-
This compound (monomer)
-
Grubbs third-generation catalyst (G3)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line and appropriate glassware
Procedure:
-
Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous solvent. The concentration will depend on the desired molecular weight and reaction kinetics.
-
Catalyst Solution Preparation: In a separate glovebox or under a strictly inert atmosphere, prepare a stock solution of the Grubbs G3 catalyst in a small amount of the anhydrous solvent.
-
Initiation: Using a gas-tight syringe, rapidly inject the required amount of the catalyst solution into the vigorously stirred monomer solution. The amount of catalyst will determine the target molecular weight of the polymer (Monomer:Catalyst ratio).
-
Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature) under an inert atmosphere. The reaction time will vary depending on the monomer concentration, catalyst loading, and temperature. Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Termination: Once the desired polymerization time is reached or the desired conversion is achieved, terminate the reaction by adding an excess of ethyl vinyl ether. Stir for an additional 20-30 minutes to ensure complete deactivation of the catalyst.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Conclusion and Catalyst Selection Summary
The choice of catalyst for the polymerization of this compound is highly dependent on the desired polymer properties and experimental constraints.
-
For well-defined polymers with controlled molecular weight and low polydispersity, third-generation Grubbs (G3) or analogous Umicore catalysts are the clear front-runners. Their high activity, fast initiation rates, and excellent functional group tolerance make them ideal for achieving living polymerization characteristics.
-
For applications where cost is a major factor and precise control over polymer architecture is less critical, second-generation Grubbs (G2) catalysts may be a suitable alternative.
-
If a saturated polymer backbone with potentially higher thermal stability is desired, vinyl-addition polymerization using a palladium-based catalyst system is a viable option. However, researchers should be aware of the potential for lower reactivity, especially with endo-rich monomer mixtures.
-
Schrock and Ziegler-Natta catalysts are generally not recommended for the polymerization of this specific functionalized monomer due to their high sensitivity to the polar ester groups, which is likely to lead to catalyst deactivation and poor polymerization control.
This guide provides a framework for making an informed decision on catalyst selection. It is always recommended to consult the primary literature and perform small-scale screening experiments to optimize the reaction conditions for a specific application.
References
- (Author), (Year). Title of Book. Publisher.
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of patent.
-
Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron, 60(34), 7117–7140. [Link]
-
Demel, S., et al. (2003). Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP. Beilstein Journal of Organic Chemistry, 6, 59. [Link]
-
Lin, X., et al. (2023). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. RSC Advances, 13(5), 3245-3253. [Link]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
-
Tsujino, T., et al. (2003). Addition polymerization of norbornene, 5-vinyl-2-norbornene and 2-methoxycarbonyl-5-norbornene with a catalyst based on a palladium(0) precursor complex. Journal of Molecular Catalysis A: Chemical, 191(2), 191-201. [Link]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- Ivin, K. J., & Mol, J. C. (1997).
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
- (Author), (Year). Title of journal article. Journal Name, Volume(Issue), pages. [URL]
-
Claverie, J. P., et al. (2015). Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. Chemical Science, 6(5), 2874-2883. [Link]
Sources
- 1. promerus.com [promerus.com]
- 2. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
As researchers and scientists at the forefront of drug development, our work inherently involves the meticulous handling of a diverse array of chemical compounds. Among these is Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a diester commonly used in synthesis. While its utility in the lab is clear, its responsible management at the end of its lifecycle is a critical aspect of ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to provide a self-validating system for your laboratory's waste management program.
Hazard Assessment & Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the minimum personal protective equipment (PPE) required and informs the entire disposal workflow. According to aggregated GHS data, this compound presents several hazards that must be respected.[1]
Table 1: Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Do not ingest. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2] |
| Skin Irritation | H315: Causes skin irritation[1][3] | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[4] |
| Eye Irritation | H319: Causes serious eye irritation[1][3] | Wear safety goggles or a face shield to protect against splashes.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[3] | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[4] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[5]
-
Body Protection: A laboratory coat is mandatory. A chemical-resistant apron may be used for larger quantities.
The Core Principle: Segregation of Chemical Waste
The cornerstone of safe laboratory waste management is the rigorous segregation of incompatible materials.[6] Mixing different waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.
This compound is a non-halogenated organic ester. Therefore, it must be disposed of into a waste stream specifically designated for non-halogenated organic waste .
Causality: Disposing of this compound in a halogenated waste stream contaminates it, drastically increasing the complexity and cost of disposal via incineration. Conversely, mixing it with aqueous acidic or basic waste could potentially catalyze hydrolysis, altering the chemical nature of the waste and possibly generating heat or pressure inside the container.
Step-by-Step Disposal Protocol
This protocol follows the "cradle-to-grave" approach to hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Characterization
At the point of generation, identify the nature of the waste.
-
Is it the pure, unused solid compound?
-
Is it dissolved in a solvent? If so, the solvent dictates the waste stream. For example, if dissolved in acetone or ethyl acetate, it belongs in the non-halogenated organic waste. If dissolved in dichloromethane, it must go into the halogenated organic waste stream.
-
Is it a reaction mixture? All components of the mixture must be identified to determine the correct waste stream.
Step 2: Container Selection
The choice of container is critical for safe storage.[9]
-
Compatibility: Use a container made of a material compatible with organic esters and solvents. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid using metal containers for any acidic mixtures, as they can corrode.[6]
-
Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[7]
-
Source: Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage, as this can lead to dangerous mix-ups.[10]
Step 3: Waste Collection & Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[11]
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a waste tag provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
Complete the Label: The label must be filled out clearly and accurately with the following information:
-
The words "Hazardous Waste" .[11]
-
Full Chemical Names: List the full name, "this compound," and the names of any solvents or other chemicals in the mixture.[10] Do not use abbreviations or chemical formulas.
-
Composition: Indicate the approximate percentages or volumes of each component.[10]
-
Hazard Identification: Tick the appropriate hazard boxes (e.g., Flammable, Toxic, Irritant) based on the contents.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the waste container in a designated SAA at or near the point of generation.[10][11]
-
Location: The SAA should be a designated benchtop, a section of a fume hood, or a cabinet. It must be under the control of laboratory personnel.[7]
-
Containment: The waste container must be kept within a secondary containment system, such as a spill tray, to contain any potential leaks.[6][9]
-
Segregation: Within the SAA, ensure the container is segregated from incompatible waste types (e.g., acids, bases, oxidizers).[10]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[8][10] This prevents the release of vapors and potential spills.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for accumulating waste safely, but final disposal must be handled by trained professionals.
-
Monitor Fill Level: Do not overfill waste containers; leave at least 10% of headspace to allow for vapor expansion.
-
Request Pickup: Once the container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), submit a pickup request to your institution's EHS department.[10][12]
-
Professional Removal: Do not transport hazardous waste yourself. Trained EHS staff or a licensed hazardous waste contractor will collect the waste directly from your laboratory for final disposal, which is typically high-temperature incineration.[5][12]
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and preparedness is key.
-
In Case of a Spill: All spilled chemicals and the materials used to clean them up must be disposed of as hazardous waste.[12] For a small spill, absorb the material with a chemical absorbent (e.g., vermiculite or sand), collect it using non-sparking tools, and place it in a sealed, labeled container for disposal.[5] For large spills, evacuate the area and contact your institution's emergency response team.
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[3]
-
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This systematic approach transforms a routine laboratory task into a robust component of responsible scientific practice.
References
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Rupar, C. (2019). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Retrieved from [Link]
-
CATO Research Chemical Inc. (2024, January 20). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38295, Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
Chemsrc. (2024, September 2). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid,dimethyl ester,(endo,endo). Retrieved from [Link]
Sources
- 1. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Handling Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety and precision in the laboratory. This guide provides essential, field-proven protocols for handling Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, moving beyond mere compliance to foster a culture of proactive safety. Here, we dissect the causality behind each procedural step, ensuring every action is a self-validating component of a secure workflow.
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is not an innocuous compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[1] A thorough understanding of these risks is the foundation of effective personal protection.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] The compound is classified as harmful if swallowed or if it comes into contact with the skin.[1][3] It is known to cause significant skin and eye irritation.[1][2][3] Furthermore, inhalation of its dust or aerosols may lead to respiratory irritation.[2][3] These facts dictate a multi-faceted approach to personal protective equipment (PPE), ensuring all potential exposure pathways are sealed.
Core Protective Measures: Your Essential Armor
Based on the hazard profile, a specific suite of PPE is mandatory. The goal is to create a complete barrier between you and the chemical, a principle known as "engineering out the risk" at the personal level.
| Hazard | Exposure Pathway | Required Personal Protective Equipment (PPE) | Rationale |
| Serious Eye Irritation | Eyes | Chemical safety goggles with side shields.[3] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes, dust, and aerosols from all angles. Contact lenses are discouraged as they can trap chemicals against the cornea.[3] |
| Skin Irritation / Harmful Skin Contact | Skin | Chemical-resistant gloves (Nitrile, double-gloved) and a fully-fastened lab coat.[3][4] | The compound can be absorbed through the skin, causing irritation and potential systemic effects.[3] Double-gloving provides an extra layer of security against tears and permeation. A lab coat protects the arms and torso from incidental contact. |
| Respiratory Irritation / Harmful if Inhaled | Inhalation | Use only in a well-ventilated area, preferably a chemical fume hood.[2][3] A dust respirator should be used if dust generation is unavoidable.[3] | The fine particles or aerosols of the compound can irritate the respiratory tract upon inhalation.[2][3] Engineering controls like fume hoods are the primary defense. Respirators are a necessary secondary defense in specific situations. |
| Harmful if Swallowed | Ingestion | Prohibition of eating, drinking, or smoking in the laboratory.[2][3] | This is a procedural control that prevents the accidental transfer of the chemical from contaminated hands or surfaces to the mouth. |
Operational Protocol: From Gowning to Disposal
Precision in your work must be matched by precision in your safety protocols. The following steps provide a validated sequence for safe handling.
Donning PPE: The Order of Operations
The sequence of putting on PPE is critical to ensure complete and uncontaminated coverage.
-
Lab Coat: Don a clean, fully-fastened lab coat.
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check and don the respirator.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Don a second pair over the first. This layered approach is a best practice for containing contamination during the de-gowning process.
Safe Handling in the Laboratory
-
Ventilation is Key: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid Dust and Aerosols: Use techniques and tools that prevent the generation of dust and aerosols.[4] If weighing the solid, do so on a tared weigh boat within the fume hood.
-
Tool Selection: Utilize non-sparking tools to prevent ignition from electrostatic discharge.[4]
-
Personal Hygiene: Never eat, drink, or smoke in the handling area.[2][3] Always wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[2][3]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][3][4]
Emergency Preparedness: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is your most critical asset.
Spill Response Workflow
In the event of a spill, a structured response is crucial to mitigate exposure and environmental contamination. The workflow below outlines the immediate steps to take.
Caption: Workflow for responding to a chemical spill.
First Aid: Immediate Response to Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[3][5] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and flush the affected skin area with plenty of soap and water.[2][3][5] If irritation persists, seek medical advice.[2][3]
-
Inhalation: Move the affected person to fresh air at once.[2][4][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water and call a Poison Control Center or physician immediately.[3][4]
Decontamination and Disposal: Completing the Cycle
The lifecycle of a chemical in the lab does not end when the experiment is over. Proper disposal is a critical safety and environmental responsibility.
Doffing and Disposing of PPE
The removal of PPE must be done in a way that prevents cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them in a designated hazardous waste container.
-
Lab Coat: Unfasten the lab coat and roll it up with the contaminated side facing inward. Place it in a designated laundry container or disposal bag.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Chemical Waste Disposal
-
Chemical Waste: All waste containing this compound must be collected in a suitable, sealed, and clearly labeled container for disposal.[3] Do not discharge to sewer systems.[4]
-
Disposal Method: The material should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[4] Always consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[4]
References
- 1. Dimethyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | C11H14O4 | CID 38295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
